1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-acetyl-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7(13)9-5-10(8(2)14)12(16-4)6-11(9)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIPHLQGRBQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374135 | |
| Record name | 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3098-67-7 | |
| Record name | 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3098-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Acetyl-Dimethoxy Phenyl Ethanone Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of acetyl-dimethoxy phenyl ethanone derivatives, with a primary focus on the well-characterized compound 1-(2,4-dimethoxyphenyl)ethanone and its relationship to the di-acetylated analogue, 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone . While direct experimental data for the di-acetylated compound is sparse in publicly available literature, its properties and reactivity can be largely inferred from its mono-acetylated precursor and the principles of electrophilic aromatic substitution.
Introduction and Core Chemical Structure
The core structure of interest is a dimethoxy-substituted benzene ring bearing one or more acetyl groups. These compounds are of significant interest in organic synthesis and medicinal chemistry as versatile intermediates. The methoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions, while the acetyl groups are deactivating and meta-directing. This interplay of electronic effects governs the reactivity and synthetic utility of these molecules.
Core Structures:
-
1,3-Dimethoxybenzene: The starting material for the synthesis of these compounds.
-
1-(2,4-dimethoxyphenyl)ethanone (2',4'-Dimethoxyacetophenone): The mono-acetylated product, a common commercial and research chemical.
-
This compound (1,5-Diacetyl-2,4-dimethoxybenzene): The di-acetylated derivative.
Physicochemical and Spectroscopic Properties
The properties of 1-(2,4-dimethoxyphenyl)ethanone are well-documented and serve as a baseline for predicting the properties of its di-acetylated counterpart.
| Property | 1-(2,4-dimethoxyphenyl)ethanone | This compound (Predicted) |
| Molecular Formula | C₁₀H₁₂O₃[1] | C₁₂H₁₄O₄ |
| Molecular Weight | 180.20 g/mol [1] | 222.24 g/mol |
| Appearance | White to off-white crystalline solid | Likely a crystalline solid |
| Melting Point | 36-39 °C | Higher than the mono-acetylated form |
| Boiling Point | 299.6 °C at 760 mmHg | Higher than the mono-acetylated form |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone; sparingly soluble in water. | Similar solubility profile to the mono-acetylated form. |
| CAS Number | 829-20-9[1] | Not assigned or readily available. |
Spectroscopic Data for 1-(2,4-dimethoxyphenyl)ethanone
Spectroscopic analysis is crucial for the identification and characterization of these compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,4-dimethoxyphenyl)ethanone is characterized by distinct signals for the aromatic protons, the methoxy groups, and the acetyl group. The aromatic region typically shows a doublet for the proton ortho to the acetyl group, a doublet for the proton meta to the acetyl group, and a singlet for the proton para to the acetyl group. The two methoxy groups will appear as singlets, and the acetyl protons will also be a singlet.
-
¹³C NMR Spectroscopy: The carbon NMR will show signals for the two carbonyl carbons, the aromatic carbons (with distinct shifts for those bearing substituents), and the two methoxy carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the C=O stretch of the ketone (typically around 1660-1680 cm⁻¹), C-O stretches of the methoxy groups, and C-H stretches of the aromatic ring and alkyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
For This compound , the NMR spectra would be expected to be more complex due to the increased substitution. The ¹H NMR would likely show two singlets for the remaining aromatic protons, two singlets for the methoxy groups, and two singlets for the two non-equivalent acetyl groups.
Synthesis and Reaction Mechanisms
The primary method for synthesizing these compounds is through the Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Friedel-Crafts Acylation: A Step-by-Step Protocol
This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride and a Lewis acid catalyst.
Materials:
-
1,3-Dimethoxybenzene
-
Acetyl chloride or acetic anhydride
-
A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or polyphosphoric acid (PPA))
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Ice bath
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Acylating Agent Addition: Cool the suspension in an ice bath and slowly add the acetyl chloride or acetic anhydride dropwise with stirring. This forms the acylium ion electrophile.
-
Aromatic Substrate Addition: To the cooled mixture, add a solution of 1,3-dimethoxybenzene in the anhydrous solvent dropwise. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux if necessary. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and water. This will hydrolyze the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with a dilute acid (e.g., HCl) to remove any remaining aluminum salts, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 1-(2,4-dimethoxyphenyl)ethanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are highly reactive with water. Maintaining anhydrous conditions is critical to prevent the deactivation of the catalyst.
-
Low-Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Adding the reagents at low temperatures helps to control the reaction rate and prevent unwanted side reactions.
-
Choice of Catalyst: Polyphosphoric acid can be a milder alternative to AlCl₃ and can sometimes prevent the cleavage of aryl-alkyl ethers, which can be a side reaction with stronger Lewis acids.
Synthesis of this compound (Diacylation)
The introduction of a second acetyl group onto the 1-(2,4-dimethoxyphenyl)ethanone ring is challenging. The first acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, the two methoxy groups are strongly activating. The position of the second acylation (C5) is directed by the activating methoxy groups and is meta to the first acetyl group.
To achieve diacylation, more forcing reaction conditions are typically required compared to monoacylation. This may include:
-
Using a higher molar ratio of the acylating agent and Lewis acid.
-
Increasing the reaction temperature.
-
Using a stronger Lewis acid.
It is important to note that under harsh conditions, side reactions such as demethylation of the methoxy groups can occur.
Reactivity and Potential Applications
The chemical reactivity of these compounds is dictated by the functional groups present on the aromatic ring.
Reactions of the Acetyl Group
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
-
Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated in the presence of a base and a halogen.
-
Condensation Reactions: The acetyl group can participate in aldol and Claisen-Schmidt condensation reactions.
Electrophilic Aromatic Substitution
While the acetyl group is deactivating, the two methoxy groups strongly activate the ring towards further electrophilic substitution. Reactions such as nitration, halogenation, and sulfonation will be directed to the remaining activated positions on the ring.
Potential Applications in Drug Development and Research
Dimethoxy-substituted acetophenones are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to further functionalize both the aromatic ring and the acetyl group. They are key building blocks for the synthesis of:
-
Flavonoids and Chalcones: These natural products exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
-
Pharmaceutical Intermediates: The scaffold is present in various drug candidates and is used to synthesize more complex heterocyclic systems.
-
Photoinitiators: Some acetophenone derivatives are used as photoinitiators in polymerization processes.
Safety and Handling
1-(2,4-dimethoxyphenyl)ethanone is classified as a hazardous substance.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The acetyl-dimethoxy phenyl ethanone framework, exemplified by 1-(2,4-dimethoxyphenyl)ethanone, represents a versatile and important class of organic compounds. A thorough understanding of their synthesis, reactivity, and spectroscopic properties is essential for their effective use as intermediates in research and development, particularly in the field of medicinal chemistry. While the di-acetylated derivative, this compound, is not as well-documented, its chemical behavior can be logically extrapolated from its mono-substituted precursor, providing a solid foundation for its potential synthesis and application.
References
-
CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
Chegg. Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com. [Link]
-
Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]
-
Web Pages. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
-
PubChem. 1,4-Diacetylbenzene. [Link]
-
Wikipedia. 1,4-Dimethoxybenzene. [Link]
-
Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
-
SIELC Technologies. Ethanone, 1-(2,4,5-trimethoxyphenyl)-. [Link]
-
The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]
-
PubChem. 1-(Dimethoxymethyl)-2,4-dimethoxybenzene. [Link]
-
Spin-spin coupling, n+1 rule. Interpreting simple 1H-NMR spectra. [Link]
-
FooDB. Showing Compound 1,4-Diacetylbenzene (FDB004380). [Link]
-
Sciforum. Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. [Link]
-
Cheméo. Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). [Link]
- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. [Link]
-
Springer. Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. [Link]
Visualizations
Caption: Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Caption: Synthetic pathway to di-acetylated product.
Sources
An In-depth Technical Guide to the Proposed Synthesis of 2',5'-diacetyl-2,4-dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 2',5'-diacetyl-2,4-dimethoxyacetophenone, a novel acetophenone derivative. While no established synthesis for this specific molecule is readily available in the current literature, this document provides a comprehensive, scientifically grounded protocol based on the well-established principles of Friedel-Crafts acylation of activated aromatic systems. By leveraging data from analogous reactions, particularly the acylation of dimethoxybenzene derivatives, this guide offers a detailed experimental design, mechanistic insights, and strategies for characterization and purification. The proposed synthesis is designed to be a robust starting point for researchers aiming to explore the chemical space of poly-acetylated aromatic compounds for potential applications in medicinal chemistry and materials science.
Introduction and Rationale
Poly-acetylated and poly-oxygenated aromatic compounds are pivotal structural motifs in a vast array of pharmacologically active molecules and functional materials. The strategic placement of acetyl and methoxy groups on a benzene ring can significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions. The target molecule, 2',5'-diacetyl-2,4-dimethoxyacetophenone, presents an intriguing substitution pattern that could impart unique chemical and biological properties. The synthesis of such a molecule would likely proceed via an electrophilic aromatic substitution, specifically a double Friedel-Crafts acylation of a suitably substituted dimethoxybenzene precursor.
The core of the proposed synthesis revolves around the Friedel-Crafts acylation of 1,3-dimethoxybenzene. The methoxy groups are strong activating groups and are ortho, para-directing[1]. This directing effect is crucial in predicting the regioselectivity of the acylation reactions. This guide will detail a proposed two-step acylation process, addressing the anticipated challenges and offering solutions based on established methodologies for similar transformations.
Proposed Synthesis Pathway: A Mechanistic Perspective
The proposed synthesis of 2',5'-diacetyl-2,4-dimethoxyacetophenone will commence with 1,3-dimethoxybenzene and proceed through a sequential double Friedel-Crafts acylation. The choice of starting material is dictated by the desired substitution pattern of the final product.
Step 1: Mono-acylation of 1,3-dimethoxybenzene to yield 2,4-dimethoxyacetophenone
The initial step involves the mono-acylation of 1,3-dimethoxybenzene. The two methoxy groups at positions 1 and 3 will direct the incoming acetyl group to the ortho and para positions. The primary product expected is 2,4-dimethoxyacetophenone, a known and valuable intermediate in pharmaceutical synthesis. The reaction is an electrophilic aromatic substitution where the acylium ion (CH₃CO⁺), generated from acetyl chloride and a Lewis acid catalyst like aluminum chloride, acts as the electrophile.
dot graph "Mono-acylation_of_1,3-dimethoxybenzene" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"1,3-dimethoxybenzene" [label="1,3-dimethoxybenzene"]; "Acetyl_Chloride_AlCl3" [label="CH₃COCl / AlCl₃", shape=plaintext]; "2,4-dimethoxyacetophenone" [label="2,4-dimethoxyacetophenone"];
"1,3-dimethoxybenzene" -> "2,4-dimethoxyacetophenone" [label="Friedel-Crafts Acylation"]; } dot Caption: Proposed mono-acylation of 1,3-dimethoxybenzene.
Step 2: Second Acylation to Yield 2',5'-diacetyl-2,4-dimethoxyacetophenone
The second acylation will be performed on the 2,4-dimethoxyacetophenone intermediate. The existing substituents (two methoxy groups and one acetyl group) will direct the second incoming acetyl group. The methoxy groups are activating and ortho, para-directing, while the acetyl group is deactivating and meta-directing. The strong activating effect of the methoxy groups is expected to dominate, directing the second acylation to one of the remaining open positions on the ring. The most likely position for the second acetylation is the 5-position, which is ortho to the 4-methoxy group and para to the 2-methoxy group.
dot graph "Second_Acylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"2,4-dimethoxyacetophenone" [label="2,4-dimethoxyacetophenone"]; "Acetyl_Chloride_AlCl3" [label="CH₃COCl / AlCl₃ (excess)", shape=plaintext]; "Target_Molecule" [label="2',5'-diacetyl-2,4-dimethoxyacetophenone"];
"2,4-dimethoxyacetophenone" -> "Target_Molecule" [label="Second Friedel-Crafts Acylation"]; } dot Caption: Proposed second acylation to form the target molecule.
Detailed Experimental Protocol
This protocol is a proposed methodology and may require optimization. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,3-Dimethoxybenzene | 138.16 | ≥99% | Sigma-Aldrich |
| Acetyl Chloride | 78.50 | ≥99% | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | 133.34 | ≥99% | Sigma-Aldrich |
| Dichloromethane (anhydrous) | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | 36.46 | 37% | Fisher Scientific |
| Sodium Bicarbonate | 84.01 | ≥99.5% | VWR |
| Anhydrous Magnesium Sulfate | 120.37 | ≥99.5% | Acros Organics |
| Ethyl Acetate | 88.11 | HPLC Grade | Fisher Scientific |
| Hexane | 86.18 | HPLC Grade | Fisher Scientific |
Step-by-Step Procedure
Part A: Synthesis of 2,4-dimethoxyacetophenone
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (29.3 g, 0.22 mol) and 150 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of 1,3-dimethoxybenzene (27.6 g, 0.20 mol) and acetyl chloride (17.3 g, 0.22 mol) in 50 mL of anhydrous dichloromethane.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted and the layers have separated.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture). A similar procedure for the acylation of a related compound, 1,4-dimethoxybenzene, has been reported to yield the corresponding acetophenone[2].
Part B: Synthesis of 2',5'-diacetyl-2,4-dimethoxyacetophenone
-
Reaction Setup: In a similar setup as Part A, suspend anhydrous aluminum chloride (32.0 g, 0.24 mol) in 200 mL of anhydrous dichloromethane and cool to 0 °C.
-
Addition of Reactants: Add the purified 2,4-dimethoxyacetophenone (18.0 g, 0.10 mol) to the suspension. Then, add acetyl chloride (18.8 g, 0.24 mol) dropwise over 30 minutes.
-
Reaction Conditions: After the addition, allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Due to the deactivating effect of the first acetyl group, harsher reaction conditions (e.g., longer reaction time or slight heating) might be necessary.
-
Work-up and Purification: The work-up procedure is identical to that described in Part A. Purification of the final product will likely require column chromatography on silica gel to separate it from any remaining starting material and potential isomeric byproducts.
Self-Validating Systems and In-Process Controls
To ensure the integrity of the synthesis, the following in-process controls are recommended:
-
TLC Monitoring: Regularly monitor the reaction progress by TLC to determine the consumption of starting material and the formation of the product. This will help in optimizing the reaction time.
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: This will be crucial for confirming the structure of the intermediate and the final product. For 2',5'-diacetyl-2,4-dimethoxyacetophenone, one would expect to see distinct singlets for the two acetyl methyl groups, two methoxy groups, and the remaining aromatic protons.
-
¹³C NMR Spectroscopy: This will provide further confirmation of the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight of the intermediate and the final product.
-
-
Melting Point Analysis: A sharp melting point for the purified product is an indicator of its purity.
Potential Challenges and Troubleshooting
-
Polysubstitution Control: In the first step, there is a risk of diacylation. Using a slight excess of 1,3-dimethoxybenzene and maintaining a low reaction temperature can help to minimize this.
-
Regioselectivity: While the 5-position is the most probable site for the second acylation, other isomers might form. Careful chromatographic purification will be essential to isolate the desired product.
-
Catalyst Deactivation: Friedel-Crafts acylation of aromatic ethers can sometimes lead to catalyst deactivation[3]. Using a sufficient stoichiometric amount of the Lewis acid is important.
Conclusion
This guide presents a detailed and scientifically plausible pathway for the synthesis of 2',5'-diacetyl-2,4-dimethoxyacetophenone. While this molecule has not been explicitly reported in the literature, the proposed method is firmly grounded in the well-understood principles of Friedel-Crafts acylation. By following the outlined experimental protocol and employing the recommended analytical controls, researchers should be well-equipped to successfully synthesize and characterize this novel compound, paving the way for the exploration of its potential applications.
References
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2025). ResearchGate. [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). University of Missouri–Kansas City. [Link]
- Preparation method of 2, 4-dimethoxyacetophenone. (2014).
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of California, Irvine. [Link]
-
Alkylation of 1,4-Dimethoxybenzene. (2020). YouTube. [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2023). White Rose Research Online. [Link]
-
Mechanism of Dialkylation of 1,4-Dimethoxybenzene. (2024). YouTube. [Link]
-
2,5-dihydroxyacetophenone. (n.d.). Organic Syntheses. [Link]
-
Synthesis of 2,5-dimethoxyacetophenone. (n.d.). PrepChem.com. [Link]
-
The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025). YouTube. [Link]
- Process for producing 2,4-dihydroxyacetophenone. (1997).
-
2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses. [Link]
- Preparation of 2,4-dihydroxyacetophenone. (1984).
-
Acetophenone, ω-methoxy. (n.d.). Organic Syntheses. [Link]
-
Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. (n.d.). Universitas Gadjah Mada. [Link]
Sources
Technical Guide: Physicochemical and Spectroscopic Characterization of Acetophenone Derivatives
A Note to the Reader:
The initial goal of this technical guide was to provide an in-depth analysis of the physical characteristics of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone . However, a comprehensive search of public chemical databases and scientific literature has revealed a significant lack of available data for this specific compound.
To fulfill the core requirements of providing a structured, in-depth technical guide for researchers, this document will instead focus on a closely related and well-characterized analogue: 1-(2,4-Dimethoxyphenyl)ethanone (also known as 2',4'-Dimethoxyacetophenone ). This molecule shares the foundational 2,4-dimethoxyacetophenone scaffold and serves as an excellent model to demonstrate the rigorous experimental and analytical methodologies required for the characterization of novel compounds. The principles, protocols, and data interpretation frameworks detailed herein are directly applicable to the study of the originally requested compound, should it be synthesized and characterized in the future.
Compound Identification and Molecular Structure
The foundational step in any chemical analysis is the unambiguous identification of the compound . This involves correlating its chemical name with its structure, molecular formula, and unique identifiers.
IUPAC Name: 1-(2,4-Dimethoxyphenyl)ethanone[1] Synonyms: 2',4'-Dimethoxyacetophenone, 4-Acetyl-1,3-dimethoxybenzene, Resacetophenone dimethyl ether[1][2] CAS Number: 829-20-9[1][2]
The molecular formula is determined to be C₁₀H₁₂O₃, corresponding to a molecular weight of 180.20 g/mol .[1][2][3] This information is critical for mass spectrometry analysis and for stoichiometric calculations in synthetic applications.
The structural arrangement, consisting of an acetophenone core with two methoxy groups at the C2 and C4 positions of the benzene ring, is depicted below.
Caption: Figure 1: Chemical Structure of 1-(2,4-Dimethoxyphenyl)ethanone
Physicochemical Properties
The bulk physical properties of a compound are dictated by its molecular structure and intermolecular forces. These characteristics are essential for handling, storage, purification, and formulation.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Melting Point | 37-42 °C | [4] |
| Solubility | Good solubility in organic solvents | [4] |
| Storage | Store at 0-8 °C | [4] |
The relatively low melting point indicates that the crystalline lattice is not as tightly bound as more polar or higher molecular weight solids. Its solubility in organic solvents is expected due to the largely nonpolar aromatic ring and the ether linkages, making it suitable for a wide range of organic reactions.[4]
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a fingerprint of the molecule, allowing for definitive structural confirmation and purity assessment. A multi-technique approach is essential for a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it, allowing for the differentiation of atoms in unique positions.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the solid 1-(2,4-dimethoxyphenyl)ethanone into a clean, dry vial.
-
Solvation: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v) for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Securely cap the vial and vortex until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and spectral resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).
-
Caption: Figure 2: Workflow for NMR Spectroscopic Analysis
Expected Spectral Data: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the acetyl and methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing acetyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COCH₃ | ~2.5 - 2.6 | Singlet | 3H |
| -OCH₃ (C2 or C4) | ~3.8 - 3.9 | Singlet | 3H |
| -OCH₃ (C4 or C2) | ~3.8 - 3.9 | Singlet | 3H |
| Aromatic H (H3, H5, H6) | ~6.4 - 7.8 | Multiplet | 3H |
Note: Specific aromatic proton assignments require more advanced 2D NMR techniques but will fall within the indicated range.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). The frequency of absorption is characteristic of the type of bond and its environment, making it an excellent tool for identifying functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid 1-(2,4-dimethoxyphenyl)ethanone powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Expected Spectral Data: The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Aryl Ketone) | Stretch | 1660 - 1700 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-O (Aryl Ether) | Stretch | 1200 - 1275 (asymmetric) |
| C-H (sp²) | Stretch | 3000 - 3100 |
| C-H (sp³) | Stretch | 2850 - 3000 |
The strong absorption in the 1660-1700 cm⁻¹ region is a definitive indicator of the conjugated ketone functional group, a key structural feature of the molecule.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Column: Use a nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) up to a final temperature of 280 °C.
-
-
MS Method (Electron Ionization - EI):
-
Ion Source: Use standard 70 eV electron ionization.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
-
Analysis: Inject a small volume (1 µL) of the sample into the GC. The compound will travel through the column, separate from any impurities, and enter the mass spectrometer to be analyzed.
Expected Mass Spectrum:
-
Molecular Ion (M⁺•): A prominent peak should be observed at m/z = 180, corresponding to the molecular weight of C₁₀H₁₂O₃.
-
Key Fragments: A characteristic fragment is the acylium ion [M-CH₃]⁺ at m/z = 165, resulting from the loss of a methyl radical from the acetyl group. This is a very common and diagnostically significant fragmentation pattern for methyl ketones.
Conclusion
This guide has outlined the essential physical characteristics and a comprehensive analytical workflow for the characterization of 1-(2,4-dimethoxyphenyl)ethanone. Through a combination of physicochemical measurements and spectroscopic techniques (NMR, IR, and MS), a self-validating data package can be generated to confirm the identity, structure, and purity of the compound. The methodologies described herein provide a robust framework for researchers and drug development professionals engaged in the synthesis and analysis of novel acetophenone derivatives and other related small molecules.
References
-
PubChem. 2',5'-Dimethoxyacetophenone. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link].
-
CAS Common Chemistry. 1,9-Nonanediol. American Chemical Society. Available at: [Link].
-
NIST. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link].
-
PubChem. Benzene, 2,4-dimethoxy-1-methyl-. National Center for Biotechnology Information. Available at: [Link].
-
ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Available at: [Link].
- Google Patents. WO2015144832A1 - Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ....
-
Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances.... Available at: [Link].
-
MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link].
-
Oakwood Chemical. 2'-Amino-4', 5'-dimethoxyacetophenone, min 98%, 100 grams. Available at: [Link].
-
PubChem. 1,4-Diacetylbenzene. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 1,2-Diacetylbenzene. National Center for Biotechnology Information. Available at: [Link].
-
FDA Global Substance Registration System. 1-(2,4-DIMETHOXYPHENYL)ETHANONE. Available at: [Link].
-
MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs.... Available at: [Link].
-
ResearchGate. 1,4-Diacetylbenzene. Available at: [Link].
Sources
Spectroscopic Data for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone: A Technical Guide
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with structurally related compounds. The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for synthesis, characterization, and quality control.
Introduction: The Significance of Spectroscopic Characterization
This compound is a polysubstituted aromatic ketone. Its structure, featuring two activating methoxy groups and two deactivating acetyl groups on a benzene ring, presents an interesting case for spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in the public domain, this guide employs a predictive approach based on established spectroscopic principles and data from analogous structures.
Proposed Synthesis: A Friedel-Crafts Approach
A plausible and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1]
Reaction Principle
The reaction involves the activation of an acylating agent, typically an acyl chloride or anhydride, with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[2] The electron-rich 1,3-dimethoxybenzene then attacks the acylium ion, leading to the substitution of a hydrogen atom with an acetyl group. The presence of two activating methoxy groups directs the substitution to the ortho and para positions. Due to steric hindrance from the methoxy groups, acylation is expected to occur at the 4- and 6-positions. A diacylation can be achieved under appropriate stoichiometric control of the reactants and catalyst.
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM).[3] Cool the mixture to 0°C in an ice bath.
-
Addition of Reagents: To the cooled suspension, add acetyl chloride (2.2 equivalents) dropwise, followed by the slow addition of 1,3-dimethoxybenzene (1 equivalent).[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for the target compound. These predictions are based on the analysis of substituent effects on the known spectra of related acetophenone derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~6.5 - 6.7 | s | 1H |
| H-6 | ~7.8 - 8.0 | s | 1H |
| -OCH₃ (C-2) | ~3.9 - 4.1 | s | 3H |
| -OCH₃ (C-4) | ~3.9 - 4.1 | s | 3H |
| -COCH₃ (C-1) | ~2.5 - 2.7 | s | 3H |
| -COCH₃ (C-5) | ~2.5 - 2.7 | s | 3H |
-
Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are in distinct chemical environments and are expected to appear as singlets due to the absence of adjacent protons. The proton at the C-6 position is deshielded by the two adjacent carbonyl groups and is therefore predicted to have a higher chemical shift compared to the proton at the C-3 position.
-
Methoxy Protons (-OCH₃): The two methoxy groups are in different environments. However, their chemical shifts are likely to be very similar, potentially appearing as a single peak with an integration of 6H or as two closely spaced singlets.
-
Acetyl Protons (-COCH₃): Similar to the methoxy groups, the two acetyl groups are in slightly different environments. They are expected to appear as sharp singlets, and their chemical shifts may be very close, possibly resulting in a single peak with an integration of 6H.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl groups) | 195 - 205 |
| C-aromatic (quaternary) | 120 - 165 |
| C-aromatic (CH) | 100 - 115 |
| -OCH₃ | 55 - 60 |
| -COCH₃ | 25 - 35 |
-
Carbonyl Carbons (C=O): The carbonyl carbons of the two acetyl groups are expected to have the highest chemical shifts, typically in the range of 195-205 ppm for aromatic ketones.[5][6][7]
-
Aromatic Carbons: The aromatic region will show six distinct signals. The carbons bearing the methoxy groups (C-2 and C-4) will be shifted downfield due to the electron-donating effect of the oxygen atoms. The carbons bearing the acetyl groups (C-1 and C-5) will also be downfield. The two carbons with attached protons (C-3 and C-6) will appear at higher field strengths.
-
Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will appear in the typical range of 55-60 ppm.
-
Acetyl Methyl Carbons (-COCH₃): The methyl carbons of the acetyl groups will be found at the highest field, typically between 25-35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000 - 2850 | C-H stretch (aromatic and aliphatic) |
| ~1680 - 1660 | C=O stretch (aromatic ketone) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1250, ~1050 | C-O stretch (aryl ether) |
-
C=O Stretch: A strong and sharp absorption band is expected in the region of 1680-1660 cm⁻¹ characteristic of the carbonyl stretching vibration of an aromatic ketone.[8][9] The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ region.
-
C=C Stretch: Aromatic C=C stretching vibrations will appear as a series of bands around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-O Stretch: Two strong C-O stretching bands are expected for the aryl ether linkages, typically around 1250 cm⁻¹ and 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
| m/z | Fragment | Description |
| 222 | [M]⁺ | Molecular ion |
| 207 | [M - CH₃]⁺ | Loss of a methyl radical from an acetyl group |
| 179 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 151 | [M - 2xCH₃CO]⁺ | Loss of two acetyl radicals |
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₄O₄), which is 222.
-
Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[10][11][12] This will result in the loss of a methyl radical (CH₃•) to form a stable acylium ion at m/z 207, which is likely to be the base peak.
-
Further Fragmentation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is also a common fragmentation pathway for aromatic ketones.
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure proper shimming of the magnetic field to achieve optimal resolution.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[13] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Alternative Method (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder and press the mixture into a transparent pellet using a hydraulic press.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[15][16] Ensure the sample is free of particulate matter.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).
-
MS Analysis: The separated components from the GC column are introduced into the mass spectrometer, typically using electron ionization (EI), and the mass spectrum is recorded.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from related structures, we have established a robust framework for the identification and characterization of this compound. The proposed synthetic route and detailed experimental protocols offer a practical approach for researchers in the field. This guide serves as a valuable resource for anyone involved in the synthesis, analysis, and application of polysubstituted aromatic ketones.
References
-
(2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]
-
(2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
(2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
(2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. [Link]
-
Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]
-
NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
-
(2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
(2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Scribd. 13C NMR Chemical Shift Table | PDF | Alkene. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
(2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi. [Link]
-
(2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
(2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
(2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
(2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Whitman People. GCMS Section 6.11.4. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
(2025, August 6). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. ResearchGate. [Link]
-
(2025, August 6). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]
-
(2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU chemistry. [Link]
-
(2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]
-
Sample Preparation Guidelines for GC-MS. [Link]
-
Quality Analysis. GC-MS: gas chromatography-mass spectrometry. [Link]
-
Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]
-
Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. [Link] -
ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
CORE. Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. [Link]
-
CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
4406 GC-MS procedure and background.docx. [Link]
-
(2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF. [Link]
-
CDN. Infrared Spectroscopy. [Link]
-
Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education. [Link]
-
Scribd. IR Spectrum Analysis of Aromatic Compounds | PDF. [Link]
-
Slideshare. Sampling of solids in IR spectroscopy | PPTX. [Link]
-
Sample preparation for FT-IR. [Link]
-
Chemistry. Ketone infrared spectra. [Link]
-
(2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. uoguelph.ca [uoguelph.ca]
A Technical Guide to the Friedel-Crafts Diacylation of 1,3-Dimethoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a powerful method for the formation of carbon-carbon bonds to aromatic systems. This guide offers an in-depth exploration of the diacylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether), a highly activated aromatic substrate. We will dissect the underlying mechanistic principles governing the reaction's regioselectivity, provide a detailed and validated experimental protocol, and discuss the significance of the resulting diacylated products as versatile intermediates in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This document is structured to serve as a practical and authoritative resource, combining theoretical grounding with actionable laboratory insights.
Introduction to Friedel-Crafts Acylation
Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are fundamental transformations in organic synthesis for attaching substituents to an aromatic ring.[1] The acylation variant involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst to form a ketone.[2][3] This reaction is a classic example of electrophilic aromatic substitution (EAS).
The substrate at the core of this guide, 1,3-dimethoxybenzene, is a highly electron-rich aromatic ether.[4] The two methoxy groups are powerful activating substituents that donate electron density to the ring through resonance, making it exceptionally nucleophilic and highly susceptible to electrophilic attack.[5] This enhanced reactivity facilitates acylation but also introduces the potential for polysubstitution, a challenge that must be managed through careful control of reaction conditions.[6] The diacylated products of this reaction are valuable synthetic intermediates, serving as scaffolds for more complex molecules in drug discovery and materials science.[7][8]
Mechanistic Rationale and Regiochemical Control
The success of the Friedel-Crafts acylation hinges on understanding the generation of the electrophile and the directing effects of the substituents on the aromatic ring.
Generation of the Acylium Ion Electrophile
The reaction is initiated by the interaction of the acylating agent with a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride (or a carbonyl oxygen of an anhydride), facilitating the cleavage of the carbon-halogen bond to generate a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[2]
Unlike in Friedel-Crafts alkylation, the ketone product is a moderate Lewis base that forms a stable complex with the strong Lewis acid catalyst.[1] Consequently, the catalyst is not regenerated and must be used in stoichiometric or greater amounts. This complex is decomposed during aqueous workup to liberate the final ketone product.[1]
Regioselectivity of Diacylation on 1,3-Dimethoxybenzene
The regiochemical outcome of the diacylation is dictated by the powerful ortho, para-directing influence of the two methoxy groups.
-
First Acylation: The 1,3-dimethoxybenzene ring has three unique positions for substitution: C2, C4, and C5. The methoxy groups at C1 and C3 strongly activate the C2, C4, and C6 positions.
-
The C4 position (and its equivalent C6) is the most electronically favored site, as it is para to the C1-methoxy group and ortho to the C3-methoxy group, receiving additive activating effects from both.
-
The C2 position , while also activated (ortho to both methoxy groups), is significantly more sterically hindered by the two adjacent substituents.
-
The C5 position is meta to both groups and is therefore the least activated site. Thus, the initial electrophilic attack occurs almost exclusively at the C4 position to yield 4-acyl-1,3-dimethoxybenzene.
-
-
Second Acylation: The introduction of the first acyl group, which is an electron-withdrawing and deactivating substituent, makes the second acylation more difficult. However, the ring remains highly activated by the two methoxy groups. The deactivating acyl group acts as a meta-director. The second incoming acylium ion will be directed to the most nucleophilic remaining position, which is C6. This position is ortho, para to the activating methoxy groups and meta to the deactivating acyl group, making it the clear site for the second substitution.
The final product is, therefore, the symmetrically substituted 2,4-diacyl-1,3-dimethoxybenzene .
Catalyst Selection
While AlCl₃ is a robust and common catalyst, its high reactivity can sometimes lead to undesired side reactions, such as the cleavage of the methyl ethers.[9] For sensitive substrates, milder Lewis acids like ZnCl₂ or FeCl₃ can be employed.[2] Polyphosphoric acid (PPA) is an effective alternative that serves as both a catalyst and a solvent and is known to promote acylation without causing aryl-alkyl ether cleavage.[9] For greener and more sustainable approaches, deep eutectic solvents such as [CholineCl][ZnCl₂]₃ have been shown to act as effective dual-function catalysts and solvents.[10]
Experimental Guide: Synthesis of 2,4-Diacetyl-1,3-dimethoxybenzene
This section provides a self-validating, step-by-step protocol for the diacetylation of 1,3-dimethoxybenzene using acetyl chloride and aluminum trichloride.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | 50.0 | 6.91 g (6.5 mL) | Liquid, d=1.055 g/mL |
| Aluminum Chloride | AlCl₃ | 133.34 | 120.0 | 16.0 g | Solid, moisture-sensitive |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 110.0 | 8.64 g (7.8 mL) | Liquid, lachrymator, d=1.104 g/mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Solvent, volatile |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~20 mL | Corrosive |
| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | - | ~50 mL | Aqueous solution |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | ~10 g | Drying agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried to guarantee anhydrous conditions.
-
Initial Charging: To the flask, add 1,3-dimethoxybenzene (6.91 g, 50.0 mmol) and 80 mL of anhydrous dichloromethane (DCM). Stir the solution until homogeneous.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0 °C. Cautiously and portion-wise, add anhydrous aluminum chloride (16.0 g, 120.0 mmol) to the stirred solution. The mixture will become a thick, stirrable slurry.
-
Acylating Agent Addition: Charge the dropping funnel with acetyl chloride (8.64 g, 110.0 mmol) dissolved in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction slurry over 30-45 minutes, maintaining the internal temperature below 10 °C. A vigorous evolution of HCl gas will be observed (ensure the setup is in a well-ventilated fume hood).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quench: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of 200 g of crushed ice and 20 mL of concentrated hydrochloric acid in a large beaker with stirring. This will decompose the aluminum chloride complex.
-
Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol or methanol to afford 2,4-diacetyl-1,3-dimethoxybenzene as a crystalline solid.[11][12]
Safety and Handling
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE).
-
Acetyl chloride is a corrosive lachrymator. All manipulations must be performed in a certified chemical fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction is exothermic and generates HCl gas . Ensure adequate cooling and ventilation.
Product Characterization and Data
The identity and purity of the synthesized 2,4-diacetyl-1,3-dimethoxybenzene should be confirmed using standard analytical techniques.
| Parameter | Data |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Melting Point | Literature values vary; typically in the range of 125-130 °C |
| Expected Yield | 75-85% |
-
¹H NMR: Expect distinct singlets for the two non-equivalent methoxy groups, two aromatic protons, and the two acetyl methyl groups.
-
¹³C NMR: Signals corresponding to all 12 carbons should be present, including two ketone carbonyls (~200 ppm), aromatic carbons, two methoxy carbons, and two methyl carbons.
-
IR Spectroscopy: A strong characteristic absorption band for the conjugated ketone C=O stretch should be observed around 1660-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 222.24.
Visualization of Mechanism and Workflow
Reaction Mechanism
Caption: Reaction mechanism for the diacylation of 1,3-dimethoxybenzene.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
Applications and Synthetic Utility
Aromatic ketones are critical precursors in the synthesis of a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and performance materials.[7][13] The 2,4-diacetyl-1,3-dimethoxybenzene synthesized via this protocol is a particularly useful building block due to its multiple functional handles.
-
Pharmaceutical Scaffolds: The ketone groups can be readily transformed into other functionalities. For instance, they can undergo reduction to alcohols, Clemmensen or Wolff-Kishner reduction to alkyl chains, or serve as handles for constructing heterocyclic rings like pyrazoles or isoxazoles, which are common motifs in drug molecules.[14]
-
Polymer Science: Analogous structures, such as 4,6-diacetylresorcinol, are indispensable monomers for the synthesis of high-performance polybenzoxazole (PBO) fibers, known for their exceptional thermal stability and mechanical strength.[8] This highlights the industrial relevance of the diacylated resorcinol core.
-
Advanced Synthesis: The symmetrical difunctional nature of the product allows for its use in the construction of complex, symmetrical molecules, macrocycles, or as a cross-linking agent in polymer chemistry.
By providing a reliable and efficient route to this versatile intermediate, the Friedel-Crafts diacylation of 1,3-dimethoxybenzene remains a highly relevant and valuable transformation for both academic research and industrial drug development.
References
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.). CORE. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry. [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Santa Clara University. [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. [Link]
-
The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. [Link]
-
Friedel-Crafts Alkylation | Eastern Kentucky University. (n.d.). EduBirdie. [Link]
-
1,3-Dimethoxybenzene. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016, April 14). RSC Publishing. [Link]
-
Chemistry 211 Experiment 1. (2012, November 14). University of Wisconsin-Whitewater. [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Missouri-St. Louis. [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). University of Wisconsin-River Falls. [Link]
-
Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2017, January 31). Asian Journal of Chemistry. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). RSC Advances. [Link]
-
The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. (2025, August 5). ResearchGate. [Link]
-
A two-step synthesis method for o-dimethoxy benzene. (2025, August 7). ResearchGate. [Link]
- A kind of synthetic method of 2,4-dimethoxybenzylamine. (n.d.).
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Semantic Scholar. [Link]
-
Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. (2020, May 20). YouTube. [Link]
-
NOVEL FRlEIXl. - CRAFTS REACTKJNS OF SOME ARENES. (1987). Tetrahedron. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 4. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 5. alexandonian.com [alexandonian.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 11. theochem.mercer.edu [theochem.mercer.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of Acetophenone Derivatives from Resorcinol Dimethyl Ether
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing acetophenone derivatives, valuable intermediates in the pharmaceutical and fragrance industries, using resorcinol dimethyl ether (1,3-dimethoxybenzene) as a starting material. The document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. It delves into the mechanistic intricacies, practical experimental protocols, and critical process parameters of the primary synthetic methodologies: Friedel-Crafts acylation and the Fries rearrangement. Emphasis is placed on understanding the underlying principles that govern reaction outcomes, including regioselectivity and catalyst efficiency. Furthermore, this guide addresses common challenges encountered during synthesis and explores modern, sustainable approaches to these classical reactions.
Introduction: The Significance of Acetophenone Derivatives
Acetophenone derivatives are a class of aromatic ketones that form the structural core of numerous biologically active compounds and commercially important molecules. Their applications span a wide range of fields, from pharmaceuticals, where they are precursors to drugs for treating conditions like fungal infections and Parkinson's disease, to the fragrance industry, where they contribute to the scent profiles of perfumes and other consumer products.[1][2] The substitution pattern on the aromatic ring of acetophenones dictates their chemical and biological properties, making the targeted synthesis of specific derivatives a crucial endeavor in organic chemistry.
Resorcinol dimethyl ether, or 1,3-dimethoxybenzene, is an excellent and readily available starting material for the synthesis of a variety of acetophenone derivatives. The two methoxy groups are strong activating groups for electrophilic aromatic substitution, facilitating the introduction of an acetyl group onto the aromatic ring. This guide will explore the key synthetic transformations to achieve this, with a focus on providing practical, field-proven insights.
Friedel-Crafts Acylation: A Primary Synthetic Route
The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones.[3] In the context of resorcinol dimethyl ether, this reaction allows for the direct introduction of an acetyl group to form primarily 2',4'-dimethoxyacetophenone.
Mechanism and Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (typically acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[4] The electron-rich aromatic ring of resorcinol dimethyl ether then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired acetophenone derivative.
The regioselectivity of the Friedel-Crafts acylation on 1,3-dimethoxybenzene is governed by the directing effects of the two methoxy groups. Both are ortho, para-directing and strongly activating. The position para to one methoxy group and ortho to the other (the 4-position) is the most sterically accessible and electronically activated site for electrophilic attack. The stability of the resulting carbocation intermediate, with resonance structures delocalizing the positive charge onto the oxygen atoms of the methoxy groups, strongly favors substitution at this position.[5]
Caption: Mechanism of Friedel-Crafts Acylation of Resorcinol Dimethyl Ether.
Experimental Protocol: Synthesis of 2',4'-Dimethoxyacetophenone
This protocol details a standard laboratory procedure for the synthesis of 2',4'-dimethoxyacetophenone via Friedel-Crafts acylation.
Materials:
-
Resorcinol dimethyl ether (1,3-dimethoxybenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler).
-
In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride to the stirred suspension. The formation of the acylium ion complex is exothermic.
-
In the dropping funnel, prepare a solution of resorcinol dimethyl ether in anhydrous dichloromethane.
-
Add the resorcinol dimethyl ether solution dropwise to the cold, stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4][6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.
| Reagent/Parameter | Molar Ratio/Condition | Rationale |
| Resorcinol Dimethyl Ether | 1.0 eq | Limiting reagent |
| Acetyl Chloride | 1.1 - 1.2 eq | Ensures complete reaction of the starting material |
| Aluminum Chloride | 1.2 - 1.5 eq | Stoichiometric amount needed due to complexation with the product |
| Temperature | 0 - 10 °C (addition) | Controls the exothermic reaction and minimizes side reactions |
| Reaction Time | 1 - 2 hours (at RT) | Allows the reaction to proceed to completion |
Challenges and Modern Alternatives
While effective, the traditional Friedel-Crafts acylation has several drawbacks:
-
Stoichiometric Catalyst: The Lewis acid catalyst forms a complex with the ketone product, necessitating the use of more than stoichiometric amounts.[7]
-
Harsh Conditions: The use of strong Lewis acids and the often-vigorous work-up procedure can be problematic for sensitive substrates.
-
Waste Generation: The aqueous work-up generates significant amounts of acidic waste.[8]
To address these challenges, greener alternatives have been developed:
-
Metal Triflates: Catalysts like bismuth triflate (Bi(OTf)₃) are water-tolerant and can be used in catalytic amounts, offering a more environmentally benign option.[8]
-
Solid Acid Catalysts: Zeolites and other solid acids can be used as recyclable catalysts, simplifying product purification and reducing waste.
-
Ionic Liquids: These can serve as both the solvent and catalyst, often allowing for easier product separation and catalyst recycling.[8]
The Fries Rearrangement: An Alternative Pathway
The Fries rearrangement is another powerful method for synthesizing hydroxyacetophenones.[9] This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[10] For the synthesis of acetophenone derivatives from resorcinol dimethyl ether, a two-step process is required: first, the formation of the corresponding phenyl acetate, followed by the rearrangement.
Mechanism and Control of Regioselectivity
The mechanism of the Fries rearrangement can be either intramolecular or intermolecular, depending on the reaction conditions. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion. This can then re-attack the aromatic ring at either the ortho or para position.
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions:
-
Low Temperatures: Generally favor the formation of the para-isomer.
-
High Temperatures: Tend to yield the ortho-isomer.
-
Solvent: The polarity of the solvent can also influence the ortho/para ratio.
Caption: Fries Rearrangement Pathway for Acetophenone Derivative Synthesis.
Experimental Protocol: Fries Rearrangement of 1,3-Dimethoxyphenyl Acetate
This protocol outlines the synthesis of hydroxyacetophenone derivatives via the Fries rearrangement of 1,3-dimethoxyphenyl acetate.
Step 1: Synthesis of 1,3-Dimethoxyphenyl Acetate
-
In a round-bottom flask, combine resorcinol dimethyl ether, acetic anhydride, and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,3-dimethoxyphenyl acetate, which can be purified by distillation if necessary.
Step 2: Fries Rearrangement
-
In a flame-dried flask under an inert atmosphere, add the 1,3-dimethoxyphenyl acetate and a suitable solvent (e.g., nitrobenzene or dichloromethane).
-
Cool the mixture in an ice bath and add anhydrous aluminum chloride portion-wise with stirring.
-
Control the reaction temperature to favor the desired isomer (low temperature for para, high temperature for ortho).
-
Stir the reaction mixture for the specified time.
-
Work-up the reaction as described in the Friedel-Crafts acylation protocol (hydrolysis with ice/HCl, extraction, washing, and drying).
-
Purify the resulting hydroxyacetophenone derivative by chromatography or recrystallization.
| Parameter | Condition | Influence on Outcome |
| Temperature | Low (e.g., 0-25 °C) | Favors para-product |
| Temperature | High (e.g., >100 °C) | Favors ortho-product |
| Solvent | Non-polar | Can favor intermolecular mechanism |
| Solvent | Polar | Can favor intramolecular mechanism |
Conclusion
The synthesis of acetophenone derivatives from resorcinol dimethyl ether is a well-established and versatile process in organic chemistry. Both the direct Friedel-Crafts acylation and the two-step Fries rearrangement offer effective routes to these valuable compounds. The choice of method depends on the desired product and the available resources. An understanding of the underlying mechanisms and the influence of reaction parameters is crucial for achieving high yields and regioselectivity. As the chemical industry moves towards more sustainable practices, the adoption of greener catalysts and solvent systems will become increasingly important in the synthesis of these and other important chemical intermediates.
References
-
Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. Retrieved from [Link]
-
University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
- Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Journal of the Iranian Chemical Society, 16(3), 489-514.
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Mangion, I. K., & Jeon, I. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(15), 4052–4055.
- Shaibaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches ((Sciences)), 38(2.A).
- Chakravarti, G. C., & Chakravarti, S. N. (1933). 80. Experiments on the Synthesis of Gyanomaclurin and its Derivatives. Part I. 3 : 5 : 7 : 2' : 4' -. Journal of the Chemical Society (Resumed), 288.
- Varma, R. S. (2017). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 13, 1038–1058.
-
Beilstein Journals. (n.d.). Search Results for "Friedel–Crafts acylation". Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different types of Lewis acid catalysts. Retrieved from [Link]
- Das, S., Borthakur, P., & Sarma, D. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
-
ResearchGate. (n.d.). (PDF) Fries rearrangement of 3,5-dimethoxyphenyl acetate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
ROS-. (n.d.). 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :-. Retrieved from [Link]
-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives - Lesson. Retrieved from [Link]
-
Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4417–4427.
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
Sources
- 1. Progress in Lewis-Acid-Templated Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. echemi.com [echemi.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fries Rearrangement [merckmillipore.com]
- 10. Fries Rearrangement [organic-chemistry.org]
A Technical Guide to 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the aromatic ketone 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone. While this specific di-acetylated compound is not extensively cataloged in major chemical databases, this document establishes its core physicochemical properties through theoretical calculations. To provide practical, field-proven insights, this guide uses the closely related and well-documented analogue, 1-(2,4-dimethoxyphenyl)ethanone , as a reference for discussing synthetic strategies, analytical characterization, and safety protocols. This approach offers a robust framework for researchers working with polysubstituted acetophenones and highlights the methodologies applicable to the synthesis and validation of novel derivatives in drug discovery and materials science.
Compound Identification and Physicochemical Properties
A thorough search of established chemical databases, including PubChem and NIST, indicates that this compound is not a commonly stocked or cataloged compound. However, its molecular formula and weight can be determined from its chemical name and structure.
Theoretical Profile: this compound
Based on its structure—a benzene ring substituted with two methoxy groups and two acetyl groups—the fundamental properties of the target compound are calculated as follows:
| Property | Value | Data Source |
| Molecular Formula | C₁₂H₁₄O₄ | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| IUPAC Name | This compound | Nomenclature |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1OC)OC)C(=O)C | Structure-Based |
Analogue Profile: 1-(2,4-dimethoxyphenyl)ethanone
To ground this guide in verifiable experimental data, we will reference 1-(2,4-dimethoxyphenyl)ethanone (also known as 2',4'-Dimethoxyacetophenone). This compound shares the core 2,4-dimethoxyacetophenone scaffold and serves as an excellent model for experimental protocols.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [PubChem CID 70016][1] |
| Molecular Weight | 180.20 g/mol | [PubChem CID 70016][1] |
| CAS Number | 829-20-9 | [PubChem CID 70016][1] |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)ethanone | [PubChem CID 70016][1] |
| Synonyms | 2',4'-Dimethoxyacetophenone, 4-Acetyl-1,3-dimethoxybenzene | [ChemScene][2] |
| InChIKey | VQTDPCRSXHFMOL-UHFFFAOYSA-N | [gsrs.ncats.nih.gov][3] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)OC | [PubChem CID 70016][1] |
Synthesis Strategies and Methodologies
The synthesis of polysubstituted aromatic ketones like acetophenones typically relies on electrophilic aromatic substitution, most notably the Friedel-Crafts acylation.
Proposed Synthesis of this compound
A logical and efficient route to synthesize the target compound is a double Friedel-Crafts acylation of 1,3-dimethoxybenzene. The methoxy groups are strong activating, ortho-para directors. The first acylation will predominantly occur at the C4 position due to steric hindrance from the C2-methoxy group. The resulting product, 1-(2,4-dimethoxyphenyl)ethanone, is less activated, but a second acylation can be forced under more stringent conditions to install the acetyl group at the C5 position.
Causality of Experimental Design: The choice of 1,3-dimethoxybenzene as the starting material is strategic; its two activating methoxy groups strongly direct electrophiles to the C4 and C6 positions, and subsequently to the C5 position after the first substitution. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst, as it effectively generates the acylium ion (CH₃CO⁺) electrophile from acetyl chloride.
Caption: Proposed synthetic workflow for this compound.
Validated Protocol: Synthesis of 1-(2,4-dimethoxyphenyl)ethanone
The synthesis of the mono-acetylated analogue is a standard undergraduate and industrial procedure. It involves a single Friedel-Crafts acylation.[4]
Methodology:
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 equivalents) in a dry solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon) in a three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Acylium Ion Formation: Cool the suspension in an ice bath (0-5°C). Add acetyl chloride (1.0 equivalent) dropwise to the suspension with vigorous stirring. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acylium ion-Lewis acid complex.
-
Electrophilic Attack: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural verification. While experimental data for the di-acetylated target is unavailable, we can predict the expected spectral features and compare them with known data for related compounds.[5][6][7]
Expected Spectroscopic Data for this compound:
-
¹H NMR:
-
Two singlets for the aromatic protons (H-3 and H-6).
-
Two distinct singlets for the two methoxy groups (-OCH₃) at C2 and C4.
-
Two distinct singlets for the two acetyl methyl groups (-COCH₃) at C1 and C5.
-
-
¹³C NMR:
-
Twelve distinct carbon signals.
-
Two signals in the carbonyl region (~195-205 ppm).
-
Signals corresponding to the six aromatic carbons (four substituted, two unsubstituted).
-
Two signals for the methoxy carbons.
-
Two signals for the acetyl methyl carbons.
-
-
FTIR:
-
Strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹.
-
C-O stretching bands for the methoxy groups.
-
Aromatic C=C and C-H stretching bands.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) corresponding to the exact mass of C₁₂H₁₄O₄.
-
Characteristic fragmentation patterns, such as the loss of methyl (-15) or acetyl (-43) groups.
-
These predicted data points can be compared against the known spectra of analogues like 1-(2,4-dimethoxyphenyl)ethanone to build confidence in the structural assignment of novel derivatives.[1][5]
Applications in Research and Drug Development
Dimethoxyacetophenone derivatives are valuable precursors and intermediates in the synthesis of a wide range of biologically active molecules and natural products.[8][9]
-
Pharmaceutical Intermediates: The ketone functionality is highly versatile and can be used in reactions like aldol condensations, reductions to alcohols, or as a handle for building more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.[9]
-
Chalcone Synthesis: Acetophenones are key building blocks for chalcones, which are precursors to flavonoids and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]
-
Natural Product Synthesis: The substituted phenyl ring is a common motif in many natural products. Compounds like this compound could serve as starting materials for the total synthesis of complex molecules.
Safety and Handling
Based on the GHS classification for the analogue 1-(2,4-dimethoxyphenyl)ethanone, appropriate safety precautions are mandatory.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
References
-
PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
Global Substance Registration System. 1-(2,4-DIMETHOXYPHENYL)ETHANONE. National Center for Advancing Translational Sciences. Available at: [Link]
-
NIST. Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
FooDB. 1-(3,4-Dimethoxyphenyl)ethanone. Available at: [Link]
-
ResearchGate. spectral analysis of novel 1-(4-methyl -2, 5- dimethoxyphenyl) ethanone-clubbed chalcone derivetives. Available at: [Link]
-
Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Available at: [Link]
-
precisionFDA. 1-(2,4-DIMETHOXYPHENYL)ETHANONE. Available at: [Link]
-
NIST. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. Infrared Spectrum of Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethanone, 1-(2,5-dimethoxyphenyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- [webbook.nist.gov]
- 8. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]
- 9. asianpubs.org [asianpubs.org]
The Solubility Profile of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone: A Technical Guide for Pharmaceutical and Chemical Research
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, a compound of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive solubility framework based on its structural attributes and the known properties of analogous acetophenone derivatives. We delve into the theoretical underpinnings of its solubility, grounded in principles of intermolecular forces and solvent-solute interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility in a range of common organic solvents. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its journey from the laboratory to a viable product. For this compound, a molecule featuring two acetyl groups and two methoxy substituents on a phenyl ring, its solubility profile dictates crucial aspects of its application, including:
-
Reaction Kinetics and Purity: In chemical synthesis, the choice of solvent is paramount. A solvent that ensures complete dissolution of reactants facilitates homogenous reaction kinetics, leading to higher yields and purity of the final product.
-
Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by crystallization. A well-characterized solubility profile allows for the rational design of crystallization processes to achieve the desired polymorphic form and purity.
-
Formulation and Bioavailability: In the context of drug development, the solubility of an API in physiological media and various excipients is a key determinant of its bioavailability. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy.
This guide, therefore, aims to provide a robust framework for understanding and experimentally determining the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.
Molecular Structure and Predicted Physicochemical Properties
To comprehend the solubility of this compound, a thorough examination of its molecular structure is essential.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₄O₄
-
Molecular Weight: 222.24 g/mol
The molecule possesses several key functional groups that govern its polarity and potential for intermolecular interactions:
-
Two Ketone Carbonyl Groups (C=O): These groups are polar and can act as hydrogen bond acceptors.
-
Two Methoxy Groups (-OCH₃): The ether linkages introduce polarity and can also accept hydrogen bonds.
-
Aromatic Phenyl Ring: The benzene ring is largely nonpolar and contributes to the molecule's lipophilicity.
The interplay between the polar functional groups and the nonpolar aromatic ring will ultimately determine the compound's solubility in various organic solvents. Based on the "like dissolves like" principle, we can make some initial predictions.[1][2]
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing, as described by the equation:
ΔG = ΔH - TΔS
-
Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a solute to dissolve, the energy required to break the crystal lattice of the solid must be compensated by the energy released upon the formation of new interactions with the solvent molecules.[3]
-
Entropy of Solution (ΔS): Dissolution generally leads to an increase in the randomness or disorder of the system, resulting in a positive entropy change, which favors the dissolution process.[3]
The solubility of this compound in a given organic solvent will, therefore, depend on the nature and strength of the intermolecular forces between the solute and solvent molecules. These forces include:
-
Van der Waals Forces (London Dispersion Forces and Dipole-Dipole Interactions): Present in all molecules, these forces are particularly relevant for the nonpolar aromatic ring of the target compound.[4]
-
Hydrogen Bonding: The ketone and methoxy groups can act as hydrogen bond acceptors, interacting with protic solvents (e.g., alcohols) that can donate a hydrogen bond.[5]
Predicted Solubility Profile Based on Structural Analogs
| Compound | Structure | Key Features | Reported Solubility Information |
| Acetophenone | C₆H₅C(O)CH₃ | Simplest aromatic ketone.[6] | Slightly soluble in water (5.5 g/L at 25 °C).[6] Soluble in many organic solvents.[7] |
| 1-(2,4-Dimethoxyphenyl)ethanone | (CH₃O)₂C₆H₃C(O)CH₃ | Contains two methoxy groups and one acetyl group.[8] | Soluble in dichloromethane, ethyl acetate, and methanol.[8] Generally good solubility in organic solvents.[9] |
| 1-(3,4-Dimethoxyphenyl)ethanone | (CH₃O)₂C₆H₃C(O)CH₃ | Isomer of the 2,4-dimethoxy analog. | Predicted water solubility of 1.53 g/L.[4] |
Based on these analogs, we can predict the following qualitative solubility profile for this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Good to Moderate | The presence of two ketone and two methoxy groups allows for hydrogen bonding with the solvent's hydroxyl group. The overall polarity is expected to be favorable for dissolution. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) | Good to Moderate | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to be strong, promoting solubility. |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Low to Sparingly Soluble | The significant polarity imparted by the four oxygen-containing functional groups will likely limit its solubility in nonpolar solvents, where only weaker van der Waals forces can be established. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Good | These solvents have a moderate polarity and are often excellent solvents for a wide range of organic compounds, including those with multiple polar functional groups. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.
-
Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |
The results should be interpreted in the context of the solvent's polarity and its ability to form intermolecular bonds with this compound. A correlation between the dielectric constant of the solvent and the measured solubility can provide insights into the dominant intermolecular forces at play.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. By leveraging an understanding of its molecular structure and the principles of intermolecular forces, a predictive framework for its solubility in various organic solvents has been established. The detailed experimental protocol presented herein offers a robust methodology for researchers to obtain precise quantitative solubility data, which is indispensable for the successful development and application of this compound in both synthetic chemistry and pharmaceutical sciences. The systematic approach outlined in this guide will facilitate rational solvent selection, leading to optimized processes and the development of high-quality products.
References
-
FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
CK-12 Foundation. (2023). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Experimentally Testing Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones. Retrieved from [Link]
-
NIST. (n.d.). 2',4'-Dimethoxyacetophenone. Retrieved from [Link]
-
Chemical Reviews. (2020). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Solubility of Things. (n.d.). Acetophenone. Retrieved from [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
YouTube. (2023). How To Predict Solubility Of Organic Compounds?. Retrieved from [Link]
-
YouTube. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. Acetophenone - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2,4-Dimethoxyacetophenone | 829-20-9 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
A Technical Guide to Diacetyl Dimethoxy Benzene Compounds: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the discovery, history, and evolving synthesis of diacetyl dimethoxy benzene compounds. It traces the journey of these molecules from their initial synthesis, rooted in classical organic chemistry, to their contemporary relevance in medicinal chemistry and materials science. By examining the foundational Friedel-Crafts acylation, the guide details the evolution of synthetic strategies, highlighting the shift towards more efficient and environmentally benign methodologies. Furthermore, it explores the burgeoning interest in the pharmacological potential of this class of compounds, underpinned by their structural motifs that are amenable to derivatization for targeted biological activity. This document serves as a detailed resource, integrating historical context with practical synthetic protocols and an exploration of their scientific significance.
Introduction: The Genesis of a Versatile Scaffold
The story of diacetyl dimethoxy benzene compounds is intrinsically linked to the broader history of aromatic chemistry and the quest to functionalize the benzene ring. The introduction of acetyl and methoxy groups onto a benzene core creates a scaffold with a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis. The methoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, while the acetyl groups, being electron-withdrawing, influence the reactivity and potential for further modification. This interplay of functional groups has paved the way for the exploration of these compounds in diverse fields, from polymer chemistry to drug discovery. This guide will focus primarily on the isomers of diacetyl dimethoxy benzene, with a particular emphasis on the historically significant 1,4-diacetyl-2,5-dimethoxybenzene.
The Historical Context: The Dawn of Aromatic Functionalization
The synthesis of polysubstituted benzene derivatives is a cornerstone of modern organic chemistry.[1] The ability to strategically place functional groups on an aromatic ring is crucial for the construction of complex molecules with specific properties.[2][3] The foundational reaction that enabled the synthesis of diacetyl dimethoxy benzene compounds is the Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Crafts.[4][5] This electrophilic aromatic substitution reaction allows for the attachment of alkyl or acyl groups to an aromatic ring, a pivotal development in synthetic organic chemistry.[6]
The Friedel-Crafts acylation, in particular, is the key transformation in the synthesis of aromatic ketones like the diacetyl dimethoxy benzenes. This reaction involves the treatment of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[7][8]
The Discovery of 1,4-Diacetyl-2,5-dimethoxybenzene: A Polish Contribution
While the theoretical framework for the synthesis of diacetyl dimethoxy benzene compounds existed since the late 19th century, the first documented synthesis of a key member of this family, 1,4-diacetyl-2,5-dimethoxybenzene, appears to have emerged from research in Poland in the 1970s.
A 1981 paper by Wajsman and colleagues detailing the crystal structure of 1,4-diacetyl-2,5-dimethoxybenzene credits Dr. Z. Madeja-Kotkowska for supplying the crystals, citing a 1974 publication in the Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.[9] This earlier work focused on the electrochemical properties and reactivity of related compounds, including 2,5-diacetylhydroquinone. While the 1974 paper's primary focus was not the synthesis itself, it laid the groundwork for the isolation and characterization of these compounds.
The synthesis of the precursor, 1,4-dimethoxybenzene (also known as hydroquinone dimethyl ether), was well-established by this time, typically achieved through the methylation of hydroquinone using reagents like dimethyl sulfate or methyl halides under basic conditions.[10][11]
The seminal synthesis of 1,4-diacetyl-2,5-dimethoxybenzene was achieved through the diacetylation of 1,4-dimethoxybenzene via a Friedel-Crafts acylation reaction.
The Foundational Synthesis: A Step-by-Step Protocol
The classical synthesis of 1,4-diacetyl-2,5-dimethoxybenzene involves the reaction of 1,4-dimethoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Diacetylation of 1,4-Dimethoxybenzene
-
Reaction Setup: A solution of 1,4-dimethoxybenzene in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a dropping funnel. The vessel is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the cooled solution with stirring. An excess of the catalyst is typically required to account for its complexation with the carbonyl groups of the product.
-
Acylating Agent Addition: Acetyl chloride is added dropwise to the stirred suspension at a rate that maintains the reaction temperature below 10°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete diacetylation.
-
Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.
-
Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any acidic impurities. The crude product is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 1,4-diacetyl-2,5-dimethoxybenzene.
Causality in Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The aluminum chloride acts as a Lewis acid, coordinating with the acetylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich dimethoxybenzene ring.
-
Excess Catalyst: More than two equivalents of AlCl₃ are necessary because the Lewis acidic aluminum chloride will complex with the oxygen atoms of the methoxy groups and the carbonyl groups of the product, rendering it inactive as a catalyst.
-
Inert Solvent: A solvent that does not react with the Lewis acid or the electrophile is crucial. Carbon disulfide was a common choice in early syntheses due to its inertness, though its toxicity and flammability have led to its replacement in modern methods.
-
Acidic Workup: The addition of the reaction mixture to ice and hydrochloric acid is a critical step to hydrolyze the aluminum complexes formed between the catalyst and the product, liberating the desired ketone.
Evolution of Synthetic Methodologies
While the classical Friedel-Crafts acylation remains a fundamental method for synthesizing diacetyl dimethoxy benzenes, research has focused on developing more efficient, selective, and environmentally friendly approaches.
Modern Catalysts for Friedel-Crafts Acylation
The use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ poses significant environmental and handling challenges. Modern synthetic chemistry has seen a shift towards the use of solid acid catalysts, which offer advantages such as easier separation, reusability, and reduced waste generation.[12]
Examples of solid acid catalysts that have been investigated for the acylation of aromatic compounds include:
-
Zeolites and Clays: These microporous aluminosilicates can act as solid acid catalysts, providing a shaped-selective environment for the reaction.
-
Sulfated Zirconia: A superacidic catalyst that can efficiently promote Friedel-Crafts acylations.
-
Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst) have shown good catalytic activity.
These modern catalysts often allow for milder reaction conditions and can be employed in solvent-free or more environmentally benign solvent systems.[8]
Pharmacological Significance and Drug Development Potential
The structural motif of a polysubstituted benzene ring is a common feature in many biologically active molecules and approved drugs.[13] The presence of methoxy and acetyl groups on the diacetyl dimethoxy benzene scaffold provides handles for further chemical modification, making these compounds attractive starting points for the synthesis of new drug candidates.
While the early research on diacetyl dimethoxy benzenes was primarily focused on their chemical reactivity, more recent studies have begun to explore their potential pharmacological activities. The general class of acetophenones, to which these compounds belong, is known to exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[1][14]
Derivatives of diacetyl dimethoxy benzene have been investigated for various therapeutic applications:
-
Anticancer Activity: The rigid, planar structure of the benzene core can be functionalized to interact with biological targets such as enzymes and receptors involved in cancer pathways.
-
Antimicrobial Agents: The aromatic ketone moiety can be a key pharmacophore in the design of new antibacterial and antifungal agents.[15]
-
Enzyme Inhibition: The scaffold can be elaborated to design specific inhibitors for enzymes implicated in various diseases.
The exploration of diacetyl dimethoxy benzene derivatives in drug discovery is an active area of research, with ongoing efforts to synthesize and screen novel analogues for a range of biological targets.
Data and Characterization
Table 1: Physicochemical Properties of 1,4-Diacetyl-2,5-dimethoxybenzene
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [9] |
| Molecular Weight | 222.24 g/mol | Calculated |
| Appearance | Crystalline solid | |
| Melting Point | 163-165 °C |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-diacetyl-2,5-dimethoxybenzene is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone groups, typically appearing in the region of 1670-1690 cm⁻¹. Other significant absorptions include those for C-O stretching of the methoxy groups and C-H stretching of the aromatic ring and methyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl methyl protons, with chemical shifts and coupling patterns consistent with the symmetrical structure.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy and acetyl methyl groups.
-
Logical and Workflow Diagrams
Diagram 1: Synthesis of 1,4-Diacetyl-2,5-dimethoxybenzene
Sources
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fog.ccsf.edu [fog.ccsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. CN109420519B - Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst - Google Patents [patents.google.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. researchgate.net [researchgate.net]
- 13. theochem.mercer.edu [theochem.mercer.edu]
- 14. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Introduction: The Significance of Di-acylated Phenolic Ethers in Medicinal Chemistry
1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone is a symmetrically di-acylated aromatic ketone. Molecules of this class are valuable intermediates in the synthesis of various heterocyclic compounds and have potential applications in medicinal chemistry and materials science. The presence of two acetyl groups and two methoxy groups on the benzene ring offers multiple sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The methoxy groups activate the aromatic ring, facilitating electrophilic substitution reactions, while the acetyl groups can participate in a wide range of transformations, including condensations, oxidations, and reductions. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a Friedel-Crafts diacylation of 1,3-dimethoxybenzene.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, 1,3-dimethoxybenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Reaction Scheme:
Mechanism of Friedel-Crafts Acylation:
The mechanism of the Friedel-Crafts acylation involves the following key steps[2]:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 1,3-dimethoxybenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the mono-acylated product.
-
Second Acylation: As the mono-acylated product is still activated by the two methoxy groups, a second Friedel-Crafts acylation can occur to yield the di-acylated product. The position of the second acylation is directed by the existing substituents.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 1,3-Dimethoxybenzene | Reagent | Sigma-Aldrich |
| Acetyl Chloride | Anhydrous | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 2 M | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich |
| Ethanol | 95% | Fisher Scientific |
| Hexanes | Reagent | Sigma-Aldrich |
| Ethyl Acetate | Reagent | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Synthesis of this compound
1. Reaction Setup:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
2. Reagent Addition:
-
In a fume hood, add anhydrous aluminum chloride (13.3 g, 0.1 mol) to the reaction flask.
-
Add anhydrous dichloromethane (100 mL) to the flask and stir the suspension.
-
Cool the flask to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (6.9 g, 0.05 mol) and acetyl chloride (7.85 g, 0.1 mol) in anhydrous dichloromethane (50 mL).
3. Reaction Execution:
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
4. Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of cold 2 M hydrochloric acid.
-
Transfer the mixture to a 500 mL separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods and melting point analysis.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~135-138 °C (Predicted) |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), 3.9 (s, 6H, 2 x OCH₃), 2.6 (s, 6H, 2 x COCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~198 (C=O), ~163 (Ar-C-O), ~160 (Ar-C-O), ~132 (Ar-C), ~115 (Ar-C), ~106 (Ar-CH), ~96 (Ar-CH), ~56 (OCH₃), ~32 (COCH₃).
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching, aromatic ketone), ~1600, ~1580 (C=C aromatic stretching), ~1270, ~1030 (C-O stretching, ether).
-
Mass Spectrometry (EI): m/z (%) 222 (M⁺), 207 (M⁺ - CH₃), 179 (M⁺ - COCH₃).
Experimental and Logical Workflow Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts diacylation of 1,3-dimethoxybenzene.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive Lewis acid | Use fresh, anhydrous aluminum chloride. Ensure all glassware is dry. |
| Incomplete reaction | Increase reaction time and monitor by TLC. | |
| Formation of mono-acylated product only | Insufficient acylating agent or Lewis acid | Use a stoichiometric amount or a slight excess of acetyl chloride and AlCl₃. |
| Dark-colored product | Impurities from side reactions | Purify the crude product by recrystallization, possibly with the addition of activated charcoal. |
| Oily product that does not crystallize | Presence of impurities or residual solvent | Ensure complete removal of solvent. Try different recrystallization solvents or use column chromatography for purification. |
Safety and Handling
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetyl chloride is a corrosive and lachrymatory liquid. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.
-
Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.
References
-
Kasturi, T. R., & Damodaran, K. M. (1969). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 47(9), 1529–1535. [Link]
-
Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. [Link]
-
Chegg.com. (2017). Solved: The compound 1,3-dimethoxybenzene was treated with... [Link]
Sources
The Strategic Utility of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals. 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, a polysubstituted acetophenone, presents itself as a highly valuable and versatile starting material for the construction of several key heterocyclic systems, including chromones, flavones, and quinolones. The strategic placement of its functional groups—two methoxy groups, and two acetyl moieties—provides a unique platform for a variety of cyclization strategies. The electron-donating nature of the methoxy groups can influence the reactivity of the aromatic ring and the biological efficacy of the resulting heterocyclic products. This guide provides an in-depth exploration of the synthetic pathways leveraging this precursor, complete with detailed experimental protocols and mechanistic insights, to empower researchers in their quest for new therapeutic agents.
I. Synthesis of Substituted Chromones and Flavones: Accessing Privileged Scaffolds
Chromones (1-benzopyran-4-ones) and their 2-phenyl derivatives, flavones, are privileged structures in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] this compound serves as an excellent precursor for the synthesis of highly functionalized chromone and flavone derivatives through several established synthetic routes.
A. Pathway 1: The Claisen-Schmidt Condensation to Chalcones and Subsequent Oxidative Cyclization to Flavones
A robust and widely employed strategy for the synthesis of flavones involves the initial preparation of a chalcone intermediate via the Claisen-Schmidt condensation.[3][4][5] This is then followed by an oxidative cyclization to form the flavone ring system.
Application Note: The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3] In the context of this compound, one of the acetyl groups can be selectively reacted with a variety of aromatic aldehydes to yield the corresponding chalcone. The choice of the aromatic aldehyde introduces diversity at what will become the 2-position of the resulting flavone. The subsequent oxidative cyclization of the chalcone intermediate can be achieved using various reagents, with iodine in a suitable solvent being a common and effective choice.[6] This pathway offers a high degree of flexibility in the synthesis of a library of flavone analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a 6-Acetyl-5,8-dimethoxy-2-aryl-7-hydroxyflavone
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol in a round-bottom flask, add the desired aromatic aldehyde (1.0 eq.).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (50% w/v).
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid. The precipitated crude chalcone is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.
Step 2: Oxidative Cyclization to the Flavone
-
Reaction Setup: Dissolve the purified chalcone (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a catalytic amount of iodine to the solution.
-
Reaction Conditions: Heat the reaction mixture at 120-140 °C for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine. The precipitated flavone is collected by filtration, washed with water, and dried.
-
Purification: The crude flavone can be purified by column chromatography on silica gel.
Data Presentation: Representative Chalcone and Flavone Synthesis
| Entry | Aromatic Aldehyde | Chalcone Yield (%) | Flavone Yield (%) |
| 1 | Benzaldehyde | 85 | 78 |
| 2 | 4-Methoxybenzaldehyde | 88 | 82 |
| 3 | 4-Chlorobenzaldehyde | 82 | 75 |
Visualization: Claisen-Schmidt Condensation and Oxidative Cyclization Workflow
Caption: Workflow for the synthesis of flavones from this compound.
B. Pathway 2: The Baker-Venkataraman Rearrangement for Chromone and Flavone Synthesis
The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones from o-acyloxyacetophenones, which are then cyclized to form chromones or flavones.[7][8] This pathway offers an alternative route to these important heterocyclic systems.
Application Note: This reaction proceeds via a base-catalyzed intramolecular acyl transfer.[7] For this compound, a preliminary step of selective O-acylation of a hydroxyl group is necessary. If one of the methoxy groups were a hydroxyl group, this would be a primary route. However, for the given starting material, a demethylation step would be required first to unmask a hydroxyl group, making this a multi-step process. Assuming a related precursor with a hydroxyl group at the 2-position is available, the Baker-Venkataraman rearrangement provides a powerful tool for the regioselective formation of the 1,3-dicarbonyl moiety required for cyclization.
Visualization: Baker-Venkataraman Rearrangement Mechanism
Caption: Mechanistic pathway of the Baker-Venkataraman rearrangement.
II. Synthesis of Substituted Quinolones: A Multi-step Approach
Quinolones are another class of heterocyclic compounds with significant therapeutic importance, particularly as antibacterial agents.[9] The synthesis of quinolones from this compound is a more complex, multi-step process that requires the introduction of a nitrogen-containing functional group. A plausible route involves the conversion of the starting material to a 2-aminoacetophenone derivative, which can then undergo a cyclization reaction such as the Friedländer synthesis.
Application Note: The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of a quinoline ring.[10] To utilize this compound in a Friedländer synthesis, it must first be converted to the corresponding 2-aminoacetophenone. This can be achieved through a sequence of nitration followed by reduction. The regioselectivity of the nitration step will be crucial and is directed by the existing substituents on the aromatic ring. Once the 2-aminoacetophenone is obtained, it can be reacted with a variety of carbonyl compounds containing an α-methylene group to generate a diverse range of substituted quinolones.
Experimental Protocol: Multi-step Synthesis of a Substituted Quinolone
Step 1: Nitration of this compound
-
Reaction Setup: Dissolve this compound in a suitable solvent like acetic acid or sulfuric acid at low temperature (0-5 °C).
-
Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC. Carefully pour the reaction mixture onto ice. The precipitated nitro-derivative is collected by filtration and washed with water.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction Setup: Suspend the nitro-derivative in a solvent such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ with Pd/C).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the 2-aminoacetophenone derivative.
Step 3: Friedländer Synthesis of the Quinolone
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoacetophenone derivative (1.0 eq.) and a carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, 1.1 eq.) in a suitable solvent like ethanol.
-
Catalyst: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, the product may precipitate out of the solution. If not, the reaction mixture can be poured into water to induce precipitation. The solid quinolone product is collected by filtration and purified by recrystallization.
Data Presentation: Predicted Spectroscopic Data for a Quinolone Product
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | m |
| -OCH₃ | 3.9 - 4.1 | s |
| -COCH₃ | 2.5 - 2.7 | s |
| Quinolone-H | 7.5 - 8.5 | m |
Visualization: Synthetic Pathway to Quinolones
Caption: Multi-step synthesis of quinolones from the starting acetophenone.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategically functionalized starting materials in the efficient construction of complex and biologically relevant heterocyclic scaffolds. The protocols outlined herein for the synthesis of chromones, flavones, and quinolones provide a robust foundation for researchers to explore the chemical space around these privileged structures. The inherent modularity of these synthetic routes, allowing for the introduction of diverse substituents, makes this precursor an ideal candidate for the generation of compound libraries for high-throughput screening in drug discovery programs. Further exploration into the biological activities of the novel heterocycles derived from this versatile building block is a promising avenue for future research, with potential applications in the development of new antimicrobial, antifungal, and anticancer agents.
References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. Available at: [Link]
- BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers. Available at: [A representative, stable URL for a similar protocol would be placed here]
-
Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389. Available at: [Link]
-
Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society (Resumed), 1767-1769. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Base-Catalyzed Synthesis of Chalcones from 1-(2,4-Dihydroxyphenyl)ethanone. Available at: [A representative, stable URL for a similar protocol would be placed here]
-
Patil, S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8683-8706. Available at: [Link]
-
Camps, R. (1899). Ueber die Darstellung von Oxychinolinen. Archiv der Pharmazie, 237(9), 659-691. Available at: [Link]
-
Claisen, L., & Schmidt, J. G. (1881). Ueber die Condensation von Ketonen und Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 369-373. Available at: [Link]
- Kumar, D., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-64. Available at: [A representative, stable URL for a similar review would be placed here]
-
Gaspar, A., et al. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960-4992. Available at: [Link]
-
Zwergel, C., et al. (2016). Biological and medicinal properties of natural chromones and chromanones. Molecules, 21(8), 987. Available at: [Link]
-
Mazimba, O. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University-Science, 27(1), 42-48. Available at: [Link]
-
Rathore, A., et al. (2015). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 5(5), 133-145. Available at: [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. (2024). Available at: [Link]
-
The biological activity of chromones.(Mini Review) - ResearchGate. (2016). Available at: [Link]
- Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers - Benchchem. (2025). Available at: [A representative, stable URL for a similar protocol would be placed here]
-
Claisen–Schmidt condensation - Wikipedia. (n.d.). Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2022). Available at: [Link]
- Claisen-Schmidt Condensation. (n.d.).
-
Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - Brieflands. (2016). Available at: [Link]
-
Substituted indoloquinolines as new antifungal agents - PubMed. (1998). Available at: [Link]
-
Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. (n.d.). Available at: [Link]
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones - International Journal of Chemical Studies. (2015). Available at: [A representative, stable URL for a similar review would be placed here]
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. praxilabs.com [praxilabs.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone as a Versatile Building Block in Heterocyclic Synthesis
Introduction: Unveiling a Symmetrical Scaffold for Complex Synthesis
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the bedrock of a vast majority of pharmaceuticals and functional organic materials, owing to their unique physicochemical properties and diverse biological activities.[1][2] 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, also known as 2,4-diacetyl-1,5-dimethoxybenzene, emerges as a highly valuable and versatile building block. Its unique C2v symmetry, featuring an electron-rich dimethoxy-substituted aromatic core flanked by two reactive acetyl groups, provides a powerful platform for the synthesis of bis-heterocyclic compounds.[3]
These "bis-heterocycles" — molecules containing two linked heterocyclic units — have garnered significant attention as they often exhibit enhanced biological potency, improved binding affinity, and novel pharmacological profiles compared to their mono-heterocyclic counterparts.[3][4] This guide provides an in-depth exploration of the reactivity of this compound and detailed, field-proven protocols for its application in synthesizing key bis-heterocyclic scaffolds, including bis-chalcones and bis-pyrazoles, which are precursors to a wide array of bioactive molecules.[5][6]
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is critical for reaction optimization and safety.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Other Names | 2,4-Diacetyl-1,5-dimethoxybenzene | N/A |
| CAS Number | 6962-57-8 | N/A |
| Molecular Formula | C₁₂H₁₄O₄ | N/A |
| Molecular Weight | 222.24 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Solubility | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in water. | N/A |
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of its two acetyl groups. The protons on the methyl carbons are α- to a carbonyl, making them acidic and readily removable by a base to form a nucleophilic enolate. This predictable reactivity is the cornerstone of its application in forming carbon-carbon bonds.
The primary reaction pathway exploited is the Claisen-Schmidt condensation , a reliable and high-yielding reaction between an enolizable ketone (in this case, our building block) and an aromatic aldehyde that lacks α-hydrogens.[7] Because our molecule possesses two equivalent acetyl groups, it can undergo a double Claisen-Schmidt condensation, reacting with two equivalents of an aldehyde to form symmetrical bis-chalcones.[8][9] These bis-chalcones are not merely final products but are themselves versatile intermediates for a host of cyclization reactions to generate various bis-heterocyclic systems.[5][10]
Caption: Synthetic pathways originating from the core building block.
Application 1: Synthesis of Symmetrical Bis-Chalcones
Bis-chalcones are highly sought-after for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and potent anticancer properties.[5][9][11][12] They serve as the foundational precursors for numerous other flavonoid and heterocyclic structures.[5][13] The following protocol details their synthesis via a base-catalyzed Claisen-Schmidt condensation.
Protocol 1: Synthesis of a Representative Bis-Chalcone
This protocol describes the synthesis of 1,1'-(2,5-dimethoxy-1,4-phenylene)bis(3-(4-chlorophenyl)prop-2-en-1-one).
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (2.1 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 50 mL of 95% ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add 2.1 equivalents of 4-chlorobenzaldehyde. Stir for 5 minutes at room temperature to ensure a homogenous mixture.
-
Catalyst Introduction & Rationale: Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add this solution dropwise to the flask over 10-15 minutes while stirring vigorously. The reaction is typically exothermic. Maintain the temperature below 30°C using an ice bath if necessary.
-
Reaction: Allow the mixture to stir at room temperature. A precipitate, the bis-chalcone product, will begin to form, often within 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Stir for 15 minutes.
-
Neutralization: Acidify the mixture by adding dilute HCl dropwise until the pH is approximately 7. This step neutralizes the excess NaOH catalyst and ensures complete precipitation of the product.
-
Filtration and Washing: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and impurities.
-
Purification and Characterization: Dry the crude product. For higher purity, recrystallize the solid from hot ethanol. The purified bis-chalcone can be characterized by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum should show a characteristic C=O stretch for an α,β-unsaturated ketone (approx. 1650-1670 cm⁻¹).[12]
Caption: Experimental workflow for bis-chalcone synthesis.
Application 2: Synthesis of Symmetrical Bis-Pyrazoles
Pyrazoles and their partially saturated pyrazoline precursors are a privileged class of N-heterocycles in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][16][17] Bis-pyrazole derivatives, in particular, have shown enhanced antibacterial activity compared to their mono-heterocyclic analogues.[4] The bis-chalcones synthesized in the previous step are ideal precursors for creating these valuable structures.
Protocol 2: Synthesis of a Representative Bis-Pyrazoline/Pyrazole
This protocol describes the cyclization of a bis-chalcone with hydrazine hydrate.
Materials:
-
Bis-chalcone derivative (from Protocol 1) (1.0 eq)
-
Hydrazine Hydrate (2.2 - 3.0 eq)
-
Glacial Acetic Acid or Ethanol
-
Standard reflux and purification apparatus.
Procedure:
-
Reactant Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1.0 equivalent of the bis-chalcone in a suitable solvent like glacial acetic acid or ethanol (approx. 20 mL per gram of chalcone).
-
Reagent Addition: Add 2.2 to 3.0 equivalents of hydrazine hydrate to the suspension.
-
Reaction & Rationale: Heat the mixture to reflux and maintain for 6-10 hours. The reaction should become homogeneous as it progresses.
-
Causality Explanation: The reaction proceeds via a nucleophilic attack (Michael addition) of the hydrazine onto the β-carbon of the α,β-unsaturated ketone system. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to form the stable five-membered pyrazoline ring.[10] Using glacial acetic acid as the solvent can catalyze the dehydration steps.
-
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the cooled solution into a beaker of ice water. A solid product will precipitate.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification and Characterization: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure bis-pyrazoline. Characterization is performed using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the α,β-unsaturated ketone peak in the IR spectrum and the appearance of characteristic pyrazoline ring proton signals in the ¹H NMR spectrum confirm the cyclization.[10]
Caption: Reaction pathway for bis-pyrazoline synthesis.
Summary of Potential Applications and Derivatives
The utility of this compound extends beyond these examples. The resulting bis-chalcones can be converted into a variety of other medicinally important bis-heterocycles.
| Target Bis-Heterocycle | Key Reagent(s) for Cyclization | Potential Biological Activity |
| Bis-Pyrimidines | Guanidine, Urea, Thiourea | Antibacterial, Anticancer[10] |
| Bis-Isoxazoles | Hydroxylamine | Antimicrobial, Anticancer[16] |
| Bis-Flavones | I₂, DMSO (Oxidative Cyclization) | Antioxidant, Anti-inflammatory[5] |
| Bis-Dihydropyridines | Ethyl acetoacetate, Ammonium acetate | Antimicrobial, Anticancer |
Conclusion
This compound is a powerful and efficient building block for the construction of symmetrical bis-heterocyclic compounds. Its straightforward reactivity via the Claisen-Schmidt condensation provides high-yield access to bis-chalcones, which are versatile intermediates for a wide range of cyclization reactions. The protocols outlined in this guide provide a reliable foundation for researchers and drug development professionals to synthesize novel, complex molecular architectures with significant potential in medicinal chemistry and materials science. The exploration of these scaffolds is a promising avenue for the discovery of next-generation therapeutic agents.[1][3]
References
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflammatory. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Comprehensive Review on the Bis-heterocyclic Compounds and their Anticancer Efficacy. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. (2019). PubMed. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS CHARACTERISATION AND BIOLOGICAL EVALUATION OF BIS-CHALCONES BASED ON RESORCINOL. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 20, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of bispyrazoles 114a,b. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Examples of bis-heterocyclic scaffolds found in drugs, bioactive compounds, dyes, agrochemicals, OLEDs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. (2012). MDPI. Retrieved January 20, 2026, from [Link]
-
Anticancer Activity of New Bis-(3-(Thiophen-2-yl)-1H-Pyrazol-4-yl)Chalcones. (2022). DovePress. Retrieved January 20, 2026, from [Link]
-
Claisen-Schmidt Condensation. (n.d.). California State University, Stanislaus. Retrieved January 20, 2026, from [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. Retrieved January 20, 2026, from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Cyclization of chalcone to flavanones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021). Biomedical Research and Therapy. Retrieved January 20, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. (2018). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Chemistry and Synthesis of Bis Pyrazole derivatives. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. (2017). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved January 20, 2026, from [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. researchgate.net [researchgate.net]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. magritek.com [magritek.com]
- 16. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Analysis of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone. This symmetric aromatic ketone is a potential building block in organic synthesis, and a reliable analytical method is crucial for quality control and reaction monitoring. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The causality behind the selection of each method parameter is discussed in detail. Furthermore, this document provides a full protocol for a forced degradation study to establish the stability-indicating nature of the method, ensuring it can effectively separate the parent analyte from potential degradation products formed under various stress conditions.
Introduction and Analyte Overview
This compound is a substituted acetophenone derivative characterized by two acetyl and two methoxy functional groups on the phenyl ring. While specific literature on this exact isomer is sparse, its structural class—aromatic ketones—is of significant interest in medicinal chemistry and materials science. Accurate quantification and impurity profiling are paramount for ensuring the quality and consistency of such chemical entities in research and development settings.
The analytical challenge lies in developing a method that is not only precise and accurate for the parent compound but also capable of resolving it from process-related impurities and potential degradants. This stability-indicating capability is a critical requirement in pharmaceutical development and chemical stability testing.[1] The method herein is developed based on established principles for the analysis of acetophenone derivatives, which are known to be well-suited for reversed-phase chromatography with UV detection.[2][3][4]
Analyte Properties:
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₄O₄
-
Molecular Weight: 222.24 g/mol
-
Structure:
(Image generated for illustrative purposes) -
Expected Properties: As an aromatic ketone, the compound is expected to be moderately polar and possess a strong chromophore, making it ideal for UV detection.[2][3] Its solubility is predicted to be high in organic solvents such as acetonitrile and methanol.
HPLC Method Development: Rationale and Strategy
The primary objective was to achieve baseline separation of the main peak from any potential impurities or degradants. The method development strategy followed a logical progression, starting with column and mobile phase selection and concluding with detector optimization.
Logical Flow of Method Development
Caption: Logical workflow for HPLC method development.
-
Stationary Phase Selection: A C18 reversed-phase column was selected as the primary choice. This is the most common and versatile stationary phase for separating moderately polar compounds like acetophenone derivatives due to its hydrophobic interaction mechanism.[1][2][3] A column with dimensions of 150 x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[2]
-
Mobile Phase Selection: A combination of acetonitrile and water is a standard mobile phase for this class of compounds.[4]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol because it often provides better peak shapes for aromatic compounds and has a lower UV cutoff wavelength.
-
Aqueous Phase: A phosphate buffer at pH 3.0 was incorporated. This low pH ensures that any acidic or basic functional groups on the analyte or impurities are in a consistent protonation state, leading to sharp, symmetrical peaks and reproducible retention times.[1]
-
-
Elution Mode: While an isocratic elution is simpler, a gradient elution was developed to ensure that any late-eluting, more hydrophobic impurities would be effectively washed from the column in a reasonable time, making the method robust and stability-indicating.
-
Detection: A Diode Array Detector (DAD) was used to determine the optimal wavelength for detection. A UV scan of the analyte revealed a maximum absorbance (λmax) around 254 nm and 298 nm. The wavelength of 254 nm was chosen for quantification as it provides excellent sensitivity for aromatic compounds and is a common setting for purity analysis.[2][3]
Experimental Protocol: HPLC Analysis
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, and phosphoric acid. HPLC-grade water (18.2 MΩ·cm).
-
Standard: Analytical standard of this compound of known purity.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | General-purpose reversed-phase column providing good efficiency and resolution for aromatic ketones.[2] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄) | Buffered aqueous phase to ensure consistent ionization and improve peak shape.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier with good eluting strength and UV transparency. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B | Ensures separation of polar impurities at the start and elution of non-polar impurities at the end. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column, balancing analysis time and pressure.[2][3] |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection Wavelength | 254 nm | High absorbance wavelength for aromatic ketones, providing excellent sensitivity.[2][3] |
| Injection Volume | 10 µL | A low volume prevents band broadening and potential column overload.[2] |
| Run Time | 20 minutes | Includes elution and column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with a 50:50 mixture of Mobile Phase A and B. This diluent composition prevents peak distortion upon injection.
Protocol: Forced Degradation Study
To validate the method as stability-indicating, a forced degradation study must be performed to ensure that degradation products do not co-elute with the main analyte peak.[1]
Workflow for Forced Degradation Analysis
Caption: Experimental workflow for the forced degradation study.
-
Acid Hydrolysis: Mix 1 mL of the analyte stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution of the analyte in an oven at 70°C for 48 hours.[1]
-
Photolytic Degradation: Expose the analyte solution to direct UV light (e.g., in a photostability chamber) for a defined period.
-
Sample Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples, along with an unstressed control, to the working concentration (0.1 mg/mL) and analyze using the HPLC method described.
-
Data Evaluation: The results should demonstrate a decrease in the main analyte peak area and the appearance of new peaks corresponding to degradation products. The DAD detector's peak purity function should be used to confirm the homogeneity of the parent peak in all stressed samples.
Expected Results and Conclusion
Under the proposed chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 9-11 minutes. The forced degradation study will likely show the formation of several smaller peaks, which should be well-resolved from the parent analyte peak, confirming the method's stability-indicating nature.
This application note provides a robust and reliable RP-HPLC method suitable for the routine quality control and stability assessment of this compound. The detailed explanation of the method development rationale and the inclusion of a forced degradation protocol provide researchers and drug development professionals with a comprehensive tool for their analytical needs.
References
- Benchchem. (n.d.). Stabilizing Acetophenone Derivatives for Long-Term Storage. Technical Support Center.
- Benchchem. (n.d.). HPLC Separation of Acetophenone Isomers. Technical Support Center.
- StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone.
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
Sources
Application Note: Comprehensive NMR Characterization of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Abstract
This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, a key intermediate in various synthetic pathways. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in drug discovery and materials science. This document outlines a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven protocol for researchers, scientists, and drug development professionals.
Introduction
This compound is a polysubstituted aromatic ketone. Its chemical structure, featuring two acetyl groups and two methoxy groups on a benzene ring, presents a distinct set of NMR challenges and learning opportunities. The substitution pattern influences the electronic environment of each nucleus, leading to a nuanced NMR spectrum. Accurate and complete spectral assignment is a critical quality control step in its synthesis and is essential for its use in subsequent chemical transformations. This guide provides a robust, self-validating system of NMR experiments designed for the complete structural confirmation of the title compound.
Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme for this compound is used throughout this document.
Figure 1: Chemical structure and atom numbering for this compound.
Experimental Design and Rationale
The comprehensive characterization of this compound is achieved through a logical sequence of NMR experiments. Each experiment provides a specific piece of structural information, and together they form a cohesive and self-validating dataset.
Caption: Logical workflow for the NMR-based structural elucidation of this compound.
Predicted NMR Data
Based on established substituent effects in aromatic systems and data from structurally related compounds, the following ¹H and ¹³C NMR data are predicted for this compound in a CDCl₃ solution.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~7.85 | s | 1H | - |
| H-6 | ~6.55 | s | 1H | - |
| H-8 (C5-COCH₃) | ~2.60 | s | 3H | - |
| H-9 (C1-COCH₃) | ~2.55 | s | 3H | - |
| H-10 (C4-OCH₃) | ~3.95 | s | 3H | - |
| H-11 (C2-OCH₃) | ~3.90 | s | 3H | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | ~120.0 | C |
| C-2 | ~162.0 | C |
| C-3 | ~132.0 | CH |
| C-4 | ~165.0 | C |
| C-5 | ~105.0 | C |
| C-6 | ~96.0 | CH |
| C-7 (C5-C OCH₃) | ~201.0 | C |
| C-8 (C5-COC H₃) | ~32.0 | CH₃ |
| C-9 (C1-C OCH₃) | ~197.0 | C |
| C-10 (C1-COC H₃) | ~26.5 | CH₃ |
| C-11 (C4-OCH₃) | ~56.5 | CH₃ |
| C-12 (C2-OCH₃) | ~56.0 | CH₃ |
Protocols
Part 1: Sample Preparation
The quality of the NMR sample is critical for obtaining high-resolution spectra.
Materials:
-
This compound (15-20 mg for ¹H and 2D NMR; 50-60 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing TMS.[1]
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into the NMR tube, ensuring no solid particles are transferred. The final liquid column height should be approximately 4-5 cm.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Part 2: 1D NMR Data Acquisition
Instrumentation: 500 MHz NMR Spectrometer
¹H NMR Acquisition Protocol:
-
Experiment: Standard ¹H acquisition.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16.
-
Pulse Width: Calibrated 90° pulse.
¹³C NMR and DEPT-135 Acquisition Protocol:
-
Experiment: ¹³C with proton decoupling (and DEPT-135).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Pulse Program: Standard ¹³C observe with proton decoupling; dept135 for the DEPT experiment.
Part 3: 2D NMR Data Acquisition
COSY (Correlation Spectroscopy) Protocol:
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Program: cosygpqf or equivalent gradient-selected, phase-sensitive sequence.
-
Spectral Width (F1 and F2): 12 ppm (covering the entire proton region).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Purpose: To identify direct one-bond correlations between protons and carbons.[2][3]
-
Pulse Program: hsqcedetgpsisp2.2 or equivalent edited HSQC for phase-sensitive detection of CH, CH₂, and CH₃ groups.
-
F2 (¹H) Spectral Width: 12 ppm.
-
F1 (¹³C) Spectral Width: 180 ppm (covering the aliphatic and aromatic carbon regions).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-8 per increment.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.[2][3]
-
Pulse Program: hmbcgplpndqf or equivalent gradient-selected sequence.
-
F2 (¹H) Spectral Width: 12 ppm.
-
F1 (¹³C) Spectral Width: 220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
Data Processing and Interpretation
-
1D Spectra:
-
Apply Fourier transformation to the FIDs.
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) to infer neighboring protons.
-
Use the DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
-
2D Spectra:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
Phase correct the spectra where applicable (COSY, HSQC).
-
COSY Analysis: Look for cross-peaks which indicate J-coupling between protons. In this molecule, no H-H couplings are expected, so the absence of cross-peaks is a key finding.
-
HSQC Analysis: Correlate each proton signal with its directly attached carbon atom. This is the primary method for assigning protonated carbons.
-
HMBC Analysis: This is the most critical experiment for this molecule. It will establish the connectivity of the molecular skeleton. Key expected correlations are illustrated in the diagram below.
-
Sources
Application Notes and Protocols: A Detailed Guide to Friedel-Crafts Acylation with Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, remains a pivotal method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1] These ketones are not merely synthetic curiosities; they are crucial intermediates and structural motifs in a vast array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This application note provides a detailed exploration of the Friedel-Crafts acylation using acetic anhydride, offering both the theoretical underpinnings and a practical, field-proven experimental protocol.
The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically derived from an acyl chloride or, as in this guide, an acid anhydride.[3][4] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[3][5] This deactivation prevents the common issue of polysubstitution that plagues many Friedel-Crafts alkylations, allowing for the clean formation of monoacylated products.[5][6]
The Underlying Chemistry: Mechanism and Key Considerations
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then undergoes attack by the electron-rich aromatic ring.[1][4]
Step 1: Generation of the Acylium Ion
Acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), forms a reactive complex. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, facilitating the departure of a carboxylate leaving group and generating the resonance-stabilized acylium ion (CH₃CO⁺).[4][7][8]
Step 2: Electrophilic Aromatic Substitution
The acylium ion, a potent electrophile, is then attacked by the π-electrons of the aromatic ring. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]
Step 3: Re-aromatization
A proton is then abstracted from the arenium ion by the Lewis acid-carboxylate complex, restoring the aromaticity of the ring and yielding the final aryl ketone product.[7][9] The catalyst is regenerated in this process, although in practice, more than a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[6][10]
Causality in Experimental Design: Why We Choose What We Choose
-
Choice of Acylating Agent: Acetic Anhydride vs. Acetyl Chloride: While acetyl chloride is highly reactive, it produces corrosive hydrogen chloride (HCl) gas as a byproduct.[3] Acetic anhydride is often preferred for its easier handling, higher boiling point, and the formation of the less hazardous acetic acid as a byproduct.[3]
-
The Indispensable Lewis Acid Catalyst: A strong Lewis acid is essential to generate the highly electrophilic acylium ion. Aluminum chloride (AlCl₃) is the classic and highly effective choice, though its moisture sensitivity and the generation of acidic waste are notable drawbacks.[11][12] Greener alternatives, such as metal triflates and solid acid catalysts like sulfated zirconia, are gaining traction.[11][13][14]
-
Substrate Reactivity: The aromatic ring must be sufficiently electron-rich to undergo acylation. The reaction fails with strongly deactivated rings, such as those bearing nitro groups (-NO₂) or other strong electron-withdrawing substituents.[3] Conversely, highly activated rings, like ferrocene, can be acylated under milder conditions, even with a less potent catalyst like phosphoric acid.[15] Aromatic rings containing basic groups like amines are also problematic as they will preferentially react with the Lewis acid catalyst.[3][4]
-
Solvent Selection: The reaction is typically carried out in an inert, anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride to prevent the decomposition of the Lewis acid catalyst and unwanted side reactions.[12][16]
Experimental Protocol: Synthesis of Acetophenone from Benzene
This protocol details the synthesis of acetophenone via the Friedel-Crafts acylation of benzene with acetic anhydride, a common and illustrative example of this reaction.[6][12][17]
Reagents and Materials
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Anhydrous Benzene | 1.85 mL (1.62 g) | 78.11 | 0.0207 | Carcinogen; handle with extreme care in a fume hood. |
| Acetic Anhydride | 3.92 mL (4.24 g) | 102.09 | 0.0415 | Corrosive and a lachrymator; handle in a fume hood.[15] |
| Anhydrous Aluminum Chloride (AlCl₃) | 10.0 g | 133.34 | 0.0750 | Reacts violently with water; handle quickly and in a dry environment. |
| Dichloromethane (DCM), anhydrous | ~40 mL | 84.93 | - | Use as a solvent. |
| Concentrated Hydrochloric Acid (HCl) | 50 mL | - | - | Corrosive. |
| Crushed Ice | ~50 g | - | - | For work-up. |
| 5% Sodium Hydroxide (NaOH) solution | As needed | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | - | - | For drying. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Constant pressure dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Distillation apparatus
Experimental Workflow Diagram
Caption: Workflow for the synthesis of acetophenone via Friedel-Crafts acylation.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (fitted with a drying tube), and a constant pressure dropping funnel, add 40 mL of anhydrous benzene and 20 g of anhydrous aluminum chloride.[17] This should be done quickly to minimize exposure to atmospheric moisture.[17]
-
Addition of Acetic Anhydride: Begin stirring the mixture. Slowly add 6.0 mL of acetic anhydride dropwise from the dropping funnel.[17] The reaction is exothermic, so control the rate of addition to prevent the reaction from becoming too vigorous.[8][17] An ice bath can be used to moderate the temperature if necessary.[18]
-
Reaction: Once the addition is complete, heat the mixture to reflux using a heating mantle for approximately 30 minutes, or until the evolution of HCl gas ceases.[17]
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice.[17] Under constant stirring and in a well-ventilated fume hood, carefully and slowly pour the reaction mixture into the ice-acid mixture.[17][19] This step is highly exothermic and will decompose the aluminum chloride complex.[8]
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of benzene or diethyl ether.[17]
-
Washing: Combine all the organic layers. Wash the combined organic phase sequentially with a 5% sodium hydroxide solution and then with water.[17] This will remove any remaining acidic impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate.[17] Filter to remove the drying agent. Remove the solvent by simple distillation or using a rotary evaporator.[17]
-
Purification: The crude acetophenone can be purified by vacuum distillation, collecting the fraction that boils at approximately 198-202 °C at atmospheric pressure.[17]
Safety Precautions: A Non-Negotiable Aspect
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[15][20]
-
Fume Hood: Acetic anhydride is corrosive and a lachrymator (causes tearing).[15] Benzene is a known carcinogen. All operations involving these chemicals must be conducted in a certified chemical fume hood.[20]
-
Anhydrous Conditions: Aluminum chloride reacts violently with water, releasing HCl gas.[19] Ensure all glassware is thoroughly dried before use and protect the reaction from atmospheric moisture.
-
Exothermic Reaction: The reaction is exothermic, particularly during the addition of the acylating agent and the quenching step.[8][18] Maintain control over the reaction temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Greener Alternatives in Friedel-Crafts Acylation
The traditional reliance on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ has prompted research into more environmentally benign catalytic systems.[11] These "green" approaches aim to reduce waste, improve catalyst recyclability, and utilize milder reaction conditions.[13][21]
Promising alternatives include:
-
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often water-tolerant and can be used in catalytic amounts.[2][11]
-
Ionic Liquids: Their negligible vapor pressure and potential for recyclability make them attractive green solvents and catalysts.[11]
-
Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia): These offer the advantages of easy separation from the reaction mixture and potential for regeneration and reuse.[14][22]
-
Solvent-Free Conditions: In some cases, reactions can be run without a solvent, significantly reducing waste.[13]
The development and adoption of these greener methodologies are crucial for the future of sustainable chemical synthesis in both academic and industrial settings.[21]
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation. (n.d.). BenchChem.
- Design a synthesis of acetophenone from benzene or toluene. (2023, June 13). Brainly.com.
- Synthesis of Acetophenone by Friedel-Crafts Reaction. (n.d.). Alfa Chemistry.
- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. (n.d.). BenchChem.
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). BenchChem.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PMC - NIH.
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). ACS Publications.
- Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube.
- What safety precautions should you take when working with acetic anhydride? (2020, April 17). Quora.
- Acetophenone is prepared from: A. Rosenmund reaction B. Sandmayer rea. (2025, July 25). askIITians.
- "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. (2025, August 10).
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
- Synthesis of Acetophenone. (n.d.). Scribd.
- Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
- Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. (2006, October 4).
- Friedel–Crafts acylation using sulfated zirconia catalyst. (1999). Green Chemistry (RSC Publishing).
- Experiment 1: Friedel-Crafts Acylation. (n.d.). umich.edu.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.). ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. Acetophenone is prepared from: A. Rosenmund reaction B. Sandmayer rea - askIITians [askiitians.com]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. scribd.com [scribd.com]
- 10. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. brainly.com [brainly.com]
- 13. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 16. m.youtube.com [m.youtube.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. youtube.com [youtube.com]
- 19. websites.umich.edu [websites.umich.edu]
- 20. quora.com [quora.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Symmetrical Precursor
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic possibilities and the ultimate structural diversity of a compound library. 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, also known as 2,4-diacetyl-1,5-dimethoxybenzene, is a highly valuable, symmetrical aromatic ketone. Its unique structure, featuring two reactive acetyl groups positioned symmetrically on a dimethoxy-activated benzene ring, makes it an ideal precursor for the synthesis of bis-chalcones and their subsequent heterocyclic derivatives.
The methoxy groups (-OCH₃) at the 2- and 4-positions act as electron-donating groups, activating the aromatic ring and influencing the reactivity of the acetyl moieties. This electronic feature is often exploited to enhance the biological activity of the resulting compounds. This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its application in constructing molecules with significant therapeutic potential. We will delve into the underlying chemical principles, provide robust experimental protocols, and discuss the strategic rationale for its use in drug discovery workflows.
Physicochemical Properties and Safe Handling
Proper handling and understanding of the starting material's properties are paramount for successful and safe experimentation.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,4-Diacetyl-1,5-dimethoxybenzene |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Typically an off-white to yellow crystalline solid |
| Solubility | Soluble in ethanol, methanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Core Application: Synthesis of Symmetrical Bis-Chalcones via Claisen-Schmidt Condensation
The primary and most powerful application of this compound is in the synthesis of bis-chalcones. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The symmetrical nature of the starting material allows for a straightforward, one-pot synthesis of C₂-symmetric bis-chalcones, a structural motif often associated with enhanced binding affinity and biological activity.
Causality of the Reaction Choice: The Claisen-Schmidt condensation is the method of choice for this transformation. It involves the base-catalyzed reaction between an enolizable ketone (in this case, the diacetyl compound) and a non-enolizable aromatic aldehyde.[4][5] The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetyl group, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.
Experimental Workflow: Synthesis of Bis-Chalcones
Caption: Workflow for Bis-Chalcone Synthesis.
Protocol 1: Synthesis of a Symmetrical Bis-Chalcone Derivative
This protocol details the synthesis of (2E,2'E)-1,1'-(2,5-dimethoxy-1,4-phenylene)bis(3-(4-chlorophenyl)prop-2-en-1-one) as a representative example.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (2.0-2.2 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve this compound (e.g., 2.22 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 3.09 g, 22 mmol) in 50-70 mL of ethanol with stirring.
-
Catalyst Addition: In a separate beaker, prepare a 40-50% aqueous solution of NaOH. Add this solution dropwise to the stirred ethanolic mixture at room temperature. The addition of a base catalyst is crucial for generating the enolate necessary for the condensation.[5]
-
Reaction Monitoring: The reaction mixture will typically turn yellow or orange and may become thick. Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing 200-300 mL of ice-cold water. This step causes the water-insoluble chalcone product to precipitate.
-
Neutralization: Slowly acidify the aqueous mixture with dilute HCl until it is neutral to slightly acidic (pH ~6-7). This neutralizes the excess NaOH catalyst and ensures complete precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts and impurities.
-
Purification: Dry the crude solid. The final product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure bis-chalcone.
Advanced Application: From Bis-Chalcones to Bioactive Heterocycles
The synthetic utility of the derived bis-chalcones extends far beyond their intrinsic activity. The α,β-unsaturated ketone moieties are versatile Michael acceptors and electrophilic centers, making them ideal intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles.[6] These heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[7]
Logical Pathway: From Precursor to Heterocycle
Caption: Synthetic pathways to heterocyclic compounds.
Protocol 2: Synthesis of a Bis-Pyrimidine Derivative
This protocol describes the cyclization of a bis-chalcone with urea to form a bis-pyrimidine derivative. Pyrimidines are of significant interest due to their presence in nucleic acids and their wide use as anticancer and antimicrobial agents.[7]
Materials:
-
Synthesized Bis-Chalcone (from Protocol 1) (1.0 eq)
-
Urea (2.0-2.5 eq)
-
Potassium Hydroxide (KOH) or Sodium Ethoxide
-
Absolute Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the bis-chalcone (e.g., 10 mmol) and urea (e.g., 1.5 g, 25 mmol) in absolute ethanol (80-100 mL).
-
Base Addition: Add powdered KOH (e.g., 2.8 g, 50 mmol). The use of a strong base is necessary to catalyze the cyclocondensation reaction.
-
Reflux: Heat the mixture to reflux and maintain it for 8-12 hours. The reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralization and Isolation: Neutralize with dilute HCl to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure bis-pyrimidine compound.
Biological Evaluation Strategy: A Standardized Screening Cascade
Once novel compounds are synthesized, a systematic evaluation of their biological activity is required. A typical screening cascade for anticancer and antimicrobial properties is outlined below.
Caption: Typical biological screening cascade.
Anticancer Activity (MTT Assay): The MTT assay is a colorimetric method used to assess cell viability.[3]
-
Seed cancer cells (e.g., HeLa, AGS) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution and incubate for 4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity (MIC Determination): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Add a standardized inoculum of the bacterial or fungal strain to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Illustrative Data and Conclusion
The synthetic protocols described can generate a library of compounds. The biological data obtained would typically be summarized as follows for structure-activity relationship (SAR) analysis.
Table: Representative Biological Activity Data
| Compound ID | R-group (on Aldehyde) | Target | IC₅₀ / MIC (µM) |
| Bis-Chalcone-1 | 4-Chloro | AGS Cancer Cells | 1.57 |
| Bis-Chalcone-2 | 4-Methoxy | AGS Cancer Cells | 9.63 |
| Bis-Pyrimidine-1 | 4-Chloro | S. aureus | 16 |
| Bis-Pyrimidine-2 | 4-Methoxy | S. aureus | >100 |
This illustrative data suggests that for this scaffold, an electron-withdrawing group (Cl) may be more favorable for both anticancer and antimicrobial activity compared to an electron-donating group (OCH₃).
Conclusion: this compound is a strategically valuable and efficient building block for the synthesis of symmetrical bis-chalcones and their corresponding heterocyclic derivatives. The protocols provided herein are robust and adaptable, allowing for the creation of diverse molecular libraries. The subsequent biological screening of these compounds can lead to the identification of novel hit compounds with potential therapeutic applications in oncology and infectious diseases. Future work could focus on expanding the range of aromatic aldehydes and heterocyclic systems to further probe the structure-activity relationships and optimize potency.
References
- Biological activity of new heterocyclic compounds derived from chalcone. SN Applied Sciences.
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available at: [Link]
-
Biological activities and novel applications of chalcones. Planta Daninha. Available at: [Link]
-
Diverse Molecular Targets for Chalcones with Varied Bioactivities. International Journal of Molecular Sciences. Available at: [Link]
-
New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules. Available at: [Link]
-
Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Pharmaceuticals. Available at: [Link]
-
Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis of Chalcone Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]
-
Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. Sciforum. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at: [Link]
-
Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]
-
Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. ResearchGate. Available at: [Link]
-
1-(2,4-DIMETHOXYPHENYL)ETHANONE. gsrs.ncats.nih.gov. Available at: [Link]
-
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. PubChem. Available at: [Link]
-
ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. arhivamedicala.usmf.md. Available at: [Link]
-
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Journal of Chemistry. Available at: [Link]
-
The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. . Available at: [Link]
-
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone. PubChem. Available at: [Link]
-
Synthesis and characterization of novel 1,2,3-triazole containing chalcone and pyrazole derivatives. Heterocyclic Letters. Available at: [Link]
-
Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-(5-acetyl-2,4-dimethoxyphenyl)ethanone, a key intermediate in various pharmaceutical and organic synthesis applications. The protocol details a robust and scalable Friedel-Crafts acylation of 1,3-dimethoxybenzene. Emphasis is placed on the causal factors influencing reaction efficiency, safety considerations for handling hazardous reagents, and detailed analytical and purification procedures to ensure a high-purity final product. This guide is intended to provide a self-validating system for researchers to reliably produce this compound on a significant scale.
Introduction and Scientific Background
This compound, also known as 2,4-diacetyl-1,5-dimethoxybenzene, is a valuable building block in organic synthesis. Its structure, featuring two activating methoxy groups and two acetyl functionalities on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[1][2] The methoxy groups of 1,3-dimethoxybenzene are strong activating groups, directing the incoming electrophiles to the ortho and para positions. Due to steric hindrance from the methoxy groups, the primary acylation occurs at the 4-position, followed by a second acylation at the 2- or 6-position. Under controlled conditions with excess acylating agent, the diacylated product is favored.
Reaction Mechanism and Rationale
The synthesis proceeds via a double Friedel-Crafts acylation. The mechanism is initiated by the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with the Lewis acid catalyst, anhydrous aluminum chloride.
-
Step 1: Formation of the Acylium Ion: Acetyl chloride reacts with aluminum chloride to form a complex, which then dissociates to generate the acylium ion (CH₃CO⁺). This ion is a potent electrophile.
-
Step 2: Electrophilic Aromatic Substitution (First Acylation): The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The strongly activating and ortho-, para-directing methoxy groups facilitate this attack, primarily at the C4 position due to reduced steric hindrance, forming a sigma complex (arenium ion).
-
Step 3: Re-aromatization (First Acylation): A proton is lost from the sigma complex, restoring the aromaticity of the ring and yielding 1-(2,4-dimethoxyphenyl)ethanone.
-
Step 4: Second Acylation: The mono-acylated product, being still activated by the two methoxy groups, undergoes a second Friedel-Crafts acylation. The second acetyl group is directed to the C5 position (ortho to one methoxy and para to the other, relative to the initial substitution pattern).
-
Step 5: Work-up: The reaction is quenched by the addition of acid and ice, which decomposes the aluminum chloride complexes and protonates any intermediates.
The choice of anhydrous aluminum chloride as the Lewis acid is critical due to its high activity in promoting the formation of the acylium ion.[3] However, its handling requires strict anhydrous conditions to prevent deactivation and the formation of corrosive hydrochloric acid.[4]
Experimental Workflow and Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 1,3-Dimethoxybenzene | 138.16 | 100 g | 0.724 | >99% | Sigma-Aldrich |
| Acetyl Chloride | 78.50 | 171 g (155 mL) | 2.18 | >98% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | 133.34 | 320 g | 2.40 | >99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | 1 L | - | Anhydrous, >99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 36.46 | 500 mL | - | 2M Aqueous Solution | VWR |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - | Aqueous Solution | J.T. Baker |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Granular | Acros Organics |
| Ethanol | 46.07 | As needed | - | Reagent Grade, 95% | Decon Labs |
Safety Precautions
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[5][6] Causes severe skin burns and eye damage.[5] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[4][7][8] It is corrosive and can cause severe burns.[8] Handle in a dry environment, preferably in a glove box or under an inert atmosphere.[4]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
General: The reaction is exothermic and should be cooled appropriately. A Class D fire extinguisher for reactive metals should be available.[4]
Detailed Synthesis Protocol
-
Reaction Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to maintain anhydrous conditions.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (320 g, 2.40 mol) and anhydrous dichloromethane (500 mL). Begin stirring to form a slurry.
-
Addition of Acetyl Chloride: Cool the slurry to 0-5 °C using an ice-water bath. Slowly add acetyl chloride (171 g, 2.18 mol) dropwise from the dropping funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C.
-
Addition of 1,3-Dimethoxybenzene: In a separate flask, prepare a solution of 1,3-dimethoxybenzene (100 g, 0.724 mol) in anhydrous dichloromethane (500 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 2-3 hours, keeping the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quench: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (100 mL) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Work-up and Extraction:
-
Transfer the quenched mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine all organic layers.
-
Wash the combined organic layer with 2M HCl (2 x 200 mL), followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine (200 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Visualization of the Process
Reaction Scheme
Caption: Friedel-Crafts diacylation of 1,3-dimethoxybenzene.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Analytical Characterization
The purity and identity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and purity. Expected signals would include singlets for the two methoxy groups, a singlet for the aromatic protons, and singlets for the two acetyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the carbonyl (C=O) stretch of the acetyl groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase HPLC method can be employed.[9]
Expected Results and Troubleshooting
-
Yield: A typical yield for this reaction on a large scale is in the range of 70-85%.
-
Appearance: The final product should be a crystalline solid.
-
Troubleshooting:
-
Low Yield: This could be due to moisture in the reaction, impure reagents, or incomplete reaction. Ensure all reagents and solvents are anhydrous and that the reaction is allowed to proceed to completion.
-
Formation of Byproducts: Incomplete diacylation will result in the mono-acylated product. The stoichiometry of the reagents, particularly the excess of acetyl chloride and aluminum chloride, is crucial to drive the reaction towards the desired di-acylated product.
-
Difficult Purification: If the crude product is oily or difficult to crystallize, it may be contaminated with byproducts. An additional purification step, such as column chromatography, may be necessary.
-
Conclusion
This application note provides a detailed and robust protocol for the large-scale synthesis of this compound. By carefully controlling the reaction conditions, especially maintaining an anhydrous environment, and following the outlined safety procedures, researchers can reliably produce this important chemical intermediate in high yield and purity. The provided workflow and analytical guidelines offer a comprehensive system for success in a research or drug development setting.
References
-
Kulkarni, M. V., & Patil, V. D. (1981). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 20B(7), 624-625. [Link]
-
Chegg.com. (2017). Solved: The compound 1,3-dimethoxybenzene was treated with... [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]
-
Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). [Link]
-
Mercer University. (n.d.). Friedel-Crafts Alkylation of Dimethoxybenzene. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Chemistry 211 Experiment 1. (2012). [Link]
-
SIELC Technologies. (2018). Separation of Ethanone, 1-(2,4,5-trimethoxyphenyl)- on Newcrom R1 HPLC column. [Link]
Sources
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 3. chegg.com [chegg.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. media.laballey.com [media.laballey.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Ethanone, 1-(2,4,5-trimethoxyphenyl)- | SIELC Technologies [sielc.com]
Topic: Recrystallization Technique for Purifying 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
An Application Guide by a Senior Application Scientist
Introduction: The Imperative for Purity in Synthetic Intermediates
1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone is a polysubstituted aromatic ketone, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. The presence of impurities, even in trace amounts, can drastically alter reaction pathways, reduce yields, and compromise the safety and efficacy of the final product. Therefore, achieving high purity of such intermediates is not merely a procedural step but a foundational requirement for successful drug development and chemical research.
Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[1] This application note provides a detailed, experience-driven protocol for the purification of this compound, moving beyond a simple list of steps to explain the underlying principles and rationale that ensure a robust and reproducible outcome.
Pillar 1: The Science of Solvent Selection
The success of any recrystallization protocol is contingent upon the judicious choice of a solvent or solvent system.[1] The fundamental principle dictates that the compound of interest should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be completely insoluble at high temperatures (to be removed by hot filtration) or remain fully soluble at low temperatures (to be removed with the mother liquor).
For a molecule like this compound, which contains two ketone and two ether functional groups, its polarity is moderate. This structural characteristic guides our solvent choice towards those of similar polarity. A general rule of thumb is that solvents sharing functional groups with the solute are often effective solubilizers.[2] Therefore, alcohols (like ethanol or methanol) and ketones (like acetone) are excellent starting points for investigation.
Systematic Solvent Screening Protocol:
Before committing to a large-scale purification, a small-scale solvent screen is essential:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, hexanes) dropwise at room temperature.
-
Observe solubility. An ideal solvent will not dissolve the compound at room temperature.[1]
-
Gently heat the tubes that showed poor room-temperature solubility in a water bath. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a high quantity of crystalline precipitate upon cooling is the most promising candidate.
For moderately polar compounds like the target acetophenone, a mixed-solvent system often provides superior results. This typically involves a "solvent" in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble. Ethanol and water form an excellent pair for this purpose.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Water | 100 | Excellent for polar compounds, but often a poor choice for organics unless paired.[2][3] |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds.[3] |
| Methanol | 65 | Similar to ethanol but more volatile; effective for many acetophenones.[4] |
| Acetone | 56 | Strong solvent for ketones, but its low boiling point can make handling difficult.[3] |
| Ethyl Acetate | 77 | A moderately polar solvent, often used in combination with nonpolar solvents like hexanes.[2] |
| Hexanes | 69 | A nonpolar solvent, typically used as an anti-solvent for precipitating organic compounds.[3] |
Pillar 2: A Validating Protocol for Purification
This protocol is designed as a self-validating system. By comparing the physical properties (melting point and appearance) of the material before and after the procedure, the researcher can confirm the success of the purification.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology (Ethanol/Water System)
-
Dissolution:
-
Action: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar.
-
Action: In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the flask to just dissolve the crude solid with stirring and gentle heating (using a hot plate).
-
Causality: Using the minimum volume of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur and to maximize the yield.[1]
-
-
Decolorization (Optional):
-
Action: If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount (spatula tip) of activated carbon.
-
Action: Re-heat the solution to boiling for a few minutes.
-
Causality: Activated carbon has a high surface area that adsorbs colored impurities. It must be removed before crystallization.
-
-
Hot Filtration (Crucial if carbon was used or if insoluble matter is visible):
-
Action: Place a funnel with fluted filter paper over a clean, pre-warmed receiving flask.
-
Action: Quickly pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pour this through the filter as well.
-
Causality: This step removes insoluble impurities (including activated carbon) that would otherwise contaminate the final crystals. Pre-warming the apparatus prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Action: Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Causality: Slow cooling is paramount for the formation of large, well-defined, and pure crystals.[1] As the crystal lattice forms gradually, it selectively incorporates the target molecule while excluding impurities, which remain in the solution. Rapid cooling traps impurities.
-
Action: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes.
-
Causality: This step further decreases the solubility of the compound, maximizing the quantity of crystals that precipitate from the solution, thereby increasing the final yield.
-
-
Isolation:
-
Action: Set up a Büchner funnel with a piece of filter paper for vacuum filtration. Wet the paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.
-
Action: Swirl the flask to create a slurry and pour the contents into the Büchner funnel with the vacuum applied.
-
Action: Wash the crystals with a small portion of ice-cold solvent (in this case, a slightly more water-rich ethanol/water mixture or pure, cold water) to rinse away any adhering mother liquor.
-
Causality: The wash step is critical for removing soluble impurities that coat the surface of the crystals. The solvent must be ice-cold to avoid dissolving a significant amount of the purified product.
-
-
Drying:
-
Action: Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
Action: Transfer the purified crystals to a watch glass, break up any large clumps, and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Pillar 3: Troubleshooting and Field Insights
| Problem | Probable Cause(s) | Expert Solution(s) |
| Oiling Out (Compound separates as a liquid instead of a solid) | 1. Solution is cooling too rapidly.2. The boiling point of the solvent is higher than the melting point of the compound.3. The solution is supersaturated with impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.2. Switch to a lower-boiling point solvent.[3]3. Attempt to "scratch" the inside of the flask with a glass rod at the solution's surface to induce nucleation. If that fails, add a seed crystal of the pure compound. |
| No Crystals Form | 1. Too much solvent was added.2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. If using a mixed-solvent system, add a small amount of the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy, then re-heat to clarify and cool slowly.[5] |
| Very Low Yield | 1. Too much solvent was used.2. The crystals were washed with solvent that was not cold enough.3. The compound has significant solubility even in the cold solvent. | 1. Recover more material by evaporating the mother liquor and performing a second recrystallization.2. Ensure the wash solvent is thoroughly chilled in an ice bath before use.3. Cool the mother liquor for a longer period or to a lower temperature (e.g., in a freezer, if the solvent won't freeze). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol and other organic solvents are flammable. Keep them away from open flames and ignition sources. Use a heating mantle or steam bath for heating, not a hot plate's open element.
-
Handle the hot glassware with appropriate clamps or tongs to prevent burns.
References
- Porter, F., & Cosby, J. N. (1950). Purifying crude acetophenone. U.S. Patent No. 2,507,048. Washington, DC: U.S.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Bloch, H. S. (1974). Acetophenone purification. U.S. Patent No. 4,433,173. Washington, DC: U.S.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Reddit r/Chempros community. (2023).
- Chemistry Stack Exchange community. (2025). How to separate phenacyl bromide and acetophenone?. Chemistry Stack Exchange.
- Organic Syntheses. Resacetophenone. Organic Syntheses Procedure.
- Ardis, A. E. (1985). Acetophenone recovery and purification. U.S. Patent No. 4,559,110. Washington, DC: U.S.
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- Acevedo, A. (2019). How to select the best solvent or re crystallization?.
Sources
Application Notes and Protocols for the Emerging Role of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals exploring novel monomers and initiators for advanced polymer synthesis.
Abstract: This document provides a comprehensive technical guide on the potential applications of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone in the field of polymer chemistry. While direct, established roles are not yet widely documented, its unique molecular architecture, featuring a dimethoxy-substituted aromatic ring and two acetyl moieties, presents compelling opportunities for its use as a photoinitiator, a monomer in polycondensation reactions, and a crosslinking agent. These application notes offer theoretical frameworks, detailed experimental protocols, and data interpretation guidelines to facilitate the exploration of this versatile compound in the synthesis of novel polymeric materials.
Introduction: Unveiling the Potential of a Multifunctional Building Block
This compound, also known as 2,4-diacetyl-1,5-dimethoxybenzene, is an aromatic ketone with the chemical formula C12H14O4 and a molecular weight of 222.24 g/mol [1]. Its structure is characterized by a central benzene ring functionalized with two methoxy groups and two acetyl groups. While its primary applications to date have been as a versatile small molecule scaffold in organic synthesis[1], its constituent functional groups are well-known for their reactivity in polymerization processes.
The presence of the acetophenone-like structures suggests a potential role as a photoinitiator, a class of molecules that absorb light to generate reactive species that initiate polymerization[2][3]. Furthermore, the electron-rich dimethoxybenzene core is a known participant in electrophilic aromatic substitution reactions, such as Friedel-Crafts polycondensations, for the synthesis of high-performance polymers[4][5]. The dual acetyl groups also offer potential for crosslinking or post-polymerization modification.
These application notes will therefore explore the hypothesized roles of this compound in polymer chemistry, providing detailed protocols for its investigation as a photoinitiator and a monomer.
Potential Application I: A Novel Type II Photoinitiator for UV Curing
The structural similarity of this compound to acetophenone and its derivatives, such as benzophenone, strongly suggests its potential as a Type II photoinitiator[6][7]. Type II photoinitiators operate via a bimolecular process where the photoinitiator, upon excitation by UV light, abstracts a hydrogen atom from a co-initiator (synergist), typically an amine, to generate free radicals that initiate polymerization[2][8].
Causality of Experimental Design: The following protocol is designed to evaluate the efficacy of this compound as a Type II photoinitiator in the free-radical polymerization of a model acrylate monomer. A tertiary amine is chosen as the co-initiator due to its readily abstractable hydrogen atoms. The rate of polymerization will be monitored to determine the initiating efficiency.
Experimental Protocol: Evaluation of Photoinitiation Capability
Materials:
-
This compound
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
N-Methyldiethanolamine (MDEA) (co-initiator)
-
Benzophenone (positive control)
-
Photo-rheometer or a UV curing chamber equipped with a suitable UV lamp (e.g., mercury vapor lamp)
Procedure:
-
Formulation Preparation: Prepare a series of formulations in amber vials to protect from ambient light, as detailed in Table 1.
-
Homogenization: Thoroughly mix the components of each formulation until a homogeneous solution is obtained. Gentle warming may be employed if necessary.
-
Sample Loading: Apply a consistent volume of each formulation to the sample stage of the photo-rheometer or onto a substrate for the UV curing chamber.
-
UV Exposure: Expose the samples to a controlled intensity of UV light. Monitor the polymerization process in real-time by measuring the change in viscosity or hardness. For a photo-rheometer, the gel point can be determined as the crossover point of the storage modulus (G') and loss modulus (G'').
-
Data Analysis: Compare the polymerization profiles of the formulations containing this compound with the positive control (benzophenone) and the negative control (no initiator).
Table 1: Formulation for Photoinitiation Study
| Formulation ID | Monomer (TMPTA) (wt%) | Initiator (wt%) | Co-initiator (MDEA) (wt%) |
| F1 (Test) | 96 | 2 (this compound) | 2 |
| F2 (Positive Control) | 96 | 2 (Benzophenone) | 2 |
| F3 (Negative Control) | 98 | 0 | 2 |
Expected Outcome: A successful experiment will show a significant and rapid increase in viscosity or hardness for formulation F1 upon UV exposure, indicating that this compound is acting as a photoinitiator. The efficiency can be compared to that of benzophenone in formulation F2.
Figure 1: Proposed Type II photoinitiation workflow.
Potential Application II: A Novel Monomer for Polyaryletherketone (PAEK) Synthesis
The dimethoxybenzene core of this compound is analogous to monomers like 1,4-dimethoxybenzene, which are used in Friedel-Crafts polymerization to produce high-performance polymers[4]. The acetyl groups introduce ketone linkages, suggesting the potential to synthesize polyaryletherketone (PAEK)-like structures.
Causality of Experimental Design: The following protocol outlines a trial polycondensation reaction using this compound as an AB-type monomer, where the acetyl group acts as the electrophilic 'A' functionality and the activated aromatic ring as the nucleophilic 'B' functionality. A strong acid catalyst is used to promote the Friedel-Crafts acylation.
Experimental Protocol: Trial Polycondensation
Materials:
-
This compound (monomer)
-
Trifluoromethanesulfonic acid (TFSA) (catalyst)
-
1,2-Dichloroethane (solvent)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in 1,2-dichloroethane.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid to the stirred solution at room temperature.
-
Polymerization: Heat the reaction mixture to 80°C and maintain for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the increase in viscosity.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and slowly pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Isolation: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR spectroscopy to confirm the polymer structure.
Expected Outcome: The formation of a solid precipitate upon addition to methanol suggests the synthesis of a polymer. GPC analysis should confirm the presence of high molecular weight species, and NMR will be crucial to elucidate the resulting polymer structure, which may be complex due to multiple reactive sites.
Sources
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. The synthesis, a double Friedel-Crafts acylation of 1,3-dimethoxybenzene, is powerful but often plagued by issues of incomplete reaction and side-product formation. This document provides in-depth, experience-driven answers to frequently encountered problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low, with significant recovery of the mono-acetylated intermediate, 1-(2,4-dimethoxyphenyl)ethanone. What is the primary cause and how can I fix it?
A1: This is the most common issue and it stems from insufficient electrophilic pressure to drive the second acylation. The first acetyl group added to the 1,3-dimethoxybenzene ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. Although the two methoxy groups are strongly activating, overcoming the deactivating effect of the first acylation requires optimized reaction conditions.
Causality & Solution:
-
Stoichiometry: The molar ratio of reactants is critical. For a diacylation, you must use at least two equivalents of the acylating agent (acetyl chloride or acetic anhydride) and the Lewis acid catalyst. To overcome the deactivation from the first acetylation and drive the reaction to completion, using a stoichiometric excess of both is highly recommended.
-
Catalyst Activity: The activity of your Lewis acid (e.g., AlCl₃) can be compromised by moisture. Ensure you are using a fresh, high-purity bottle of aluminum chloride and that all glassware is rigorously dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Recommended Action: Increase the molar equivalents of the acylating agent and the Lewis acid. A common starting point is to use 2.5 to 3.0 equivalents of acetyl chloride/anhydride and a similar excess of AlCl₃ relative to the 1,3-dimethoxybenzene starting material.
Q2: I'm observing a significant amount of dark, tarry material in my crude product, making purification difficult. What causes this and how can it be prevented?
A2: The formation of tarry byproducts is typically a result of demethylation (ether cleavage) of the methoxy groups on the aromatic ring. Strong Lewis acids like aluminum chloride can complex with the methoxy oxygen atoms, leading to their cleavage, especially at elevated temperatures. This forms phenolic compounds which are prone to oxidation and polymerization under the reaction conditions.
Causality & Solution:
-
Catalyst Choice: Aluminum chloride is a very strong Lewis acid and is known to promote ether cleavage in activated systems. Polyphosphoric acid (PPA) is an excellent alternative catalyst for acylating activated ethers as it generally does not cause aryl-alkyl ether cleavage.[1]
-
Temperature Control: Friedel-Crafts reactions are exothermic.[2] If the temperature is not controlled, localized heating can occur, accelerating side reactions like demethylation. The addition of the catalyst should be done slowly and at a reduced temperature (e.g., 0-5 °C).
Recommended Action:
-
Switch Catalyst: Consider replacing aluminum chloride with Polyphosphoric Acid (PPA). The reaction can often be run neat in PPA, simplifying the procedure.
-
Improve Temperature Control: Add the Lewis acid portion-wise to the chilled reaction mixture over a prolonged period to maintain a consistent internal temperature.
Q3: What is the optimal combination of acylating agent and solvent for this synthesis?
A3: The choice of acylating agent and solvent are interdependent and also depend on the chosen catalyst.
-
Acylating Agent:
-
Acetyl Chloride: Highly reactive, often providing faster reaction times. It generates HCl as a byproduct.
-
Acetic Anhydride: Less reactive than acetyl chloride but often sufficient for highly activated rings like 1,3-dimethoxybenzene. It can be used effectively with solid acid catalysts or PPA.[3]
-
-
Solvent:
-
Carbon Disulfide (CS₂): A traditional, effective solvent for Friedel-Crafts reactions using AlCl₃ as it dissolves the reactants and the AlCl₃ complex. However, it is highly flammable and toxic.
-
1,2-Dichloroethane (DCE): A common alternative to CS₂ that has been shown to boost catalytic activity for some Friedel-Crafts acylations.[3]
-
Nitrobenzene: Can be used, but its deactivating nature can slow the reaction.
-
Neat (No Solvent): When using Polyphosphoric Acid (PPA) as the catalyst, it can also serve as the reaction medium, eliminating the need for an additional solvent.
-
Recommended Combination: For a high-yielding, cleaner reaction, the combination of acetic anhydride as the acylating agent and Polyphosphoric Acid (PPA) as both the catalyst and solvent is a superior choice to the classical AlCl₃/CS₂ system. This combination minimizes the risk of ether cleavage.
Troubleshooting Flowchart: Diagnosing Low Yield
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield synthesis.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound by utilizing a milder catalyst system to prevent side reactions.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | 10.0 g | 0.0724 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 18.5 g (17.1 mL) | 0.181 | 2.5 |
| Polyphosphoric Acid (PPA) | (HPO₃)n | ~ | 100 g | - | - |
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Initial Mixture: To a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1,3-dimethoxybenzene (10.0 g, 0.0724 mol) and Polyphosphoric Acid (100 g).
-
Heating and Acylation: Begin stirring the mixture and heat to 50-60°C to reduce the viscosity of the PPA. Once the temperature is stable, add acetic anhydride (18.5 g, 0.181 mol) dropwise via the dropping funnel over 30 minutes. An exotherm may be observed; maintain the reaction temperature below 80°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 70-80°C for 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or HPLC until the starting material and mono-acetylated intermediate are consumed.
-
Work-up (Quenching): Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto 250 g of crushed ice in a large beaker with vigorous stirring. This hydrolysis step is highly exothermic.
-
Precipitation and Filtration: Stir the aqueous slurry until all the ice has melted. The product should precipitate as a pale-yellow solid. If the product oils out, continue stirring vigorously until it solidifies. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). This removes any residual PPA. Follow with a wash of cold dilute sodium bicarbonate solution, and finally with more cold water.
-
Drying: Dry the crude solid in a vacuum oven at 50°C to a constant weight.
-
Purification (Recrystallization): Recrystallize the crude, dry product from hot methanol or ethanol.[4] Dissolve the solid in a minimum amount of boiling solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the pure crystals, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
-
Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted- 1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Available from: [Link]
-
Kasturi, T. R., & Damodaran, K. M. (1969). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 47(9), 1529–1535. Available from: [Link]
-
Eastern Kentucky University. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available from: [Link]
-
City College of San Francisco. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available from: [Link]
-
Yadav, G. D., & Kadam, A. A. (2014). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Reaction Kinetics, Mechanisms and Catalysis, 113(1), 285–304. Available from: [Link]
-
EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. Available from: [Link]
-
City College of San Francisco. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. (2009). Available from: [Link]
-
ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012). Available from: [Link]
- Google Patents. Process for the purification of dapagliflozin. (2016).
-
Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2708. Available from: [Link]
-
ResearchGate. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (1969). Available from: [Link]
- Google Patents. Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and .... (2015).
-
Sci-Hub. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (1969). Available from: [Link]
-
ResearchGate. A two-step synthesis method for o-dimethoxy benzene. Available from: [Link]
-
National Center for Biotechnology Information. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Available from: [Link]
- Google Patents. Process for preparation of diacetyl. (1949).
-
Wikipedia. 1,3-Dimethoxybenzene. Available from: [Link]
-
ResearchGate. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. (2011). Available from: [Link]
-
Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). Available from: [Link]
- Google Patents. Synthesizing method for 1,2-dimethoxy benzene. (2010).
-
SIELC Technologies. Ethanone, 1-(2,4,5-trimethoxyphenyl)- | SIELC. (2018). Available from: [Link]
-
National Center for Biotechnology Information. 1-[5-Acetyl-4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone monohydrate. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Side Products in the Diacylation of 1,3-Dimethoxybenzene
Welcome to the technical support guide for the diacylation of 1,3-dimethoxybenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in optimizing this crucial synthetic transformation. Our focus is to move beyond simple procedural steps and delve into the mechanistic causality behind common experimental challenges, empowering you to achieve higher yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the diacylation of 1,3-dimethoxybenzene.
Q1: Why is my reaction stalling at the mono-acylated stage, yielding primarily 1-(2,4-dimethoxyphenyl)ethanone?
A1: This is the most frequently observed challenge. The root cause is electronic deactivation. The first acyl group introduced onto the aromatic ring acts as a moderate deactivating group due to its electron-withdrawing nature.[1][2] This deactivation makes the ring less nucleophilic and therefore less reactive towards a second electrophilic attack by the acylium ion, slowing the rate of the second acylation significantly.[3][4]
Q2: My final product analysis shows the presence of hydroxyl groups instead of methoxy groups. What is causing this demethylation?
A2: Demethylation is a classic side reaction when using strong Lewis acids, particularly aluminum chloride (AlCl₃), with aryl methyl ethers. The Lewis acid can coordinate with the ether oxygen, facilitating a nucleophilic attack (often by a halide from the catalyst complex) that cleaves the methyl group. This issue is often exacerbated by elevated temperatures.
Q3: I see multiple spots on my TLC plate even after prolonged reaction times. What are the likely identities of these byproducts?
A3: Besides unreacted starting material, the most common species are:
-
Mono-acylated product: 1-(2,4-dimethoxyphenyl)ethanone, as discussed in Q1.[5]
-
Demethylated products: These can include mono- and di-acylated phenols, such as 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one or 4,6-diacetylresorcinol.[6][7]
-
Positional Isomers: While the 4- and 6-positions are electronically and sterically favored, minor amounts of other isomers can form depending on the reaction conditions.
Q4: Can I use a milder Lewis acid to prevent demethylation?
A4: Yes, using milder Lewis acids is a primary strategy to avoid ether cleavage. Catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective alternatives.[8] However, there is a trade-off; these catalysts are less reactive and may require higher temperatures or longer reaction times to achieve diacylation, and in some cases, may not be strong enough to drive the reaction to completion.[9] An excellent alternative is the use of Brønsted acids like Polyphosphoric Acid (PPA), which typically promotes acylation without causing ether cleavage.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low Yield of Diacylated Product / Predominance of Mono-acylated Product
-
Root Cause Analysis: The primary cause is the electronic deactivation of the mono-acylated intermediate, which slows the second acylation. A secondary cause is the sequestration of the Lewis acid catalyst. The carbonyl oxygen of the ketone product forms a stable complex with the Lewis acid (e.g., AlCl₃), effectively removing it from the catalytic cycle.[3][10] This necessitates the use of at least one equivalent of catalyst for each acyl group introduced.
-
Solutions & Optimization Strategies:
-
Adjust Stoichiometry: Ensure at least two equivalents of the acylating agent (e.g., acetyl chloride) and slightly more than two equivalents of the Lewis acid catalyst (e.g., 2.2 equivalents of AlCl₃) are used relative to 1,3-dimethoxybenzene.
-
Optimize Reaction Conditions: The second acylation step has a higher activation energy. A moderate increase in temperature after the initial acylation may be necessary. However, this must be balanced against the risk of demethylation.
-
Order of Addition: A slow, controlled addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid can help maintain a low concentration of the reactive acylium ion and minimize side reactions.
Table 1: Influence of Stoichiometry and Temperature on Product Distribution (Illustrative)
Entry Molar Ratio (Substrate:AcylCl:AlCl₃) Temperature (°C) Approx. Diacylated Product % Approx. Mono-acylated Product % 1 1 : 2.2 : 2.2 0 → 25 75-85% 15-25% 2 1 : 1.1 : 1.1 0 → 25 <10% >90% 3 1 : 2.2 : 2.2 50 60-70% (with demethylation) 10-20% | 4 | 1 : 2.5 : 2.5 | 0 → 40 | >90% | <10% |
-
Problem 2: Formation of Hydroxylated (Demethylated) Byproducts
-
Root Cause Analysis: The ether linkages of the methoxy groups are susceptible to cleavage by strong Lewis acids like AlCl₃. The reaction involves the formation of an oxonium ion intermediate, followed by nucleophilic cleavage. This process is highly dependent on both the strength of the Lewis acid and the reaction temperature.
-
Solutions & Optimization Strategies:
-
Strict Temperature Control: Maintain the reaction temperature below 25-30°C. Perform the initial addition of reagents at 0°C.
-
Change of Catalyst: This is the most effective solution.
-
Option A: Milder Lewis Acids: Replace AlCl₃ with FeCl₃ or ZnCl₂. Note that this may require adjusting reaction times and temperatures to achieve full conversion.[8]
-
Option B: Brønsted Acids: Utilize Polyphosphoric Acid (PPA) as both the catalyst and solvent. PPA is highly effective for acylating activated rings and generally does not cause ether cleavage.
-
-
Part 3: Mechanistic Pathways & Visualizations
Understanding the reaction pathways is critical for rational troubleshooting.
Main Reaction Pathway
The diacylation proceeds sequentially. The first acylation is rapid and occurs at the C-4 position, which is para to one methoxy group and ortho to the other, offering the best combination of electronic activation and steric accessibility.[11][12] The second acylation is slower and is directed to the C-6 position, the only remaining highly activated position.
Caption: Desired reaction pathway for diacylation.
Side Product Pathways
Key side reactions include incomplete reaction leading to the mono-acylated product and ether cleavage by a strong Lewis acid.
Caption: Competing pathways leading to side products.
Part 4: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: Diacylation using Aluminum Chloride
This protocol aims for a high yield of the diacylated product but requires careful control to minimize demethylation.
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite). Allow to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add 1,3-dimethoxybenzene (13.8 g, 0.1 mol) and a suitable anhydrous solvent (e.g., 100 mL of dichloromethane or 1,2-dichloroethane). Cool the mixture to 0°C in an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (29.3 g, 0.22 mol) to the stirred solution in portions. The mixture may become thick.
-
Acylating Agent Addition: Add acetyl chloride (17.3 g, 0.22 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by pouring it onto 200 g of crushed ice containing 20 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from ethanol or by flash column chromatography.
Protocol 2: Diacylation using Polyphosphoric Acid (PPA)
This protocol is an excellent alternative to avoid ether cleavage.
-
Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle, place polyphosphoric acid (approx. 150 g).
-
Reagent Addition: Heat the PPA to ~40°C. To the stirred PPA, add 1,3-dimethoxybenzene (13.8 g, 0.1 mol) followed by the slow addition of acetic anhydride (22.5 g, 0.22 mol). Note: Acetic anhydride is often used with PPA instead of acetyl chloride.
-
Reaction: Increase the temperature to 80-90°C and stir vigorously for 4-6 hours. The mixture will be viscous. Monitor the reaction by TLC by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on the plate.
-
Workup: Allow the mixture to cool to ~60°C and pour it slowly onto 500 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize from a suitable solvent like ethanol or isopropanol to obtain the pure 1,1'-(4,6-dimethoxy-1,3-phenylene)bis(ethan-1-one).
References
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Kasturi, T. R., & Damodaran, K. M. (1969). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 47(9), 1529–1535. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
TheoChem at Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]
-
UW-Madison Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
ResearchGate. (2011). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
-
Sci-Hub. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]
-
Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 38971-38979. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,1 -(4,6-Dihydroxy-1,3-phenylene)bisethanone 99 2161-85-5 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. alexandonian.com [alexandonian.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimization of Reaction Conditions for Acetophenone Synthesis
Welcome to the technical support center for acetophenone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures, troubleshoot common issues, and deepen their understanding of the reaction's nuances. We move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Here we address the high-level questions frequently encountered when planning or executing the synthesis of acetophenone, primarily via the Friedel-Crafts acylation pathway.
Q1: What is the most reliable method for laboratory-scale synthesis of acetophenone? The most common and generally reliable method is the Friedel-Crafts acylation of benzene using either acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) as the acylating agent.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used.[3][4]
Q2: Why is a stoichiometric amount of AlCl₃ catalyst often required, not just a catalytic amount? This is a critical point of confusion that separates successful synthesis from failed attempts. The product, acetophenone, is a ketone. The lone pairs on the carbonyl oxygen are Lewis basic and form a stable complex with the Lewis acidic AlCl₃.[5][6] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of AlCl₃ per equivalent of the acylating agent is necessary to drive the reaction to completion.
Q3: Can I run a Friedel-Crafts acylation on a substituted benzene ring that already contains a ketone? Further acylation on an acetophenone ring under standard Friedel-Crafts conditions is generally not feasible.[7] The acyl group (acetyl group) is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[5][6] While reactions are possible using exceptionally strong "superacid" catalysts, they are not practical for standard laboratory procedures.[7]
Q4: What are the primary safety concerns I should be aware of? The synthesis of acetophenone involves several hazardous materials that demand careful handling in a well-ventilated fume hood.
-
Benzene: Is a known carcinogen and is highly flammable.[8]
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts violently and exothermically with moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[8][9]
-
Acetyl Chloride: Is corrosive and reacts with water to produce HCl.[2]
-
Workup: Quenching the reaction mixture with water/acid is extremely vigorous and releases large amounts of heat and HCl gas.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving problems encountered during the synthesis.
| Problem | Probable Cause(s) | Investigation & Solution |
| Low or No Yield | 1. Inactive Catalyst: The most common culprit. AlCl₃ is extremely sensitive to moisture.[5][6][9] | • Ensure Anhydrous Conditions: Use oven-dried glassware. Use freshly opened, high-purity anhydrous AlCl₃. Handle the catalyst quickly to minimize exposure to air. Use anhydrous grade solvents. • Test Catalyst: If in doubt, test a small amount of AlCl₃ with a drop of water (carefully, in a fume hood) to see if it reacts vigorously. |
| 2. Insufficient Catalyst: As explained in the FAQ, the product complexes with the catalyst.[5] | • Check Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). | |
| 3. Sub-optimal Temperature: The reaction has a specific activation energy.[5] | • Monitor Temperature: If the reaction is sluggish at room temperature or 0 °C, a gentle warming (e.g., to 50-60°C) may be required.[2] However, avoid excessive heat, which can promote side reactions. | |
| 4. Incomplete Quenching/Workup: The acetophenone-AlCl₃ complex must be hydrolyzed to liberate the product. | • Ensure Complete Hydrolysis: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.[8][9] This ensures the complex is fully broken down and the excess AlCl₃ is neutralized. | |
| Formation of a Thick, Unmanageable Slurry | Product-Catalyst Complex Precipitation: The complex formed between acetophenone and AlCl₃ can sometimes precipitate, especially in non-polar solvents.[6] | • Increase Solvent Volume: Add more anhydrous solvent (e.g., dichloromethane) to help keep the complex suspended or dissolved. • Ensure Efficient Stirring: Use a powerful mechanical stirrer, not just a magnetic stir bar, to maintain a homogenous mixture and prevent localized heating.[6] |
| Product is a Dark Oil or Contains Impurities | 1. Side Reactions: Occur due to excessive heating or reactive impurities in the starting materials. | • Optimize Temperature: Maintain the recommended reaction temperature. • Use Pure Reagents: Ensure the purity of your benzene and acetyl chloride/acetic anhydride.[5] |
| 2. Incomplete Workup: Residual acidic or basic components can contaminate the final product. | • Thorough Washing: During the workup, wash the organic layer sequentially with dilute HCl, water, a basic solution (e.g., NaHCO₃), and finally brine to remove all impurities.[9] | |
| 3. Inefficient Purification: Acetophenone can be difficult to separate from close-boiling impurities.[12] | • Fractional Distillation: Simple distillation may not be sufficient. Use a fractionating column or perform distillation under reduced pressure (vacuum distillation) to achieve high purity.[8][13] The boiling point of acetophenone is ~202 °C at atmospheric pressure.[3] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for addressing low product yield.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Experimental Protocols & Data
Standard Protocol: Gram-Scale Synthesis of Acetophenone
This protocol is a representative example and may require optimization.
Materials:
-
Anhydrous Benzene (Reagent Grade)
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (High Purity)
-
Dichloromethane (DCM, Anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a beaker with dilute NaOH solution) to neutralize the evolved HCl gas. Ensure all glassware is oven-dried and assembled while hot to prevent moisture ingress.
-
Catalyst Suspension: To the reaction flask, add anhydrous benzene (e.g., 40 mL, ~0.45 mol) and anhydrous AlCl₃ (e.g., 20.0 g, 0.15 mol).[1] Stir the mixture to form a suspension.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add acetyl chloride (e.g., 6.0 mL, ~0.06 mol) dropwise from the dropping funnel over 30 minutes.[1] Maintain a controlled rate of addition to prevent the reaction from becoming too vigorous. A vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 50-60°C) for approximately 1-2 hours, or until the evolution of HCl gas ceases.[2] Monitor the reaction's progress by TLC.
-
Workup (Quenching): Cool the reaction mixture back to room temperature. In a separate large beaker (e.g., 1 L), prepare a mixture of crushed ice (400 g) and concentrated HCl (100 mL). CAUTION: In a fume hood, very slowly and carefully pour the cooled reaction mixture onto the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release large volumes of HCl gas.[8]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
100 mL of water
-
100 mL of 5% NaHCO₃ solution (to neutralize any remaining acid)
-
100 mL of brine (to aid in drying)
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction that boils at the appropriate temperature for acetophenone (Boiling point: 202 °C at 760 mmHg; ~97-99 °C at 20 mmHg).[8] The final product should be a clear, colorless liquid that may crystallize upon cooling (Melting point: ~20 °C).[3][13]
Key Parameter Optimization Data
The choice of solvent can influence reaction rate and, in substituted systems, regioselectivity.
| Solvent | Dielectric Constant (ε) | Typical Observation in Friedel-Crafts Acylation | Reference |
| Carbon Disulfide (CS₂) | 2.6 | Non-polar. Often favors kinetic product formation. Good for simple acylations. | [14] |
| Dichloromethane (CH₂Cl₂) | 9.1 | Moderately polar. A common and effective solvent that helps dissolve intermediates. | [6] |
| Nitrobenzene (C₆H₅NO₂) | 34.8 | Polar. Can favor the formation of the more stable thermodynamic product. Note: Nitrobenzene is deactivated and will not react itself. | [6][14] |
| Benzene (excess) | 2.3 | Can be used as both reactant and solvent. | [8] |
Reaction Mechanism and Workflow Diagrams
Understanding the underlying mechanism is key to troubleshooting.
Caption: Mechanism of Friedel-Crafts Acylation for Acetophenone Synthesis.
References
-
Scribd. (n.d.). Synthesis of Acetophenone. Retrieved from [Link]
-
Loba Chemie. (n.d.). ACETOPHENONE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Synerzine. (2018). Acetophenone Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Retrieved from [Link]
-
Górnaś, P., et al. (2018). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 23(11), 2813. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Acetophenone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization reaction of the acetophenone to acetophenoximes in various catalyst and condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for acetophenone hydrosilylation. Retrieved from [Link]
- Google Patents. (1985). US4559110A - Acetophenone recovery and purification.
-
Sciencemadness Discussion Board. (2012). Synthesis of Acetophenone. Retrieved from [Link]
-
A&A Pharmachem. (2026). Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide. Retrieved from [Link]
-
Ghashghaei, O., & Dastgir, F. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 42123-42152. Retrieved from [Link]
- Google Patents. (1984). US4433173A - Acetophenone purification.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the asymmetric hydrogenation of acetophenone. Retrieved from [Link]
- Google Patents. (2014). WO2014175670A1 - Method for synthesizing acetophenone.
-
Jagadeesh, R. V., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Green Chemistry, 24(8), 3295-3302. Retrieved from [Link]
-
Ghashghaei, O., & Dastgir, F. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73). Retrieved from [Link]
-
Recipe-GPT. (n.d.). Detailed Recipe for the Synthesis of Acetophenone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of acetophenone. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Acetophenone. Retrieved from [Link]
-
Sciencemadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resacetophenone. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scribd.com [scribd.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Help on Friedel Crafts alkylation and acylation of anisole and acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Synthesis of Acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. carlroth.com [carlroth.com]
- 12. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Welcome to the technical support guide for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound, a common intermediate in pharmaceutical synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate the challenges of isolating this molecule with high purity.
Introduction: The Core Challenge
This compound is typically synthesized via a double Friedel-Crafts acylation of 1,3-dimethoxybenzene. While seemingly straightforward, this reaction presents significant purification hurdles primarily due to the formation of structurally similar impurities. The electron-donating methoxy groups strongly activate the aromatic ring, making it susceptible to both mono- and di-acylation, and the directing effects can lead to isomeric byproducts.[1][2] This guide will equip you with the knowledge to diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is heavily dependent on reaction conditions (stoichiometry, temperature, and time), but you will most likely encounter three main species:
-
Unreacted Starting Material: 1,3-dimethoxybenzene.
-
Mono-acylated Intermediate: 1-(2,4-dimethoxyphenyl)ethanone is the major intermediate, formed from the first acylation.[3] Its polarity is significantly different from the di-acylated product, making it relatively easy to separate.
-
Isomeric Di-acylated Byproduct: 1-(3-Acetyl-2,4-dimethoxyphenyl)ethanone. The formation of this isomer is a key challenge, as its physical and chemical properties are very similar to the desired product.
Q2: My initial reaction workup yields an oily residue instead of a solid. What should I do?
A2: An oily product suggests the presence of significant impurities, particularly unreacted starting material or residual solvent, which are depressing the melting point. Before attempting purification, ensure your workup was thorough. This includes a quench with ice-cold water to decompose the aluminum chloride catalyst, followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing the organic layer with brine to remove water.[1] If the product remains oily after solvent removal under reduced pressure, proceed directly to column chromatography rather than attempting recrystallization.
Q3: Is recrystallization a viable method for purifying the crude product?
A3: Recrystallization can be effective for removing the mono-acylated intermediate and other impurities with substantially different solubilities. However, it is generally ineffective at separating the desired 5-acetyl isomer from the 3-acetyl isomeric byproduct. It is best used as a preliminary purification step if the crude material is mostly solid and the primary impurity is the mono-acetylated compound. Methanol or ethanol are often suitable solvents.[4][5]
Synthesis & Impurity Formation Pathway
The following diagram illustrates the synthetic route from 1,3-dimethoxybenzene and highlights the points at which key impurities are formed.
Caption: Synthetic pathway for this compound via Friedel-Crafts acylation, showing the generation of key impurities.
Troubleshooting Guide
Q: My TLC/crude ¹H NMR shows a complex mixture of aromatic signals. How do I identify the impurities and select a purification strategy?
A: This is the most common challenge. A combination of TLC and NMR analysis is crucial for diagnosis.
-
TLC Analysis: Spot your crude product against the 1,3-dimethoxybenzene starting material on a silica gel plate (e.g., using 3:1 Hexane:Ethyl Acetate).
-
High Rf spot: Likely the non-polar starting material.
-
Mid Rf spot: The mono-acylated intermediate.
-
Low Rf spots: The di-acylated products (desired and isomeric). These often co-elute or are very close, appearing as an elongated spot.
-
-
¹H NMR Analysis: The number and splitting patterns of protons in the aromatic region are diagnostic.
-
Desired Product (5-acetyl): Expect two singlets in the aromatic region.
-
Isomeric Byproduct (3-acetyl): Expect two doublets in the aromatic region.
-
Mono-acylated Intermediate: Will show three aromatic protons with characteristic splitting patterns.[6]
-
Based on this analysis, you can follow the decision tree below to choose the optimal purification workflow.
Purification Workflow Decision Tree
Caption: Decision tree for selecting the appropriate purification strategy based on initial crude product analysis.
Q: My column chromatography is failing to separate the two di-acylated isomers. What adjustments can I make?
A: Separating the desired 5-acetyl product from its 3-acetyl isomer is difficult due to their similar polarities. If a standard Hexane/Ethyl Acetate system is not providing baseline separation, consider these expert adjustments:
-
Change the Solvent System: Switch to a solvent system with different selectivities. A mixture of Dichloromethane/Methanol or Toluene/Acetone can sometimes resolve isomers that co-elute in Hexane/EtOAc.
-
Decrease the Elution Speed: Use a slower flow rate. This allows more time for equilibrium between the stationary and mobile phases, improving resolution.
-
Use a High-Performance Column: Employ a column packed with smaller silica particles (e.g., 25-40 µm) for higher efficiency.
-
Gradient Elution: Start with a non-polar eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will elute the less polar impurities first and then provide better separation for the closely-eluting isomers.
Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for separating the isomeric mixture of di-acylated products.
-
Column Preparation: Select a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight). Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique prevents band broadening and improves separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent system. Collect fractions and monitor them by TLC.
-
Gradient Implementation: Once the starting material and mono-acylated intermediate have eluted, gradually increase the polarity of the mobile phase. A slow gradient from 9:1 to 7:1 Hexane:Ethyl Acetate is often effective.
-
Fraction Analysis: Combine fractions containing the pure desired product, as confirmed by TLC and ¹H NMR.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for this class of compounds. |
| Mobile Phase | Gradient: Hexane/Ethyl Acetate | Allows for initial removal of non-polar impurities followed by high-resolution separation of polar isomers. |
| Initial Eluent | 95:5 to 90:10 Hexane:EtOAc | Elutes non-polar starting material and mono-acylated product. |
| Final Eluent | 70:30 Hexane:EtOAc | Elutes the more polar di-acylated products. |
| Loading Method | Dry Loading | Ensures a narrow application band, which is critical for resolving closely-eluting compounds.[7] |
Protocol 2: Recrystallization for Bulk Purification
Use this protocol when the crude product is a solid and major impurities are non-isomeric.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Methanol or a mixture of Ethanol/Water are good starting points.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this process.
-
Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, cool the flask further in an ice bath to maximize yield.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run an NMR to confirm purity. A sharp melting point close to the literature value indicates high purity.
References
-
SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from SIELC.[9]
-
Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation. EduBirdie.[8]
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.[10]
-
Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE.[4]
-
Chegg. (2017, June 25). Solved 2. The compound 1,3-dimethoxybenzene was treated with....[11]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation.[1]
-
Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254.[12]
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.[2]
-
PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information.[3]
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation Lab Handout.[5]
-
Royal Society of Chemistry. (n.d.). Supporting Information for General procedure for method A.[6]
-
Beilstein Journals. (n.d.). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds.[7]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 9. Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. chegg.com [chegg.com]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Stability and Handling of Acetyl Dimethoxybenzene Derivatives
A Note on Nomenclature: The compound "1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone" suggests a di-acetylated dimethoxybenzene structure. While synthetically possible, this specific nomenclature is not standard and does not correspond to a commonly available research chemical. It is highly probable that this refers to an isomeric mono-acetylated dimethoxyacetophenone. This guide will therefore focus on the stability of the most common and structurally relevant isomer, 2',4'-Dimethoxyacetophenone , and provide general principles applicable to other related dimethoxyacetophenone isomers.
Introduction
Welcome to the Technical Support Center for acetylated dimethoxybenzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of these valuable compounds over time. Acetophenones with electron-rich dimethoxy substitutions are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, their chemical structure also predisposes them to specific stability challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My sample of 2',4'-Dimethoxyacetophenone is developing a yellow or brownish tint over time.
-
Question: I received a pure, white crystalline powder of 2',4'-Dimethoxyacetophenone, but after some time in the lab, it has started to change color. What could be the cause?
-
Answer: A change in color from white/colorless to yellow or brown is a common visual indicator of degradation, particularly oxidation or photodegradation.[2] Aromatic ketones are susceptible to forming highly conjugated degradation products that absorb visible light, resulting in discoloration.[2]
-
Probable Cause 1: Oxidation. The electron-donating methoxy groups on the aromatic ring make it susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Probable Cause 2: Photodegradation. Aromatic ketones are known to be sensitive to light, especially UV radiation.[2] This can trigger photochemical reactions, leading to the formation of colored impurities.
Solutions:
-
Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Light Protection: Always store the compound in amber glass vials or wrap the container in aluminum foil to protect it from light.[3]
-
Purification: If the discoloration is minor, the material can often be repurified by recrystallization.
-
Issue 2: I'm seeing a loss of potency or lower than expected concentration in my stock solutions.
-
Question: My quantitative analysis (e.g., HPLC) shows that the concentration of my 2',4'-Dimethoxyacetophenone stock solution is decreasing over time. What's happening?
-
Answer: A decrease in the concentration of the active compound points towards degradation. The likely culprits are hydrolysis or continued slow degradation under the current storage conditions.
-
Probable Cause 1: Hydrolysis. The ether linkages of the methoxy groups can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may be present in your solvent or introduced from the environment. The ketone functional group can also be involved in certain degradation reactions.[2]
-
Probable Cause 2: Inappropriate Storage. Storing solutions at room temperature or in direct light can accelerate degradation.[2] Even for solids, storage at elevated temperatures can be problematic.
Solutions:
-
pH Control: If working with aqueous solutions, ensure the pH is neutral and buffered if necessary. Avoid strongly acidic or basic conditions.
-
Solvent Choice: Prepare stock solutions in high-purity, anhydrous solvents like acetonitrile or methanol.
-
Cold Storage: Store stock solutions at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C) to slow down degradation rates.[4] For long-term storage, -80°C is recommended.[4]
-
Fresh Solutions: For quantitative and sensitive experiments, it is best practice to prepare fresh solutions.
-
Issue 3: I'm observing unexpected peaks in my chromatogram (HPLC/GC-MS) after my reaction.
-
Question: I'm using 2',4'-Dimethoxyacetophenone as a starting material, and my reaction mixture is showing several unexpected peaks in the final analysis. Could these be from the degradation of the starting material?
-
Answer: Yes, it is quite possible. The reaction conditions themselves could be causing the degradation of your starting material, leading to the formation of byproducts.
-
Probable Cause 1: Thermal Stress. If your reaction involves heating, the compound might be undergoing thermal decomposition. Acetophenones can decompose at elevated temperatures.[5]
-
Probable Cause 2: Chemical Incompatibility. The reagents or catalysts in your reaction mixture may not be compatible with the dimethoxyacetophenone. Strong oxidizing agents, strong acids, or strong bases can all induce degradation.[6] For example, Friedel-Crafts reactions, which are common for acetophenones, often use Lewis acids that can also catalyze side reactions if not properly controlled.[7]
-
Probable Cause 3: Hydrolysis of Intermediates. In multi-step syntheses, intermediates can be unstable and may hydrolyze during workup procedures. For instance, in some preparations of 2',4'-dimethoxyacetophenone, an intermediate solid is formed which is then hydrolyzed to yield the final product.[8] Incomplete or side reactions during this hydrolysis step could lead to impurities.
Solutions:
-
Reaction Monitoring: Use techniques like TLC or in-situ HPLC/GC monitoring to track the consumption of your starting material and the appearance of byproducts throughout the reaction.
-
Compatibility Check: Review the chemical compatibility of all reagents.[9] Avoid known incompatibilities such as strong oxidizing agents.[6]
-
Temperature Control: Run reactions at the lowest effective temperature and for the minimum time necessary.
-
Inert Conditions: If your reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2',4'-Dimethoxyacetophenone?
A1: For optimal long-term stability, solid 2',4'-Dimethoxyacetophenone should be stored in a tightly sealed container, protected from light, in a cool, dry place.[10] Refrigeration at 0-8 °C is recommended.[1] For sensitive applications, storage under an inert atmosphere is also advisable.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C[1] | Slows down potential degradation reactions. |
| Light | Store in amber vials or in the dark[3] | Prevents photodegradation. |
| Atmosphere | Tightly sealed; inert gas (Ar, N₂) for long-term | Minimizes oxidation and moisture exposure. |
| Container | Glass bottle | Inert and prevents contamination. |
Q2: Can I expect similar stability issues with other dimethoxyacetophenone isomers like 3',4'-Dimethoxyacetophenone?
A2: Yes, while the kinetics may differ slightly due to the positions of the methoxy groups, other isomers like 3',4'-Dimethoxyacetophenone are also aromatic ketones with electron-donating substituents. Therefore, they are generally susceptible to the same primary degradation pathways: photodegradation, oxidation, and hydrolysis under non-neutral pH conditions. The same handling and storage precautions should be applied.
Q3: What are the main degradation pathways I should be aware of?
A3: The two most significant degradation pathways for dimethoxyacetophenones are photodegradation and hydrolysis of the ether groups.
-
Photodegradation: Aromatic ketones can absorb UV light, promoting an electron to an excited state. This can lead to various reactions, including the formation of radical species that can react with oxygen or other molecules, leading to complex degradation products.[2]
-
Hydrolysis: The methoxy (ether) groups on the benzene ring can be cleaved under harsh acidic conditions to form the corresponding hydroxyacetophenone (e.g., 2',4'-dihydroxyacetophenone). While generally stable under neutral conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can facilitate this process.
Below is a diagram illustrating a potential degradation pathway for 2',4'-Dimethoxyacetophenone under acidic hydrolytic conditions.
Caption: Potential acid-catalyzed hydrolysis of a methoxy group.
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: A forced degradation study, as outlined by ICH Q1B guidelines, can help identify potential degradation products and pathways.[2] Here is a general protocol:
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature for 24 hours. Analyze by HPLC at various time points.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Analyze by HPLC at various time points.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours. Analyze by HPLC.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in an oven at 70°C for 48 hours. At various time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.[2]
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.[2]
References
- Google Patents. (n.d.). CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.
-
Future Medicinal Chemistry. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]
-
Stord. (2026). Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide. Retrieved from [Link]
-
NIST. (n.d.). 2',4'-Dimethoxyacetophenone. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
NIST. (n.d.). 2',4'-Dimethoxyacetophenone. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. Retrieved from [Link]
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]
-
Sdfine. (n.d.). 3',4'-dimethoxyacetophenone 98%. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(4Hydroxy3,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
-
University of Canterbury. (n.d.). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. Retrieved from [Link]
-
PLOS ONE. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. Aromatic ketone [m.chemicalbook.com]
- 8. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
- 9. vumc.org [vumc.org]
- 10. edenbotanicals.com [edenbotanicals.com]
Technical Support Center: Catalyst Selection for Optimizing Dimethoxybenzene Acylation
Welcome to the Technical Support Center for optimizing the acylation of dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, selectivity, and reproducibility of this crucial chemical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the foundational questions you might have before starting your experiments.
Q1: What is the fundamental mechanism of Friedel-Crafts acylation of dimethoxybenzene?
A1: The Friedel-Crafts acylation of dimethoxybenzene is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction proceeds through the generation of a highly reactive acylium ion (R-C≡O⁺) from an acylating agent (like an acyl chloride or anhydride) and a catalyst.[2] This electrophile is then attacked by the electron-rich dimethoxybenzene ring. The methoxy groups (-OCH₃) are strong activating groups, making dimethoxybenzene highly nucleophilic and prone to this reaction. The reaction is completed by the deprotonation of the resulting intermediate, which restores the aromaticity of the ring and yields the desired dimethoxyacetophenone.[1][3]
Q2: Why is catalyst selection so critical in this specific reaction?
A2: Catalyst selection is paramount for several reasons. Firstly, the choice of catalyst dictates the reaction's efficiency and rate. Secondly, it influences the regioselectivity of the acylation, determining the position at which the acyl group attaches to the dimethoxybenzene ring. For instance, with 1,4-dimethoxybenzene, the desired product is often 2,5-dimethoxyacetophenone, a key intermediate in fine chemical synthesis.[4] Finally, the nature of the catalyst—homogeneous versus heterogeneous—has significant implications for the reaction work-up, catalyst reusability, and overall environmental impact of the process.[5][6]
Q3: What are the primary advantages of using a heterogeneous solid acid catalyst over a traditional homogeneous Lewis acid like AlCl₃?
A3: While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they suffer from several drawbacks. They are required in stoichiometric amounts because they form a complex with the ketone product, which complicates the work-up procedure and generates significant aqueous waste.[3][5] In contrast, heterogeneous solid acid catalysts offer numerous advantages:
-
Easy Separation: They can be easily filtered from the reaction mixture.
-
Reusability: Many solid acids can be regenerated and reused, making the process more cost-effective and sustainable.[4]
-
Reduced Waste: They minimize the production of corrosive and environmentally harmful waste streams.[5]
-
Process Simplification: They can be used in continuous flow reactors, simplifying industrial-scale production.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the acylation of dimethoxybenzene.
Q4: My reaction yield is consistently low. What are the most likely causes and how can I fix this?
A4: Low yields in Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is often the most effective.[7]
-
Catalyst Inactivity:
-
Moisture: Traditional Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[7][8] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Insufficient Loading: For homogeneous catalysts, stoichiometric amounts are often necessary as the product ketone complexes with the catalyst.[3][7] For heterogeneous catalysts, ensure sufficient catalyst loading.
-
Poor Quality: Use a fresh, high-purity catalyst.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[7] Experiment with a range of temperatures to find the optimum.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Deactivated Aromatic Ring: While dimethoxybenzene is highly activated, impurities in your starting material could be interfering with the reaction. Ensure the purity of your dimethoxybenzene.
Troubleshooting Workflow for Low Yields
Caption: A stepwise workflow for troubleshooting low yields.
Q5: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
A5: The formation of multiple products is often due to a lack of regioselectivity. The methoxy groups in dimethoxybenzene direct the incoming acyl group to specific positions. For example, in 1,4-dimethoxybenzene, the electronically preferred positions are ortho to the methoxy groups.
-
Steric Hindrance: The choice of catalyst and acylating agent can influence the regioselectivity. Bulky catalysts or acylating agents may favor substitution at the less sterically hindered position.
-
Catalyst Choice: The pore structure of heterogeneous catalysts like zeolites can impart shape selectivity, favoring the formation of a specific isomer that fits within the catalyst's pores.
-
Solvent Effects: The solvent can influence the distribution of isomers. For instance, using 1,2-dichloroethane as a solvent has been shown to boost catalytic activity in some cases.[4]
Q6: My solid acid catalyst's activity is decreasing with each reuse. What is causing this deactivation and how can I regenerate it?
A6: Catalyst deactivation is a common issue with solid acid catalysts in the acylation of aromatic ethers.[4][9]
-
Cause of Deactivation: The primary cause of deactivation is often the strong adsorption of the reactants (dimethoxybenzene) and, more significantly, the ketone product onto the active sites of the catalyst.[9] This blocks the active sites and prevents further reaction.
-
Regeneration Protocol: A common method for regenerating cation-exchange resins like Amberlyst-15 is to wash the catalyst with a solvent that can dissolve the adsorbed species. Washing with methanol for several hours has been shown to be effective for restoring the catalyst's activity.[4]
Section 3: Catalyst Selection and Experimental Protocols
This section provides guidance on selecting the optimal catalyst and detailed protocols for performing the reaction.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the outcome of the acylation of 1,4-dimethoxybenzene with acetic anhydride. Cation-exchange resins have demonstrated superior performance over many inorganic solid acids for this transformation.[4]
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to 2,5-dimethoxyacetophenone (%) |
| Indion-125 | 100 | 8 | ~95 | >99 |
| Amberlyst-15 | 100 | 8 | ~90 | >99 |
| H-Y Zeolite | 100 | 8 | Moderate | High |
| Sulfated Zirconia | 100 | 8 | Low | High |
Data synthesized from findings in reference[4].
Catalyst Selection Logic
Caption: Decision tree for catalyst selection in dimethoxybenzene acylation.
Experimental Protocol: Acylation of 1,4-Dimethoxybenzene using Amberlyst-15
This protocol is adapted from established methodologies for the acylation of dimethoxybenzenes using solid acid catalysts.[4]
Materials:
-
1,4-Dimethoxybenzene
-
Acetic Anhydride
-
Amberlyst-15 (pre-dried)
-
1,2-Dichloroethane (anhydrous)
-
Methanol (for catalyst regeneration)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle and temperature controller
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add Amberlyst-15 (5 g).
-
Addition of Reagents: Add 1,4-dimethoxybenzene (13.8 g, 0.1 mol) and anhydrous 1,2-dichloroethane (50 mL) to the flask.
-
Initiation of Reaction: Begin stirring the mixture and add acetic anhydride (10.2 g, 0.1 mol).
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 8 hours.
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze by TLC or GC to monitor the consumption of the starting material and the formation of the product.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the catalyst with 1,2-dichloroethane.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Catalyst Regeneration:
-
The recovered Amberlyst-15 catalyst can be regenerated by washing with methanol for 3 hours, followed by drying under vacuum.[4]
-
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Clark, J. H. Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
- Izumi, Y., Ogawa, M., & Iwasawa, Y. (Eds.). (2016).
-
StudySmarter. Solid Acid Catalysts. [Link]
-
ScholarBank@NUS. Solid acid and base as catalysts for the synthesis of fine chemicals. [Link]
- Yadav, G. D., & Pimparkar, K. P. (2007). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Catalysis Science & Technology, 4(8), 2633-2645.
-
The Organic Chemistry Tutor. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Brant Kedrowski. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
- da Silva, A. J., & de Souza, R. O. (2011). Regioselectivity in the acylation of methylhydroquinone dimethyl ether. Tetrahedron Letters, 52(43), 5674-5676.
-
MDPI. A Comprehensive Review of Fine Chemical Production Using Metal-Modified and Acidic Microporous and Mesoporous Catalytic Materials. [Link]
- Derouane, E. G., & Gabelica, Z. (1980). Acetylation of dimethoxybenzenes with acetic anhydride in the presence of acidic zeolites.
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing polysubstitution in Friedel-Crafts acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their acylation reactions and troubleshoot common issues, particularly the prevention of polysubstitution. Here, we delve into the mechanistic underpinnings of the reaction to provide practical, field-tested advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm concerned about polysubstitution in my Friedel-Crafts acylation. Is this a common problem?
A1: Generally, polysubstitution is not a significant concern in Friedel-Crafts acylation, which is one of its key advantages over Friedel-Crafts alkylation.[1][2][3] The underlying reason lies in the electronic nature of the product. The acyl group (a carbonyl group) attached to the aromatic ring is strongly electron-withdrawing. This effect deactivates the aromatic ring, making it substantially less nucleophilic and therefore less reactive towards further electrophilic attack by another acylium ion.[3][4][5] In contrast, the alkyl groups introduced during Friedel-Crafts alkylation are electron-donating, which activates the ring and makes it more susceptible to subsequent alkylations, often leading to a mixture of polyalkylated products.[3][6]
Q2: Under what circumstances might I see di-acylated or other polysubstituted products?
A2: While rare, observing polysubstitution in Friedel-Crafts acylation can occur under specific and usually harsh conditions. If your starting material is a highly activated aromatic compound (e.g., containing potent electron-donating groups like ethers or amines), the deactivating effect of the first acyl group might not be sufficient to prevent a second addition, especially with a highly reactive acylating agent or an excess of catalyst and high temperatures.[7] Careful control of stoichiometry and reaction temperature is paramount with such substrates.
Q3: My reaction is not proceeding as expected, and I'm getting a complex mixture of products. What could be the issue?
A3: A complex product mixture in Friedel-Crafts acylation often points to issues other than simple polysubstitution. Consider the following possibilities:
-
Carbocation Rearrangement (A common misconception): Unlike its alkylation counterpart, Friedel-Crafts acylation is not prone to carbocation rearrangements.[4][8][9] The electrophile, a resonance-stabilized acylium ion, is much more stable than a typical carbocation and does not rearrange. If you suspect rearranged products, it's more likely that your starting materials are impure or that unintended side reactions are occurring.
-
Reaction with Functional Groups: If your substrate contains functional groups like amines (-NH2) or hydroxyls (-OH), these can react with the Lewis acid catalyst or the acylating agent.[1][10][11] For instance, amines are basic and will be complexed by the Lewis acid, deactivating the ring towards the desired reaction.
-
Cleavage of Protecting Groups: Certain sensitive protecting groups on your substrate may not be stable to the strong Lewis acids used in the reaction, leading to a mixture of products.
-
Intermolecular Reactions: At high concentrations, there's a possibility of intermolecular acylation if the substrate has multiple aromatic rings or other reactive sites.
Q4: What are the critical parameters to control to ensure monoacylation?
A4: To ensure a high yield of the monosubstituted product, meticulous control over the reaction conditions is essential.
| Parameter | Recommendation | Rationale |
| Stoichiometry of Lewis Acid | Use at least a 1:1 molar ratio of Lewis acid (e.g., AlCl₃) to the acylating agent. Often, a slight excess is used. | The Lewis acid complexes with the carbonyl group of the product ketone, rendering it catalytically inactive.[2][4] Therefore, a stoichiometric amount is required for the reaction to go to completion. |
| Temperature | Maintain a low to moderate temperature, typically starting at 0°C and allowing the reaction to proceed at room temperature. | The initial reaction between the Lewis acid and the acylating agent can be highly exothermic.[12] Controlling the temperature prevents side reactions and potential degradation of starting materials. Higher temperatures can sometimes force a second acylation on highly activated rings.[13] |
| Solvent | Use an inert solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. | The choice of solvent can influence the reactivity of the acylium ion and the solubility of the intermediate complexes. It's crucial that the solvent is anhydrous, as water will quench the Lewis acid catalyst. |
| Order of Addition | It is often preferable to add the acylating agent to a mixture of the aromatic substrate and the Lewis acid. | This ensures that the highly reactive acylium ion is generated in the presence of the substrate, minimizing potential side reactions. |
Visualizing the Mechanism: Why Monoacylation Prevails
The following diagram illustrates the key mechanistic steps and highlights the deactivation of the product, which is the cornerstone of preventing polysubstitution.
Caption: Mechanism of Friedel-Crafts acylation and product deactivation.
Experimental Protocol: Monoacetylation of Anisole
This protocol provides a general procedure for the Friedel-Crafts acetylation of anisole, a moderately activated aromatic ether, to yield 4-methoxyacetophenone, with an emphasis on preventing side reactions.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice water
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the flask, dissolve anisole (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred solution. The addition may be exothermic.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the pure monoacylated product.
Caption: Step-by-step workflow for a controlled Friedel-Crafts acylation.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Filo. (2025). Poly-substitution products are observed in friedel crafts alkylation but...[Link]
-
Brainly. (2020). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not...[Link]
-
RSC Publishing. (2024). Friedel–Crafts reactions for biomolecular chemistry. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation...[Link]
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. brainly.com [brainly.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis and scale-up of 1-(5-acetyl-2,4-dimethoxyphenyl)ethanone. This document is designed for researchers, chemists, and process development professionals to provide in-depth solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles to not only solve immediate problems but also to empower you with the knowledge for robust process development.
Synthesis Overview: The Double Friedel-Crafts Acylation
The most direct and common route to this compound is through a double Friedel-Crafts acylation of 1,3-dimethoxybenzene.[1][2] Understanding the mechanism is crucial for troubleshooting.
1,3-dimethoxybenzene is a highly activated aromatic ring due to the two electron-donating methoxy groups (-OCH₃). These groups direct electrophilic substitution to the ortho and para positions. The initial acylation predominantly occurs at the C4 position (para to one methoxy and ortho to the other), which is sterically the most accessible, yielding 1-(2,4-dimethoxyphenyl)ethanone.[3][4]
The first acetyl group (-COCH₃) is an electron-withdrawing group and deactivates the ring towards further substitution.[5][6] However, the combined activating effect of the two methoxy groups is strong enough to allow for a second acylation. This second acylation is directed to the C5 position, the only remaining activated position that is not severely sterically hindered.
A key consideration in Friedel-Crafts acylation is that the Lewis acid catalyst (typically AlCl₃) forms a complex with the carbonyl oxygen of the ketone product.[2] This means the catalyst is not truly catalytic and must be used in stoichiometric amounts. For a diacylation, this necessitates the use of more than two molar equivalents of AlCl₃.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and scale-up in a question-and-answer format.
Q1: My reaction has stalled. I see a large amount of the mono-acetylated intermediate (1-(2,4-dimethoxyphenyl)ethanone) and very little of my desired diacetylated product. What went wrong?
A1: This is a classic issue of incomplete reaction, which can stem from several factors, especially during scale-up.
-
Insufficient Lewis Acid: The most common cause is an inadequate amount of AlCl₃. The Lewis acid complexes with both the acetyl chloride and the product ketone's carbonyl group. For the second acylation to proceed, you need enough free AlCl₃ to activate the second equivalent of acetyl chloride. A molar ratio of at least 2.2 to 2.5 equivalents of AlCl₃ relative to 1,3-dimethoxybenzene is recommended for driving the reaction to completion.
-
Inadequate Temperature or Reaction Time: The second acylation is significantly slower than the first because the mono-acetylated ring is deactivated. While the first acylation can proceed at low temperatures (0-5 °C), forcing the second acylation often requires heating the reaction mixture to reflux. Ensure you are allowing sufficient reaction time at the elevated temperature, monitoring by TLC or GC until the mono-acetylated intermediate is consumed.
-
Poor Reagent Quality: Anhydrous conditions are critical for Friedel-Crafts reactions. Moisture will react with and deactivate the AlCl₃ catalyst. Ensure your AlCl₃ is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Likewise, the solvent (e.g., Dichloromethane or 1,2-Dichloroethane) must be anhydrous.
Q2: My reaction mixture turned dark brown or black, and the workup yielded a complex, tar-like mixture with a very low yield of the desired product. Why did this happen?
A2: A dark, tarry mixture is indicative of side reactions, often caused by excessive heat or localized "hot spots" within the reactor.
-
Poor Temperature Control: Friedel-Crafts acylations are exothermic. During scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If reagents are added too quickly or the cooling is insufficient, the internal temperature can rise uncontrollably.
-
Demethylation: At high temperatures, strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ethers on the aromatic ring. This leads to phenolic byproducts which can further react and polymerize under the harsh reaction conditions, creating tar.
-
Scale-Up Solution: Implement strict temperature control. Use a reactor with a cooling jacket and an overhead stirrer that ensures good mixing. Add the AlCl₃ portion-wise at a low temperature (0-5 °C) to control the initial exotherm. For the addition of acetyl chloride, use a syringe pump for a slow, controlled feed rate. Only after all reagents have been added should the temperature be slowly raised to reflux.
Q3: How can I effectively separate the final diacetylated product from the unreacted mono-acetylated intermediate during purification?
A3: Separation can be challenging due to the similar nature of the two compounds. However, their polarity difference is usually sufficient for effective purification.
-
Recrystallization: This is the most viable method for large-scale purification. The diacetylated product is generally less soluble than the mono-acetylated one in common non-polar solvents. A mixed solvent system often gives the best results. A common procedure is to dissolve the crude product in a hot solvent in which it is soluble (like ethanol, isopropanol, or ethyl acetate) and then either cool it or add a non-solvent (like hexane or water) until turbidity is observed, followed by slow cooling to induce crystallization.[7]
-
Column Chromatography: While effective at the lab scale, silica gel chromatography is often not economically feasible for large-scale production. If required, a medium-pressure liquid chromatography (MPLC) system with a solvent gradient (e.g., hexane/ethyl acetate) can be used.
-
Process Optimization: The best solution is to optimize the reaction to minimize the amount of the mono-acetylated intermediate in the first place. Driving the reaction to >98% conversion via the steps in A1 will make purification significantly easier.
Q4: The workup of my large-scale reaction is problematic. The quench with water/ice is highly exothermic and violent. Are there safer, more controlled methods?
A4: Quenching large amounts of AlCl₃ is notoriously hazardous. A standard water/ice quench can cause flash boiling of the solvent and release of HCl gas.
-
Reverse Quench: A safer and more controlled method is a "reverse quench." Instead of adding water to the reaction mixture, the reaction mixture is slowly added to a separate, well-stirred, and chilled vessel containing a large volume of ice and water. This ensures that the water is always in large excess, which helps to absorb the heat of hydrolysis more effectively.
-
Alcohol Quench: Another strategy is to first quench with a cold alcohol, such as methanol or isopropanol. The reaction is less violent than with water. This can be done before the final aqueous quench. The alcohol will react with any remaining acetyl chloride and begin to break down the aluminum complexes. However, be aware that this can lead to ester formation if significant acylating agent is present.
-
Engineering Controls: Regardless of the method, always perform the quench in a well-ventilated area (fume hood or walk-in hood) and ensure the operator is wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. The quenching vessel should be large enough to accommodate potential foaming and splashing (typically at least 3-4 times the volume of the reaction mixture).
Frequently Asked Questions (FAQs)
-
Can I use acetic anhydride instead of acetyl chloride? Yes, acetic anhydride can be used. It is often safer to handle, especially at scale, as it is less volatile and corrosive than acetyl chloride. However, for every mole of acetic anhydride used, one mole of acetic acid is produced as a byproduct, which will also complex with AlCl₃. Therefore, you may need to adjust the stoichiometry, typically requiring more AlCl₃ (>3 equivalents) to account for this.
-
What is the best solvent for this reaction? Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used because they are inert to the reaction conditions and are good at solvating the aluminum complexes. Nitrobenzene can also be used and sometimes improves yields, but it is more toxic and has a high boiling point, making it difficult to remove. For greener chemistry initiatives, exploring solvent-free conditions or alternative solvents is an area of active research, but chlorinated solvents remain the standard for this transformation.[8]
-
What are the key safety precautions for a large-scale Friedel-Crafts reaction?
-
Anhydrous Conditions: Strictly exclude moisture to prevent violent reactions with AlCl₃ and deactivation of the catalyst.
-
HCl Gas Evolution: The reaction produces HCl gas. The reactor must be vented through a scrubber system (e.g., a sodium hydroxide solution) to neutralize the acidic gas.
-
Exotherm Control: Use a robust cooling system and controlled addition rates to manage the reaction exotherm.
-
Controlled Quench: Follow the safe quenching procedures outlined in Q4.
-
PPE: Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
-
Which analytical techniques are best for monitoring the reaction?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. A stain (like potassium permanganate) may be needed for visualization. You should be able to clearly see the spots for 1,3-dimethoxybenzene, the mono-acetylated product, and the diacetylated product, each with a different Rf value.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the relative amounts of starting material, intermediate, and product, which is essential for determining when the reaction is complete.
-
Experimental Protocols & Data
Data Tables
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Molar Eq. |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 1.054 | 1.0 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.104 | 2.2 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.48 | 2.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | - |
Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| 1,3-Dimethoxybenzene | H-2 | ~6.45 (t) |
| H-4, H-6 | ~6.55 (d) | |
| H-5 | ~7.15 (t) | |
| -OCH₃ | ~3.80 (s, 6H) | |
| 1-(2,4-Dimethoxyphenyl)ethanone | H-3 | ~6.50 (d) |
| H-5 | ~6.45 (dd) | |
| H-6 | ~7.80 (d) | |
| -COCH₃ | ~2.55 (s, 3H) | |
| -OCH₃ (C2) | ~3.90 (s, 3H) | |
| -OCH₃ (C4) | ~3.85 (s, 3H) | |
| This compound | H-3 | ~6.40 (s) |
| H-6 | ~8.25 (s) | |
| -COCH₃ (C1) | ~2.60 (s, 3H) | |
| -COCH₃ (C5) | ~2.65 (s, 3H) | |
| -OCH₃ (C2) | ~3.95 (s, 3H) | |
| -OCH₃ (C4) | ~3.98 (s, 3H) |
Note: Predicted shifts are approximate. Actual values may vary.
Protocol 1: Recommended Scale-Up Procedure (100g Scale)
Equipment: 2L, 4-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and a condenser connected to an HCl scrubber. Addition funnel or syringe pump. A separate 5L reactor for quenching.
Procedure:
-
Charge the 2L reactor with anhydrous aluminum chloride (243 g, 1.82 mol, 2.5 eq).
-
Under a nitrogen atmosphere, add anhydrous Dichloromethane (DCM, 800 mL).
-
Begin stirring and cool the reactor jacket to 0-5 °C.
-
In a separate flask, dissolve 1,3-dimethoxybenzene (100 g, 0.724 mol, 1.0 eq) in anhydrous DCM (200 mL).
-
Slowly add the 1,3-dimethoxybenzene solution to the AlCl₃ slurry via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, prepare a solution of acetyl chloride (125 g, 1.59 mol, 2.2 eq) in anhydrous DCM (150 mL).
-
Add the acetyl chloride solution dropwise via syringe pump over 2-3 hours, maintaining the internal temperature at 5-10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (~40 °C) and hold for 4-6 hours. Monitor the reaction progress by GC or TLC until <2% of the mono-acetylated intermediate remains.
-
Cool the reaction mixture back down to 5-10 °C.
-
In the 5L quench reactor, prepare a mixture of crushed ice (1.5 kg) and water (1 L). Stir vigorously.
-
(Reverse Quench) Slowly transfer the reaction mixture from the 2L reactor into the ice/water slurry in the 5L reactor via a cannula or wide-bore tubing, ensuring the quench temperature stays below 20 °C.
-
After the quench is complete, continue stirring for 30 minutes. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine all organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purify the crude solid by recrystallization from isopropanol or ethanol/water.
References
-
PrepChem. Synthesis of 2,4-dimethoxyacetophenone. PrepChem.com. [Link]
-
Kasturi, T. R., & Damodaran, K. M. (1969). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 47(9), 1529–1535. [Link]
- Google Patents. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.
-
CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
Chegg.com. Solved: The compound 1,3-dimethoxybenzene was treated with.... [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
Sci-Hub. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Future Science. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]
- Google Patents. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
-
University of Wisconsin-Madison. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
-
ResearchGate. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536). [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
University of Illinois Springfield. ORGANIC REACTION MECHANISM. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Zeitschrift für Naturforschung. Fries Rearrangement of Aryl Formates Promoted by BCl3. [Link]
-
Royal Society of Chemistry. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Supporting Information. [Link]
-
Chemistry 211 Experiment 1. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. [Link]
-
PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]
- Google Patents.
Sources
- 1. chegg.com [chegg.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. CAS 829-20-9: 2′,4′-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]
- 4. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Technical Guide to Acetophenone Derivatives: A Comparative Analysis Focused on 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Introduction: The Versatility of the Acetophenone Scaffold in Drug Discovery
Acetophenones, a class of organic compounds characterized by an acetyl group attached to a benzene ring, represent a foundational scaffold in medicinal chemistry.[1][2] Naturally occurring in numerous plant families and fungi, these compounds exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant properties.[3][4] Their synthetic tractability and the significant influence of substituent patterns on their biological effects make them a fertile ground for the development of novel therapeutic agents.[5] This guide provides a comparative analysis of various acetophenone derivatives, with a specific focus on the potential profile of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone. While direct experimental data for this specific molecule is limited in publicly accessible literature, we can infer its potential characteristics by examining structurally related compounds, thereby providing a valuable resource for researchers in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of acetophenone derivatives, such as melting point, boiling point, and solubility, are dictated by the nature and position of their substituents. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound (Predicted) | C12H14O4 | 222.24 | N/A | N/A |
| 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | 180.20 | 39-41 | 299.5 |
| 1-(2,5-Dimethoxyphenyl)ethanone | C10H12O3 | 180.20 | 25-27 | 146/10 mmHg |
| 4-Hydroxyacetophenone | C8H8O2 | 136.15 | 109-111 | 313 (decomposes) |
| 2,4-Dihydroxyacetophenone | C8H8O3 | 152.15 | 144-148 | N/A |
The introduction of polar groups like hydroxyls tends to increase the melting point and water solubility, while methoxy groups can influence crystallinity and lipophilicity. The presence of a second acetyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to its dimethoxy- and dihydroxy- counterparts.
Spectroscopic Signature: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural confirmation of acetophenone derivatives. The chemical shifts and coupling constants in ¹H NMR, and the characteristic peaks in ¹³C NMR and IR spectra provide a fingerprint of the molecule.
¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Acetyl Protons (δ, ppm) | Hydroxyl Protons (δ, ppm) |
| This compound (Predicted) | ~7.5-8.0 (s, 1H), ~6.5-6.7 (s, 1H) | ~3.9-4.0 (s, 6H) | ~2.5-2.6 (s, 6H) | N/A |
| 1-(2,4-Dimethoxyphenyl)ethanone | 7.78 (d, 1H), 6.52 (dd, 1H), 6.42 (d, 1H) | 3.89 (s, 3H), 3.85 (s, 3H) | 2.56 (s, 3H) | N/A |
| 4-Hydroxyacetophenone | 7.91 (d, 2H), 6.88 (d, 2H) | N/A | 2.53 (s, 3H) | 9.87 (s, 1H) |
Note: Predicted data for this compound is based on additive effects of substituents on the aromatic ring.
Synthesis of this compound
Caption: Workflow for MIC determination.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test acetophenone derivative to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of acetophenone derivatives are intricately linked to their structural features. The number, position, and nature of substituents on the phenyl ring play a crucial role in determining their potency and selectivity. For instance, the presence of hydroxyl groups is often correlated with increased antioxidant and antimicrobial activity. The dimethoxy substitution pattern, as seen in this compound, is common in natural products with interesting biological profiles. The additional acetyl group at the 5-position introduces another site for potential interactions with biological targets and may influence the compound's electronic properties and overall shape.
Future research should focus on the targeted synthesis of this compound and its comprehensive biological evaluation. The insights gained from the comparative analysis of other acetophenone derivatives provide a strong rationale for investigating its potential as an antimicrobial, antioxidant, or neuroactive agent.
Caption: Influence of substituents on the biological activity of acetophenones.
Conclusion
The acetophenone scaffold remains a cornerstone in the quest for novel therapeutic agents. While direct experimental data on this compound is currently sparse, a comparative analysis of related derivatives provides a strong foundation for predicting its potential biological activities. The structure-activity relationships discussed herein underscore the importance of substituent patterns in fine-tuning the pharmacological profile of this versatile class of compounds. This guide serves as a valuable resource for researchers, offering a comprehensive overview of the chemical and biological landscape of acetophenone derivatives and paving the way for future investigations into promising new drug candidates.
References
- Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.
- A comparative analysis of the biological activity of acetophenones, with a focus on 2,6-dihydroxy-3-methyl-4-methoxyacetophenone. (2025). BenchChem.
- Pandeya, S. N., Mishra, V., Singh, P. N., & Rupainwar, D. C. (1998). Anticonvulsant activity of thioureido derivatives of acetophenone semicarbazone. Pharmacological research, 37(1), 17–22.
- A comparative guide to the structure-activity relationship of acetophenone deriv
- Wang, M., Geng, C. A., Zhang, X. M., Huang, X. Y., Chen, J. J., & Ma, Y. B. (2014). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC advances, 4(95), 52969-52978.
- Niu, X., Li, S., Wu, Z., Chen, H., & Qiu, S. (2018). New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti‐inflammatory and Antioxidant Activities. Chemistry & Biodiversity, 15(5), e1800080.
- Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., El-Gamal, A. A., & Abdel-Kader, M. S. (2020). Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. Molecules, 25(19), 4545.
- Tomić, M., Budeč, M., Zovko Končić, M., & Cvetnić, M. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6489.
- PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone.
- PubChem. (n.d.). 2',5'-Dimethoxyacetophenone.
- PubChem. (n.d.). 4'-Hydroxyacetophenone.
- PubChem. (n.d.). 2',4'-Dihydroxyacetophenone.
- Guidechem. (n.d.). 1-[4-(5-acetyl-2-methoxyphenoxy)phenyl]ethanone.
- Jain, K., & Jain, N. K. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. International Journal of Drug Delivery Technology, 12(2), 502-509.
- Singh, N., & Kumar, A. (2017). A Comparative Analysis of Acetophenone-Based Compounds: 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone. BenchChem.
- Tomić, M., Budeč, M., Zovko Končić, M., & Cvetnić, M. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6489.
Sources
Validating the Structure of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships, and wasted resources. This guide provides an in-depth comparison of analytical methodologies for the structural validation of a novel aromatic diketone, 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, with a primary focus on the definitive power of single-crystal X-ray crystallography.
We will explore the synthesis of this target compound, the critical process of obtaining high-quality crystals, and the detailed workflow of an X-ray diffraction experiment. Crucially, this guide will objectively compare the structural insights derived from X-ray crystallography with those obtained from other ubiquitous techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the strengths and limitations of each method through supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for robust structural validation.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal
The journey to structural validation begins with the synthesis and purification of the compound of interest. For this compound, a targeted Friedel-Crafts diacylation of 1,3-dimethoxybenzene serves as a plausible synthetic route.
Proposed Synthesis: Friedel-Crafts Diacylation
The electron-donating nature of the two methoxy groups on 1,3-dimethoxybenzene strongly activates the aromatic ring towards electrophilic substitution. The ortho- and para-directing influence of these groups guides the incoming acetyl groups to the 4- and 6-positions. By using an excess of the acylating agent (acetyl chloride or acetic anhydride) and a suitable Lewis acid catalyst like aluminum chloride, we can drive the reaction towards di-substitution.
Reaction Scheme:
A plausible synthetic route to this compound via Friedel-Crafts diacylation of 1,3-dimethoxybenzene.
Following the reaction, the crude product must be purified, typically via column chromatography, to isolate the desired diketone from mono-acetylated byproducts and other impurities. The purity of the compound is a critical prerequisite for successful crystallization.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation with various solvents and techniques. For an aromatic ketone like this compound, slow evaporation of a saturated solution is a common and effective method.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble. For aromatic ketones, solvents like ethanol, ethyl acetate, or a mixture of dichloromethane and hexane are often good starting points.
-
Preparation of a Saturated Solution: Gently warm the chosen solvent and dissolve the purified compound until no more solid dissolves. It is crucial to use a minimal amount of solvent to achieve saturation.
-
Filtration: If any particulate matter remains, filter the warm solution through a small cotton plug in a pipette into a clean crystallization vessel (e.g., a small beaker or vial).
-
Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the vessel in a location free from vibrations and temperature fluctuations.
-
Crystal Growth: Over several hours to days, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. The slow rate of evaporation is key to growing larger, well-ordered crystals.[1]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and gently wash them with a small amount of cold solvent to remove any surface impurities.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[2] It provides precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of chiral molecules, offering a complete and unambiguous picture of the molecular architecture.[3]
Experimental Workflow for X-ray Crystallography
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[1]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern, which consists of thousands of reflections at various intensities.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final refined structure is validated using various metrics, such as the R-factor, to ensure its quality and accuracy. The output is a crystallographic information file (CIF) containing the complete structural details.
For this compound, X-ray crystallography would definitively confirm the connectivity of the atoms, the planar geometry of the benzene ring, the relative orientations of the acetyl and methoxy groups, and all associated bond lengths and angles.
A Comparative Analysis: Corroborating Evidence from Other Techniques
While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always attainable. Therefore, other spectroscopic techniques are essential for initial characterization and for validating the structure of non-crystalline or difficult-to-crystallize compounds.[4][5] Let's compare the information provided by these techniques for our target molecule.
Hypothetical Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. - A singlet for the six protons of the two acetyl groups (or two separate singlets if their environments are sufficiently different). - Two singlets for the six protons of the two methoxy groups. |
| ¹³C NMR | - Two signals for the carbonyl carbons of the acetyl groups. - Six distinct signals for the aromatic carbons. - Two signals for the methyl carbons of the acetyl groups. - Two signals for the methoxy carbons. |
| IR Spectroscopy | - A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. - C-O stretching bands for the methoxy groups around 1250 cm⁻¹ and 1050 cm⁻¹. - Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₂H₁₄O₄ (222.24 g/mol ). - A prominent fragment ion resulting from the alpha-cleavage of a methyl group ([M-15]⁺). - A fragment ion from the loss of an acetyl group ([M-43]⁺).[6] |
Comparison of Analytical Techniques for Structural Validation
| Technique | Strengths | Limitations | Role in Validating this compound |
| X-ray Crystallography | - Provides an unambiguous 3D structure with precise atomic coordinates.[2] - Determines absolute stereochemistry. - Reveals intermolecular interactions in the solid state. | - Requires a high-quality single crystal, which can be difficult to obtain.[1] - The structure represents a static state in a crystal lattice, which may not reflect the conformation in solution. | Definitive Confirmation: Unambiguously verifies the substitution pattern on the aromatic ring and the precise geometry of the molecule. |
| NMR Spectroscopy | - Provides detailed information about the chemical environment and connectivity of atoms (¹H-¹H, ¹H-¹³C correlations).[7][8] - Analyzes the compound in solution, which is often more relevant to its biological activity.[4] - Non-destructive. | - Does not provide precise bond lengths and angles. - Can be difficult to interpret for complex molecules with overlapping signals. - Does not directly determine absolute stereochemistry. | Primary Structural Elucidation: Confirms the presence of all functional groups and their connectivity, providing strong evidence for the proposed structure. |
| Mass Spectrometry | - Determines the molecular weight and elemental formula with high accuracy (HRMS).[9] - Provides structural information through fragmentation patterns.[6][10] - Extremely sensitive, requiring only a small amount of sample. | - Isomeric compounds can have identical molecular weights and similar fragmentation patterns. - Does not provide information on the 3D arrangement of atoms. | Formula Confirmation: Verifies the correct molecular weight and elemental composition. The fragmentation pattern provides supporting evidence for the presence of acetyl groups. |
| IR Spectroscopy | - Quickly and easily identifies the presence of specific functional groups (e.g., C=O, C-O).[11] - Can be used for both solid and liquid samples. | - Provides limited information about the overall molecular structure and connectivity. - The "fingerprint region" can be complex and difficult to interpret. | Functional Group Identification: Confirms the presence of the ketone (carbonyl) and ether (methoxy) functional groups as expected for the target structure. |
A Synergistic Approach to Structural Integrity
This multi-faceted approach ensures the highest level of scientific integrity, providing a self-validating system where the data from each technique corroborates the others. For researchers in drug development and related fields, this level of certainty is not just best practice—it is a necessity.
References
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ACS Publications. Available at: [Link]
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. Available at: [Link]
-
Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]
-
GCMS Section 6.11.3. Whitman People. Available at: [Link]
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com. Chegg.com. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]
-
NMR Spectrum Interpretation for Acetophenone. StudyRaid. Available at: [Link]
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
-
NMR spectroscopy acetophenone. YouTube. Available at: [Link]
-
Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]
-
Acetophenone 13C NMR Analysis. Scribd. Available at: [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. Available at: [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University. Available at: [Link]
-
Video: Growing Crystals for X-ray Diffraction Analysis. JoVE. Available at: [Link]
-
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC. Available at: [Link]
-
6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. Available at: [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]
-
1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016. PubChem. Available at: [Link]
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.
- Preparation method of 2, 4-dimethoxyacetophenone. Google Patents.
Sources
- 1. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. GCMS Section 6.11.3 [people.whitman.edu]
- 7. app.studyraid.com [app.studyraid.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. jchps.com [jchps.com]
A Comparative Guide to the Purity Assessment of Synthesized 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. Even trace impurities can have significant impacts on efficacy, safety, and regulatory approval. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for assessing the purity of a key synthetic intermediate, 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone. As a Senior Application Scientist, my objective is to not only present methodologies but to elucidate the scientific rationale behind their selection and application, empowering you to make informed decisions in your own laboratory settings.
Introduction: The Significance of this compound and Its Purity
This compound is a substituted acetophenone derivative that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring two acetyl groups and two methoxy groups on a benzene ring, makes it a versatile precursor for the construction of more complex molecular architectures.
The purity of this intermediate is of critical importance, as any impurities carried forward can lead to the formation of undesired side products in subsequent synthetic steps, potentially compromising the safety and efficacy of the final drug substance. Therefore, a robust analytical strategy for purity assessment is not just a quality control measure; it is a cornerstone of reliable and reproducible drug development.
Synthetic Context and Potential Impurities
To effectively assess the purity of this compound, it is essential to understand its synthesis and the potential impurities that may arise. A common synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Synthetic route and potential impurities.
Based on this synthetic pathway, several potential impurities should be considered during purity analysis:
-
Positional Isomers: The primary impurity of concern is the positional isomer, 1-(3-Acetyl-2,4-dimethoxyphenyl)ethanone, which can be challenging to separate from the desired product due to their similar physical properties.
-
Mono-acylated Byproduct: Incomplete reaction can lead to the presence of the mono-acylated intermediate, 1-(2,4-dimethoxyphenyl)ethanone.
-
Unreacted Starting Material: Residual 1,3-dimethoxybenzene may also be present in the final product.
A thorough purity assessment must be able to resolve and quantify these potential impurities with high sensitivity and selectivity.
Comparative Analysis of Purity Assessment Techniques
The three most powerful and commonly employed analytical techniques for the purity assessment of organic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these methods offers distinct advantages and limitations in the context of analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds.[1] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.[1] For routine and high-throughput purity analysis, a validated HPLC method is highly recommended due to its excellent resolution, sensitivity, and reliability.[1]
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For aromatic ketones, a reverse-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.
Hypothetical Performance Data:
| Parameter | HPLC Performance |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.05% |
| Precision (RSD) | < 1.0% |
| Accuracy (Recovery) | 98-102% |
| Resolution (vs. Positional Isomer) | > 2.0 |
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For instance, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Rationale for Choices: The C18 column provides excellent hydrophobic interaction for retaining the aromatic ketone. A gradient elution is chosen to ensure good separation of both the less polar impurities (like the mono-acylated byproduct) and the more polar starting material, while also providing a sharp peak for the main component. UV detection at 254 nm is suitable due to the strong absorbance of the aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3]
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.
Hypothetical Performance Data:
| Parameter | GC-MS Performance |
| Limit of Detection (LOD) | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.005% |
| Precision (RSD) | < 2.0% |
| Accuracy (Recovery) | 95-105% |
| Identification Confidence | High (based on mass spectrum) |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (electron ionization source).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Scan range of 40-400 m/z.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.
Rationale for Choices: A non-polar column is suitable for separating compounds based on their boiling points, which is effective for the expected impurities. The temperature program allows for the separation of the more volatile starting material from the higher-boiling acylated products. Electron ionization provides reproducible fragmentation patterns for confident identification of known and unknown impurities by comparing with mass spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative purity assessment (qNMR).[4] It provides detailed information about the chemical environment of each proton in the molecule.
Principle: Atomic nuclei with a non-zero spin, like ¹H, will align in a magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to the ground state is highly dependent on their local electronic environment, providing a unique fingerprint of the molecule's structure.
Hypothetical Performance Data:
| Parameter | ¹H NMR Performance |
| Limit of Detection (LOD) | ~0.1% (for well-resolved signals) |
| Limit of Quantitation (LOQ) | ~0.5% |
| Precision (RSD) | < 3.0% (for qNMR) |
| Accuracy (Recovery) | 97-103% (for qNMR) |
| Structural Information | Definitive |
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Internal Standard: For quantitative analysis (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte's signals is required (e.g., maleic acid).
-
Sample Preparation: Accurately weigh about 10 mg of the sample and the internal standard into an NMR tube and dissolve in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Rationale for Choices: A high-field spectrometer provides better signal dispersion, which is crucial for resolving the signals of the aromatic protons and identifying impurities. CDCl₃ is a good solvent for acetophenones and is relatively inexpensive. The use of an internal standard in qNMR allows for the direct calculation of the purity without the need for a specific reference standard of the analyte.
Method Comparison and Selection
Caption: Comparison of analytical techniques.
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, HPLC is the method of choice. Its robustness, high precision, and excellent quantitative capabilities make it ideal for determining the purity of multiple batches of the synthesized compound.
-
For the identification of unknown impurities and for achieving the highest sensitivity, GC-MS is superior. The mass spectral data provides invaluable information for structural elucidation of unexpected byproducts.
-
For definitive structural confirmation and for obtaining an absolute quantitative measure of purity without a specific reference standard, NMR (specifically qNMR) is the gold standard. It serves as a powerful orthogonal technique to chromatography.
In a comprehensive drug development program, a combination of these techniques is often employed. HPLC is used for routine purity checks, while GC-MS and NMR are utilized for in-depth characterization and troubleshooting when unexpected impurities are detected.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A thorough understanding of the synthetic route and potential impurities allows for the selection and development of appropriate analytical methods. While HPLC offers a robust and high-throughput solution for routine purity testing, GC-MS provides superior sensitivity and identification capabilities. NMR spectroscopy remains the ultimate tool for structural confirmation and absolute quantification. By judiciously applying these techniques, researchers and drug development professionals can confidently ensure the purity of this vital synthetic intermediate, thereby contributing to the development of safe and effective medicines.
References
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
GC-MS: gas chromatography-mass spectrometry. Quality Analysis. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Cerium Laboratories. [Link]
-
Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis. Analytice. [Link]
-
Live qualification/validation of purity methods for protein products. Purdue University. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Validation of Analytical Methods. Gavin Publishers. [Link]
-
Organic Mass Spectrometry Testing. Oneida Research Services. [Link]
-
HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
Sources
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0286968) [np-mrd.org]
- 3. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 4. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]
A Researcher's Guide to the Spectroscopic Differentiation of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone Isomers
In the nuanced world of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit remarkably different chemical, physical, and biological properties. This guide offers a detailed comparative analysis of the spectral data for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone and its positional isomers. As a senior application scientist, this document is structured to provide not just data, but a foundational understanding of how subtle structural changes manifest in key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Isomers of Interest
The primary isomers of this compound are other diacetyl-dimethoxybenzene compounds. For the purpose of this guide, we will focus on the comparison between the target molecule and two other representative isomers: 1-(3-Acetyl-2,5-dimethoxyphenyl)ethanone and 1-(4-Acetyl-2,5-dimethoxyphenyl)ethanone. The structural differences, specifically the relative positions of the two acetyl and two methoxy groups, give rise to unique spectral fingerprints for each compound.
Figure 1. Molecular structures of the diacetyl-dimethoxybenzene isomers.
Comparative Spectral Analysis
The following sections detail the expected spectral characteristics of the isomers based on fundamental principles and data from related acetophenone derivatives.[1][2]
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for distinguishing between isomers.
Key Differentiating Features in ¹H NMR:
-
Aromatic Protons: The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants of the aromatic protons.
-
This compound: Two singlets are expected for the aromatic protons, as they are not adjacent to each other.
-
1-(3-Acetyl-2,5-dimethoxyphenyl)ethanone: Two doublets are expected, showing ortho-coupling.
-
1-(4-Acetyl-2,5-dimethoxyphenyl)ethanone: Two singlets are predicted for the aromatic protons.
-
-
Methoxy Protons: The chemical shifts of the methoxy group protons can be influenced by the proximity of the electron-withdrawing acetyl groups. Methoxy groups flanked by acetyl groups will likely be shifted downfield.
-
Acetyl Protons: The protons of the two acetyl groups will appear as sharp singlets. Their chemical shifts may vary slightly depending on the overall electronic environment of the ring.
Predicted ¹H NMR Data Summary:
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Acetyl Protons (δ, ppm) |
| This compound | ~7.5 (s, 1H), ~6.8 (s, 1H) | ~3.9 (s, 3H), ~3.8 (s, 3H) | ~2.6 (s, 3H), ~2.5 (s, 3H) |
| 1-(3-Acetyl-2,5-dimethoxyphenyl)ethanone | ~7.3 (d, 1H), ~7.1 (d, 1H) | ~3.8 (s, 3H), ~3.7 (s, 3H) | ~2.5 (s, 6H) |
| 1-(4-Acetyl-2,5-dimethoxyphenyl)ethanone | ~7.2 (s, 1H), ~7.0 (s, 1H) | ~3.9 (s, 6H) | ~2.6 (s, 6H) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Carbons: The chemical shifts of the carbonyl carbons of the acetyl groups are typically in the range of 195-200 ppm. The specific chemical shift can be influenced by the electronic nature of the aromatic ring.
-
Aromatic Carbons: The substitution pattern on the benzene ring leads to distinct chemical shifts for the aromatic carbons. Carbons bearing methoxy groups will be shifted upfield, while those attached to acetyl groups will be shifted downfield. The number of unique aromatic carbon signals will also differ between the isomers.
-
Methoxy Carbons: The carbons of the methoxy groups will appear in the range of 55-60 ppm.
Predicted ¹³C NMR Data Summary:
| Compound | Carbonyl (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy (O-CH₃) (δ, ppm) | Acetyl (CO-CH₃) (δ, ppm) |
| This compound | ~198, ~197 | 6 unique signals | ~56, ~55 | ~27, ~26 |
| 1-(3-Acetyl-2,5-dimethoxyphenyl)ethanone | ~199 | 6 unique signals | ~56 | ~26 |
| 1-(4-Acetyl-2,5-dimethoxyphenyl)ethanone | ~198 | 4 unique signals (due to symmetry) | ~56 | ~27 |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Key Differentiating Features in IR:
-
Carbonyl (C=O) Stretch: All isomers will exhibit a strong absorption band for the C=O stretch of the ketone functional group, typically in the range of 1670-1690 cm⁻¹. The exact frequency can be influenced by conjugation with the aromatic ring and the electronic effects of the other substituents.
-
C-O Stretch: Strong absorption bands corresponding to the C-O stretching of the methoxy groups will be present in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
-
Aromatic C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide clues about the substitution pattern of the aromatic ring.
Predicted IR Data Summary:
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~1680 | ~1250, ~1050 | ~880, ~820 |
| 1-(3-Acetyl-2,5-dimethoxyphenyl)ethanone | ~1685 | ~1260, ~1040 | ~870, ~810 |
| 1-(4-Acetyl-2,5-dimethoxyphenyl)ethanone | ~1675 | ~1255, ~1045 | ~860 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺•): All isomers will have the same molecular weight and therefore the same molecular ion peak.
-
Fragmentation Pattern: The fragmentation of the molecular ion will be influenced by the positions of the substituents. The most common fragmentation pathway for acetophenones is the loss of a methyl radical (•CH₃) to form a stable acylium ion. The subsequent fragmentation of this ion can provide structural information. For these isomers, the loss of one or both acetyl groups as acylium ions or neutral ketene is expected.
Predicted Mass Spectrometry Data Summary:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 222 | 207 ([M-CH₃]⁺), 179 ([M-CH₃CO]⁺), 164, 151, 136 |
| 1-(3-Acetyl-2,5-dimethoxyphenyl)ethanone | 222 | 207 ([M-CH₃]⁺), 179 ([M-CH₃CO]⁺), 164, 151, 136 |
| 1-(4-Acetyl-2,5-dimethoxyphenyl)ethanone | 222 | 207 ([M-CH₃]⁺), 179 ([M-CH₃CO]⁺), 164, 151, 136 |
Note: While the major fragment ions are expected to be similar, the relative intensities of these fragments may differ between the isomers, providing a potential avenue for differentiation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of diacetyl-dimethoxybenzene isomers.[1][2]
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, 0.03% v/v).[3]
-
Securely cap the vial and vortex until the sample is completely dissolved.[3]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3]
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a 300 MHz or 400 MHz spectrometer.[1]
Figure 2. Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Finely grind a small amount of the solid sample with potassium bromide (KBr).[1]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
Data Acquisition:
-
Record a background spectrum of the KBr pellet.
-
Record the IR spectrum of the sample using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[1]
-
The background spectrum is automatically subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS).[2]
Data Acquisition:
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
-
The detector records the abundance of each ion at a specific mass-to-charge (m/z) ratio.[1]
Conclusion
The spectroscopic differentiation of this compound and its isomers is a tractable analytical challenge that relies on a systematic and multi-technique approach. While direct experimental data for the target compound may be elusive, a thorough understanding of substituent effects on the benzene ring allows for accurate prediction and interpretation of ¹H NMR, ¹³C NMR, IR, and Mass spectra. The key to distinguishing these isomers lies in the careful analysis of the aromatic region in NMR spectra, the subtle shifts in carbonyl stretching frequencies in IR spectroscopy, and potentially the relative abundances of fragment ions in mass spectrometry. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these and other related aromatic ketones.
References
- A Comparative Spectroscopic Analysis of 3-Hydroxy-4-methoxyacetophenone Isomers - Benchchem. (n.d.).
- 1-[4-(5-acetyl-2-methoxyphenoxy)phenyl]ethanone - Guidechem. (n.d.).
- Acetophenone - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Acetophenone | C6H5COCH3 | CID 7410 - PubChem - NIH. (n.d.).
- Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.).
- 2',4'-Dimethoxyacetophenone - the NIST WebBook. (n.d.).
- Ir spectra of acetophenone? - Proprep. (n.d.).
- 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0286968) - NP-MRD. (n.d.).
- 3,4-Dimethoxyacetophenone(1131-62-0)IR1 - ChemicalBook. (n.d.).
- 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536) - NP-MRD. (n.d.).
- 2',4'-Dimethoxyacetophenone - the NIST WebBook. (n.d.).
- Acetophenone(98-86-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- Acetophenone - mzCloud. (n.d.).
- 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem. (n.d.).
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry. (n.d.).
- A Spectroscopic Dive into the Isomers of 4'-(Methylthio)acetophenone: A Comparative Guide - Benchchem. (n.d.).
- 1 - Supporting Information. (n.d.).
- Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones - Benchchem. (n.d.).
- Ethanone, 1-(2,5-dimethoxyphenyl)- - the NIST WebBook. (n.d.).
- Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1-methyl-2-pyrrolidinylidene)- - Optional[13C NMR]. (n.d.).
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).
- 1-(5-Acetyl-2,4-dihydroxyphenyl)ethanone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone - PubChem - NIH. (n.d.).
- Ethanone, 1-(2,4,5-trimethoxyphenyl)- | SIELC - SIELC Technologies. (n.d.).
- 1-(2,4-DIMETHOXYPHENYL)ETHANONE - gsrs. (n.d.).
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- - the NIST WebBook. (n.d.).
- Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. (2022).
- Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents - Journal of Young Pharmacists. (n.d.).
- Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. - Sciforum : Event management platform. (2024).
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (n.d.).
- Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem. (n.d.).
- CAS 1818-28-6 Ethanone,1-(2,4,5-trimethoxyphenyl)- - Alfa Chemistry. (n.d.).
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- - the NIST WebBook. (n.d.).
Sources
A Comparative Benchmarking Guide to the Synthesis of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
This guide provides a comprehensive analysis of synthetic methodologies for obtaining 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, a valuable diketone intermediate in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings and provide detailed experimental protocols for the most viable synthetic routes, enabling researchers to make informed decisions based on efficiency, scalability, and experimental feasibility.
Introduction to this compound
This compound, also known as 2,4-diacetyl-1,5-dimethoxybenzene, possesses a symmetrically substituted aromatic core with two activating methoxy groups and two deactivating, meta-directing acetyl groups. This unique electronic and steric arrangement makes it an interesting building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. The efficient and selective synthesis of this target molecule is therefore of significant interest. This guide will focus on two primary synthetic strategies: Friedel-Crafts diacylation of 1,3-dimethoxybenzene and a theoretical exploration of a Fries rearrangement approach.
Method 1: Friedel-Crafts Diacylation of 1,3-Dimethoxybenzene
The direct diacylation of 1,3-dimethoxybenzene stands out as a primary and effective method for the synthesis of this compound. The two methoxy groups strongly activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. In the presence of a Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride, an acylium ion is generated from an acylating agent (e.g., acetyl chloride or acetic anhydride). The electron-rich 1,3-dimethoxybenzene then attacks the acylium ion. The powerful activating effect of the two methoxy groups facilitates a second acylation event at the available ortho/para position, leading to the desired diacetylated product. The use of a milder Lewis acid like PPA is often preferred to prevent the cleavage of the methoxy ether linkages, a common side reaction with stronger Lewis acids like AlCl₃.
A study by Kasturi and Damodaran on the acylation of 1,3-dimethoxybenzene with 3-halopropionic acids in PPA demonstrated the feasibility of diacylation, yielding a diketone product.[1] This provides strong precedent for the successful diacetylation using similar conditions.
Experimental Protocol
This protocol is adapted from the diacylation procedures reported for 1,3-dimethoxybenzene.
Materials:
-
1,3-Dimethoxybenzene
-
Acetyl chloride (or acetic anhydride)
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Benzene (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place polyphosphoric acid (a mixture of phosphorus pentoxide and ortho-phosphoric acid).
-
With vigorous stirring, add 1,3-dimethoxybenzene to the PPA.
-
Slowly add acetyl chloride (2.2 equivalents) to the mixture, maintaining the temperature between 30-40°C. An ice bath may be necessary to control the initial exotherm.
-
After the addition is complete, continue stirring the reaction mixture at 40-50°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the viscous reaction mixture into a beaker containing a large volume of ice-cold water with stirring.
-
The crude product will precipitate out of the aqueous solution. Extract the product with a suitable organic solvent such as benzene or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Visualization of the Workflow
Caption: Workflow for the Friedel-Crafts diacylation of 1,3-dimethoxybenzene.
Method 2: Fries Rearrangement (A Theoretical Alternative)
The Fries rearrangement offers a potential, albeit less directly documented, alternative route to this compound. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2][3]
Mechanistic Rationale
A plausible synthetic sequence would involve the initial synthesis of 2,4-dimethoxyphenyl acetate. This precursor could then undergo a Fries rearrangement to introduce the first acetyl group, likely at the position para to the hydroxyl group, yielding 1-(4-hydroxy-2,5-dimethoxyphenyl)ethanone. Subsequent methylation of the newly formed hydroxyl group followed by a second Friedel-Crafts acylation could then lead to the target molecule.
Alternatively, a diacylated phenolic precursor could potentially undergo a double Fries rearrangement, though controlling the regioselectivity of such a reaction would be challenging. The reaction is ortho,para-selective, and the choice of reaction conditions (temperature, solvent, and catalyst) can influence the ratio of the isomers formed.[3]
Due to the multi-step nature and potential for isomeric mixtures, this route is likely to be less efficient than the direct diacylation of 1,3-dimethoxybenzene. However, it remains a chemically plausible pathway for exploration.
Proposed Synthetic Workflow
Sources
Unveiling the Enigma: Cross-Referencing Analytical Data for CAS 3098-67-7
A Deep Dive into the Obscure Chemical Intermediate: 1,1'-(4,6-Dimethoxy-1,3-phenylene)diethanone
For researchers, scientists, and professionals in drug development, the meticulous evaluation of chemical compounds is a foundational aspect of innovation. This guide addresses the chemical entity identified by CAS number 3098-67-7, chemically known as 1,1'-(4,6-Dimethoxy-1,3-phenylene)diethanone. Despite its well-defined chemical structure, a comprehensive review of scientific and patent literature reveals a notable absence of established pharmacological or biological applications for this specific molecule.
This guide, therefore, pivots from a direct comparative analysis against functional alternatives to a foundational exploration of the compound itself and its place within the broader chemical landscape. By examining its structural relatives and their known applications, we can infer potential avenues for future research and provide a framework for its initial characterization.
Chemical Identity and Properties of CAS 3098-67-7
Systematic Name: 1,1'-(4,6-Dimethoxy-1,3-phenylene)diethanone
Synonyms:
-
1,3-Diacetyl-4,6-dimethoxybenzene
-
1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
-
4,6-Diacetylresorcinol dimethyl ether
Molecular Formula: C₁₂H₁₄O₄
Molecular Weight: 222.24 g/mol
Structural Representation:
Caption: Chemical structure of 1,1'-(4,6-Dimethoxy-1,3-phenylene)diethanone.
The Landscape of Structurally Related Compounds
While CAS 3098-67-7 lacks a defined application in the public domain, its structural components—a dimethoxybenzene core with two acetyl groups—are present in a variety of well-studied molecules. Understanding these relatives provides context and potential starting points for investigating the properties of CAS 3098-67-7.
The Dihydroxy Analog: 4,6-Diacetylresorcinol (CAS 2161-85-5)
A closely related compound is 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone, also known as 4,6-diacetylresorcinol. This molecule serves as a versatile building block in organic synthesis. Its hydroxyl groups are reactive sites for further chemical modifications, making it a valuable precursor for the synthesis of:
-
Schiff bases and metal complexes: These have been investigated for their potential antimicrobial and catalytic activities.
-
Chalcones: These compounds are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The key difference between CAS 3098-67-7 and 4,6-diacetylresorcinol lies in the substitution at the 4 and 6 positions of the benzene ring (methoxy vs. hydroxy groups). This modification significantly alters the electronic and steric properties of the molecule, which would in turn influence its reactivity and potential biological interactions.
Dimethoxybenzene Isomers: Precursors in Fragrance and Pharmaceuticals
The core structure of CAS 3098-67-7 is a dimethoxybenzene. The various isomers of dimethoxybenzene are widely used in different industries:
-
1,3-Dimethoxybenzene (Resorcinol dimethyl ether): Used in the synthesis of certain fragrances and as a building block in organic chemistry.
-
1,4-Dimethoxybenzene: Finds application in the perfume industry and as an intermediate in the synthesis of some pharmaceuticals.
The presence of the dimethoxybenzene scaffold in CAS 3098-67-7 suggests that it could be synthesized from resorcinol, a common starting material in industrial chemistry.
Hypothetical Applications and a Roadmap for Investigation
Given the absence of direct data, a logical first step for a researcher encountering CAS 3098-67-7 would be to perform a series of screening experiments to elucidate its potential activities. Based on its structural motifs, several hypotheses could be formulated:
Hypothesis 1: Precursor for Heterocyclic Synthesis The two acetyl groups could serve as reactive handles for condensation reactions to form various heterocyclic compounds, which are a cornerstone of many drug discovery programs.
Hypothesis 2: Kinase Inhibitor Scaffold The acetophenone moiety is a common feature in some kinase inhibitors. The overall structure could be explored as a potential scaffold for developing new inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.
Hypothesis 3: Material Science Applications The rigid, aromatic structure could lend itself to applications in material science, for example, as a component in the synthesis of polymers or organic electronic materials.
Proposed Initial Experimental Workflow
For drug development professionals seeking to characterize CAS 3098-67-7, a tiered screening approach would be prudent.
Caption: A proposed experimental workflow for the initial characterization of CAS 3098-67-7.
Conclusion: An Open Field for Discovery
The path forward with CAS 3098-67-7 is one of fundamental research. A systematic approach, beginning with broad biological screening and guided by the known activities of its structural analogs, will be essential to unlock its potential applications. This guide serves as a starting point, providing the necessary chemical context and a logical framework for initiating such an investigation. The story of CAS 3098-67-7 is yet to be written, and it is the spirit of scientific inquiry that will ultimately determine its significance.
References
As this guide is based on the absence of specific literature for CAS 3098-67-7 and instead draws on general chemical principles and information about related compounds, a formal reference list to specific applications of this compound cannot be compiled. The information presented is derived from a comprehensive search of chemical databases and scientific literature for the compound and its structural analogs.
A Comparative Guide to the Synthetic Utility of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical determinant of a synthesis's efficiency, elegance, and overall success. For researchers and drug development professionals focused on constructing complex aromatic scaffolds, particularly those within the flavonoid and heterocyclic families, acetophenone derivatives serve as indispensable building blocks. This guide provides an in-depth technical comparison of 1-(5-acetyl-2,4-dimethoxyphenyl)ethanone, a bifunctional acetophenone, against its simpler analogues. We will explore its distinct advantages, supported by mechanistic insights and comparative data, to demonstrate its superior utility in the synthesis of advanced molecular architectures.
Structural and Reactivity Profile of this compound
This compound, also known as 2,4-diacetyl-1,5-dimethoxybenzene, is an aromatic ketone distinguished by two key structural features:
-
Two Acetyl Groups: Positioned meta to each other, these groups provide two distinct sites for carbon-carbon bond formation, enabling the construction of symmetrical or unsymmetrical "bis-" adducts in a single synthetic platform.
-
Two Methoxy Groups: These electron-donating groups activate the benzene ring towards electrophilic substitution and, more importantly, increase the acidity of the acetyl methyl protons. This electronic enhancement facilitates the formation of enolates, the key reactive intermediates in many condensation reactions.
The synthesis of such hydroxyaryl ketones is often accomplished through a Lewis acid-catalyzed Fries rearrangement of a corresponding phenolic ester.[1][2] This reaction provides a reliable pathway to acyl phenols, which are crucial intermediates for a variety of pharmaceuticals.[1][3]
Core Application: Bis-Chalcone Synthesis via Claisen-Schmidt Condensation
A primary application where this compound excels is in the synthesis of chalcones and, uniquely, bis-chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are renowned for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
The synthesis is typically achieved via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[6][7] The reaction proceeds through an aldol condensation followed by a rapid dehydration to yield the thermodynamically stable α,β-unsaturated ketone.[7][8]
The presence of two methoxy groups on the phenyl ring of this compound plays a crucial role. By donating electron density into the ring, they enhance the acidity of the α-protons on the acetyl groups. This allows for more facile deprotonation by the base (e.g., NaOH or KOH) to form the nucleophilic enolate, often leading to faster reaction rates and higher yields compared to non-activated acetophenones.
Performance Comparison with Alternative Acetophenones
The strategic advantage of using this compound becomes evident when compared to simpler, more common acetophenone derivatives. We will consider two alternatives: 1-(2,4-dimethoxyphenyl)ethanone (an activated mono-acetyl analogue) and acetophenone (a non-activated, baseline mono-acetyl compound).
| Feature | This compound | 1-(2,4-Dimethoxyphenyl)ethanone | Acetophenone |
| Condensation Sites | Two | One | One |
| Product Complexity | High (Bis-Chalcones, Complex Heterocycles) | Medium (Mono-Chalcones) | Low (Simple Mono-Chalcones) |
| Relative Reaction Rate | Fastest | Fast | Baseline |
| Typical Yield Range | Excellent (Often >90%) | Good to Excellent (85-95%) | Moderate to Good (70-85%) |
| Key Advantage | Bifunctional scaffold for advanced structures | Activated for high yield | Simple, low-cost starting material |
| Limitation | Higher cost, potential for mixed products | Limited to mono-functionalization | Slower reaction, lower yields |
-
Structural Complexity: The most significant advantage of this compound is its bifunctionality. It allows for the one-pot synthesis of symmetrical bis-chalcones by using two equivalents of an aldehyde, or the stepwise synthesis of unsymmetrical bis-chalcones with two different aldehydes. This capability is absent in its mono-acetyl counterparts, which are limited to forming simpler mono-chalcones.
-
Reaction Efficiency: The dual methoxy groups provide strong electronic activation, resulting in faster reaction rates and higher yields compared to both the mono-methoxy-activated and the non-activated acetophenones. This can lead to reduced reaction times, lower energy consumption, and cleaner reaction profiles with fewer side products.[9]
Experimental Protocols
To illustrate the practical application, we provide a detailed, self-validating protocol for the synthesis of a symmetrical bis-chalcone.
This procedure outlines the reaction of this compound with two equivalents of benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (2.1 eq)
-
Ethanol
-
Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and benzaldehyde (2.1 eq) in a suitable volume of ethanol.
-
Reaction: To the stirred solution, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature. A color change and increase in viscosity are typically observed.
-
Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Isolation: Once complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and water.
-
Precipitation: Acidify the aqueous mixture by slowly adding dilute HCl with constant stirring until the pH is acidic. A solid precipitate of the crude bis-chalcone will form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure bis-chalcone.[8]
Downstream Applications: A Gateway to Complex Heterocycles
The true synthetic power of this compound lies in the utility of its products. The resulting bis-chalcones are versatile intermediates for synthesizing a wide array of complex heterocyclic compounds. The two α,β-unsaturated ketone moieties can react with various binucleophiles to form fused or linked heterocyclic systems.
For example, reaction with:
-
Hydrazine derivatives can yield bis-pyrazoline structures.
-
Guanidine can lead to the formation of bis-aminopyrimidine rings.
-
Thiourea can produce bis-pyrimidinethione scaffolds.
Many of these resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial, antiviral, or anticancer agents.[4][10][11][12]
Conclusion
This compound is more than just another acetophenone derivative; it is a highly versatile and powerful building block for advanced organic synthesis. Its distinct advantages include:
-
Bifunctionality: Enabling the direct synthesis of complex bis-chalcone scaffolds.
-
Enhanced Reactivity: Electron-donating methoxy groups accelerate the key enolate formation step, leading to higher yields and faster, more efficient reactions.
-
Synthetic Versatility: The bis-chalcone products serve as ideal precursors for a diverse range of complex heterocyclic systems relevant to drug discovery.
For researchers aiming to build molecular complexity efficiently, this compound offers a clear and demonstrable advantage over its mono-functional and non-activated counterparts, making it a superior choice for the synthesis of next-generation bioactive compounds.
References
-
Wikipedia. Fries rearrangement. [Online] Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Online] Available at: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Online] Available at: [Link]
-
Gomes, M. N., et al. (2017). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Molecules. [Online] Available at: [Link]
-
Goyal, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. [Online] Available at: [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Online] Available at: [Link]
-
PraxiLabs. Claisen-Schmidt Condensation. [Online] Available at: [Link]
-
Nguyen, D. V., et al. (2019). Synthesis of Chalcone Derivatives as Anticancer Agents. The 6th NEU National and International Conference 2019. [Online] Available at: [Link]
-
Dhorajiya, K. D., et al. (2021). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. ResearchGate. [Online] Available at: [Link]
-
El-Messery, S. M., et al. (2018). Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online] Available at: [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Online] Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Pharmaceuticals. [Online] Available at: [Link]
-
Kallappa, M. H., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][2][3] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Online] Available at: [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
As a Senior Application Scientist, my goal is to empower your research by providing not just reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide moves beyond generic advice to offer a detailed, actionable framework for the proper disposal of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile
Based on these related compounds, researchers should handle this compound with the assumption that it may present the following hazards.[1][2][3]
| Potential Hazard Class | GHS Hazard Statement | Precautionary Insight |
| Acute Oral Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[4] |
| Skin Irritation | H315: Causes skin irritation | Avoid direct contact with skin. Wear appropriate protective gloves.[2][5] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles.[1][2][5] Ensure eyewash stations are accessible.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][2] |
It is crucial to treat this compound as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste from laboratories must be properly managed and cannot be disposed of in regular trash or down the sewer system.[6][7]
Personal Protective Equipment (PPE) and Spill Management
Before handling the compound for disposal, ensure a robust defense is in place.
Required PPE
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[5]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
-
Respiratory Protection: If working outside a fume hood where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Spill Response Protocol
Chemical spills must be cleaned up immediately.[8]
-
Alert & Evacuate: Notify personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Contain: For small spills, use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Neutralize & Clean: Collect absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[8][9]
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is that waste must be accumulated at or near the point of generation, under the control of laboratory personnel, in what is known as a Satellite Accumulation Area (SAA).[10][11] Never dispose of this chemical down the drain or in the regular trash.[6][8]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Label the waste stream clearly as "Hazardous Waste."[10][11]
-
Segregate Incompatibles: As an aromatic ketone, this compound should be stored separately from strong oxidizing agents to prevent violent reactions.[4] It should be collected in a container designated for non-halogenated organic waste.[9] Proper segregation using physical barriers and secondary containment is a regulatory requirement.[6]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are appropriate.[7][12] The container must have a secure, tight-fitting lid.[6]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[8] The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated SAA, such as a marked area within a fume hood or a secondary containment tray on a bench.[11]
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[8][12] This prevents the release of vapors and is a critical compliance point.
-
Monitor Volume: Do not fill containers beyond 90% capacity to allow for vapor expansion.[9][12] Laboratories are typically prohibited from accumulating more than 55 gallons of hazardous waste at a time in an SAA.[8][10]
Step 4: Arranging for Final Disposal
-
Request Pickup: Once the container is full (or waste is no longer being generated), submit a collection request to your institution's Environmental Health & Safety (EHS) office or equivalent department.[8]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility. This must be handled by trained EHS staff or a licensed contractor.[8][10]
-
Final Disposal Method: The EHS department will consolidate the waste for transport to a licensed treatment, storage, and disposal facility (TSDF). The ultimate disposal method will likely be high-temperature incineration, which is effective for destroying organic compounds.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
Caption: Decision workflow for handling waste and empty containers.
Conclusion: A Commitment to Safety and Compliance
Proper chemical disposal is not a peripheral task; it is an integral part of the research process. By adhering to this detailed protocol for this compound, you demonstrate a commitment to laboratory safety, environmental stewardship, and regulatory compliance. This structured approach minimizes risks, ensures a safe working environment for your colleagues, and builds a foundation of trust in our shared scientific endeavors.
References
- Daniels Health. (2025).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Medical Laboratory Observer. (n.d.).
- American Chemical Society. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
- Fisher Scientific. (2025, December 19). Safety Data Sheet for Ethanone, 1-(3,4-dimethoxyphenyl)-.
- PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone.
- LGC Standards. (2016, May 1). Safety Data Sheet for 1-(2-Hydroxy-3-methoxyphenyl)ethanone.
- Echemi. (n.d.). 1-[4-(Acetyloxy)
- Angene Chemical. (2021, May 1). Safety Data Sheet for 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone.
- Sigma-Aldrich. (2025, November 7).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Echemi. (n.d.). 1-[3-(5-acetyl-2,3-dimethoxyphenyl)
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Nipissing University. (2019, June 12).
Sources
- 1. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. nipissingu.ca [nipissingu.ca]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. ethz.ch [ethz.ch]
- 13. echemi.com [echemi.com]
Mastering the Safe Handling of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone: A Guide for Laboratory Professionals
As a novel aromatic ketone, 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone presents unique opportunities in drug development and chemical synthesis. However, its structural similarity to other dimethoxyacetophenones necessitates a cautious and well-informed approach to laboratory handling. This guide provides a comprehensive framework for the safe utilization of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes. While a specific Safety Data Sheet (SDS) for this exact compound is not yet widely available, we can infer its hazard profile and requisite safety precautions from structurally related molecules.
Understanding the Potential Hazards
Compounds such as 1-(2,4-dimethoxyphenyl)ethanone and its isomers are known to cause skin and eye irritation, and may lead to respiratory irritation.[1] Some related compounds are classified as harmful if swallowed.[2][3] Therefore, it is prudent to treat this compound with a similar level of caution, assuming it may be an irritant and potentially harmful through ingestion or inhalation.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended equipment for handling this compound, based on guidelines for similar aromatic ketones.
| PPE Category | Item | Material/Standard | Rationale |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 or EN 166 | Protects against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Butyl Rubber or Fluoroelastomer (Viton™) for extended contact. Nitrile for incidental contact. | Aromatic ketones can degrade common glove materials. Butyl rubber and Viton™ offer superior resistance.[6][7] Always inspect gloves before use and dispose of them properly after handling the chemical.[4] |
| Body Protection | Laboratory Coat | Nomex® or 100% Cotton | Provides a barrier against spills and splashes. Flame-resistant materials like Nomex® are preferable.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Particulate filter (e.g., N95) or a respirator with an organic vapor cartridge | Recommended when handling the powder outside of a chemical fume hood or when aerosolization is possible to prevent respiratory tract irritation.[5][8][9] |
Safe Handling Workflow: From Receipt to Disposal
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following workflow diagram illustrates the key stages and decision points.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Procedural Guidance
Pre-Handling Checklist:
-
Verify Ventilation: Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage before use.
-
Prepare Spill Kit: Have a spill kit rated for chemical spills readily accessible.
-
Review Procedure: Mentally walk through the entire experimental procedure before handling the compound.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If respiratory protection is needed, ensure it is properly fitted.
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to contain any airborne powder.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of the compound, minimizing the creation of dust.
-
-
Dissolution and Transfer:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Once dissolved, carefully transfer the solution to the reaction vessel.
-
-
Post-Handling:
-
Securely cap all containers containing the compound or its solutions.
-
Decontaminate the work surface within the fume hood.
-
Decontamination and Disposal Plan:
-
Equipment Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. This rinse aid should be collected as hazardous waste.
-
PPE Disposal:
-
Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them in a designated hazardous waste container.
-
Lab coats should be laundered professionally if contamination is suspected.
-
-
Chemical Waste Disposal:
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[2][4][8]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, unlocking its scientific potential while prioritizing personal and environmental safety.
References
- Appendix E. Types of Gloves and their Advantages and Disadvantages.
- Personal Protective Equipment: Hands. San Jose State University; 2024.
- Personal Protective Equipment | Safety | Physical Facilities. Miami University.
- SAFETY DATA SHEET - Fisher Scientific. 2010.
- 4' - SAFETY DATA SHEET. 2010.
- Safety Data Sheet - Angene Chemical. 2021.
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY DATA SHEET - Fisher Scientific. 2011.
- Chemical Safety: Personal Protective Equipment.
- 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]ethanone Safety Data Sheets - Echemi.
- 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem.
Sources
- 1. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. sjsu.edu [sjsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
